molecular formula C17H37NO8 B609294 m-PEG8-Amine CAS No. 869718-81-0

m-PEG8-Amine

Cat. No.: B609294
CAS No.: 869718-81-0
M. Wt: 383.5 g/mol
InChI Key: YXWBFPPGROXJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG8-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO8/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWBFPPGROXJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679822
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869718-81-0
Record name 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869718-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to m-PEG8-Amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

m-PEG8-Amine, or methoxy-polyethylene glycol (8) amine, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical tool in the field of bioconjugation and drug delivery. Its structure, featuring a methoxy-terminated eight-unit polyethylene glycol chain and a terminal primary amine, provides a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide offers a comprehensive overview of this compound's chemical properties, applications, and detailed experimental protocols for its use in modifying proteins, nanoparticles, and other molecules of interest. The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules in aqueous environments, a crucial attribute for many biological applications.[1]

Core Properties and Specifications

This compound is a well-defined chemical entity with consistent physical and chemical properties. These characteristics are summarized in the tables below, providing essential information for its handling, storage, and application in experimental settings.

Physicochemical Properties
PropertyValueReferences
Chemical Formula C17H37NO8[1][2]
Molecular Weight ~383.5 g/mol [1][2]
CAS Number 869718-81-0[1][2]
Appearance Colorless to light yellow liquid or solid[3]
Purity Typically >98%[1]
Solubility and Storage
PropertyDetailsReferences
Solubility Soluble in water and various organic solvents such as DMF, DMSO, and CH2Cl2.[1][4]
Storage Conditions Recommended storage at -20°C to prevent degradation.[1][3]
Handling Should be handled under an inert atmosphere to minimize exposure to moisture.[4]

Key Applications in Research and Drug Development

The versatile nature of the terminal amine group on the flexible PEG linker makes this compound a valuable reagent in a multitude of applications within the life sciences.

  • PEGylation of Proteins and Peptides: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides can enhance their pharmacokinetic properties. This modification can increase serum half-life, improve stability, and reduce immunogenicity.[4][5]

  • Antibody-Drug Conjugates (ADCs): this compound serves as a hydrophilic linker in the construction of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can improve the solubility and stability of the final conjugate.[3]

  • Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to create a hydrophilic "stealth" layer. This PEG coating reduces nonspecific protein adsorption and recognition by the immune system, leading to longer circulation times in vivo.[4][6][7]

  • PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs) and other small molecule therapeutics, this compound can be used as a flexible linker to connect different binding moieties.

  • Diagnostic Tools and Bioimaging: Conjugation of this compound to imaging agents or diagnostic molecules can improve their biocompatibility and in vivo performance.

Experimental Protocols

The primary amine group of this compound is a versatile handle for bioconjugation. The following sections provide detailed protocols for its most common reactions.

Protocol 1: Conjugation to Carboxylic Acids via Amide Bond Formation

This protocol describes the reaction of this compound with a molecule containing a carboxylic acid group using a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

Materials and Reagents:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[8]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4][8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[8]

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in the appropriate buffer. If the molecule is a protein, use the Conjugation Buffer.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.[4]

  • Activation of Carboxylic Acid:

    • In a separate reaction tube, dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add a molar excess of EDC and NHS (typically 1.2-2 fold molar excess of each over the carboxylic acid).[3][8]

    • Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester.[4][9]

  • Conjugation Reaction:

    • Immediately add the desired molar ratio of the this compound stock solution to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer if necessary.[4]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4][8]

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.[8]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove unreacted this compound and other small molecules by dialysis or using a desalting column.[8]

Experimental Workflow for Carboxylic Acid Conjugation

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_purification 4. Quenching & Purification P_COOH Carboxylic Acid Molecule Activation_mix Activation Buffer (pH 4.7-6.0) + EDC + NHS P_COOH->Activation_mix Dissolve PEG_NH2 This compound Conjugation_mix Conjugation Buffer (pH 7.2-7.5) PEG_NH2->Conjugation_mix Add Activated_COOH Activated NHS Ester Activation_mix->Activated_COOH Incubate 15-30 min Activated_COOH->Conjugation_mix Conjugate_crude Crude Conjugate Conjugation_mix->Conjugate_crude Incubate 2h - overnight Quench Quenching Buffer Conjugate_crude->Quench Purified_conjugate Purified Conjugate Quench->Purified_conjugate Purify (Dialysis/Desalting)

Caption: Workflow for conjugating this compound to a carboxylic acid.

Protocol 2: Conjugation to NHS Esters

This protocol outlines the direct reaction of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule. This reaction is generally more straightforward as it does not require a separate activation step for the molecule to be conjugated.

Materials and Reagents:

  • This compound

  • NHS ester-activated molecule

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS, borate (B1201080) buffer)[1][10]

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use, as the NHS ester is susceptible to hydrolysis.[11]

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester solution to the this compound solution with gentle stirring. A 1:1 or 2:1 molar ratio of NHS ester to amine is a common starting point.[1][10]

    • Allow the reaction to proceed for 3-24 hours at room temperature, depending on the reactivity of the substrates. The reaction progress can be monitored by LC-MS or TLC.[1][10]

  • Quenching:

    • Add the Quenching Buffer to stop the reaction and consume any unreacted NHS ester.

  • Purification:

    • Purify the conjugate from excess reagents using a desalting column, dialysis, or other appropriate chromatographic techniques.[1]

Experimental Workflow for NHS Ester Conjugation

G cluster_prep 1. Preparation cluster_conjugation 2. Conjugation cluster_purification 3. Quenching & Purification NHS_ester NHS Ester Molecule (in DMF/DMSO) Reaction_mix Reaction Mixture (pH 7-9) NHS_ester->Reaction_mix Add PEG_NH2 This compound (in Reaction Buffer) PEG_NH2->Reaction_mix Conjugate_crude Crude Conjugate Reaction_mix->Conjugate_crude Incubate 3-24h Quench Quenching Buffer Conjugate_crude->Quench Purified_conjugate Purified Conjugate Quench->Purified_conjugate Purify

Caption: Workflow for the reaction of this compound with an NHS ester.

Protocol 3: Functionalization of Carboxylated Nanoparticles

This protocol details the surface modification of nanoparticles that have carboxylic acid groups on their surface.

Materials and Reagents:

  • Carboxylated nanoparticles

  • This compound

  • EDC and NHS (or sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[4]

  • Conjugation Buffer: PBS, pH 7.2-7.5[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]

  • Anhydrous DMF or DMSO

  • Centrifugation or dialysis equipment for purification

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer.

  • Activation of Nanoparticle Surface:

    • Add EDC and NHS to the nanoparticle suspension and incubate for 15 minutes at room temperature to activate the surface carboxyl groups.[4][6]

  • Conjugation:

    • Add a stock solution of this compound in Conjugation Buffer to the activated nanoparticles.

    • Allow the reaction to proceed for at least 2 hours at room temperature with gentle mixing.[4][6]

  • Quenching:

    • Quench the reaction by adding the Quenching Buffer.[4][6]

  • Purification:

    • Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis to remove unreacted reagents.[6]

Experimental Workflow for Nanoparticle Functionalization

G cluster_activation 1. Activation cluster_conjugation 2. Conjugation cluster_purification 3. Quenching & Purification NP_COOH Carboxylated Nanoparticles in Activation Buffer Activated_NP Activated Nanoparticles NP_COOH->Activated_NP + EDC, NHS Incubate 15 min Conjugated_NP_crude Crude PEGylated Nanoparticles Activated_NP->Conjugated_NP_crude PEG_NH2 This compound in Conjugation Buffer PEG_NH2->Conjugated_NP_crude Add & Incubate >2h Quench Quenching Buffer Conjugated_NP_crude->Quench Purified_NP Purified PEGylated Nanoparticles Quench->Purified_NP Purify (Centrifugation/Dialysis)

Caption: Workflow for functionalizing carboxylated nanoparticles.

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, coupled with the reactivity of its terminal amine group, allows for the straightforward and efficient modification of a wide range of molecules and materials. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in developing next-generation therapeutics, diagnostics, and research tools.

References

An In-depth Technical Guide to m-PEG8-Amine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG8-Amine (methoxy-polyethylene glycol-amine with 8 PEG units) is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has emerged as a crucial tool in the field of bioconjugation and drug development. Its unique properties, including high water solubility, biocompatibility, and a reactive terminal amine group, make it an ideal linker for modifying proteins, peptides, antibodies, and other biomolecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a monodisperse compound, meaning it has a precise and defined molecular weight, unlike traditional polydisperse PEG polymers. This homogeneity is critical for the synthesis of well-defined bioconjugates with consistent properties. The molecule consists of a methoxy-terminated polyethylene glycol chain of eight ethylene (B1197577) glycol units and a terminal primary amine group.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₇NO₈[1][]
Molecular Weight 383.48 g/mol [1][]
CAS Number 869718-81-0[1][]
Appearance Colorless to light yellow liquid/viscous oil[][3]
Purity ≥95% - >98%[1][]
Solubility Soluble in water, DMSO, DMF, methylene (B1212753) chloride, acetonitrile[1][][4]
Storage Conditions Store at -20°C, protect from light. Stock solutions: -80°C for 6 months, -20°C for 1 month.[1][3]
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.[5]

Applications in Drug Development and Research

The primary amine group of this compound serves as a versatile reactive handle for conjugation to various functional groups on biomolecules and small molecule drugs. This has led to its widespread use in several key areas of drug development and research.

G cluster_0 This compound Core cluster_1 Applications mPEG8Amine This compound Bioconjugation Bioconjugation mPEG8Amine->Bioconjugation ADC Antibody-Drug Conjugates (ADCs) Bioconjugation->ADC PROTAC PROTAC Development Bioconjugation->PROTAC SurfaceMod Surface Modification Bioconjugation->SurfaceMod

Caption: Key applications of this compound.

  • Antibody-Drug Conjugates (ADCs): this compound is frequently used as a linker in the synthesis of ADCs.[5] The PEG spacer enhances the solubility and stability of the ADC, while the amine group provides a point of attachment for the cytotoxic payload, often through an amide bond formation with a carboxylic acid on the drug molecule.

  • PROTACs (Proteolysis Targeting Chimeras): In the development of PROTACs, this compound serves as a flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[6] The length and hydrophilicity of the PEG linker are critical for optimizing the formation of the ternary complex and subsequent target protein degradation.

  • Peptide and Protein Modification (PEGylation): The conjugation of this compound to proteins and peptides can improve their pharmacokinetic properties, such as increasing circulation half-life, reducing immunogenicity, and enhancing solubility.

  • Surface Modification: The amine group can be used to functionalize surfaces, such as nanoparticles and microarrays, to improve their biocompatibility and reduce non-specific binding.[4]

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Conjugation of this compound to a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxyl group on a target molecule.

G cluster_0 Activation cluster_1 Conjugation cluster_2 Quenching & Purification start Dissolve carboxylated molecule in activation buffer (MES, pH 4.5-6.0) add_edc_nhs Add EDC and NHS/sulfo-NHS (1.5-2 eq. each to carboxyl groups) start->add_edc_nhs incubate_activation Incubate for 15-30 min at room temperature add_edc_nhs->incubate_activation add_peg Add this compound (1.5-5 eq. to carboxyl groups) in conjugation buffer (PBS, pH 7.2-8.0) incubate_activation->add_peg incubate_conjugation Incubate for 2 hours at RT or overnight at 4°C add_peg->incubate_conjugation quench Quench reaction with hydroxylamine (B1172632) or Tris buffer incubate_conjugation->quench purify Purify the conjugate (dialysis, SEC, or IEX) quench->purify end Characterize the final conjugate purify->end

Caption: Experimental workflow for EDC/NHS conjugation.

Materials:

  • Carboxylic acid-containing molecule (e.g., protein, small molecule drug)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Dissolve this compound in Conjugation Buffer.

    • Prepare fresh stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or DMF immediately before use.

  • Activation of Carboxyl Groups:

    • To the solution of the carboxylic acid-containing molecule, add EDC (1.5-2 molar excess over carboxyl groups) and NHS/sulfo-NHS (1.5-2 molar excess over carboxyl groups).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Add the this compound solution to the activated molecule solution. A 1.5 to 5-fold molar excess of this compound over the carboxyl groups is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with Conjugation Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification:

    • Remove unreacted this compound and other small molecules by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX), depending on the properties of the conjugate.

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the degree of PEGylation.

Reductive Amination of an Aldehyde or Ketone with this compound

This protocol describes the formation of a stable secondary amine linkage between this compound and a carbonyl group.

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Reaction Buffer: 0.1 M HEPES or PBS, pH 6.5-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous DMSO or DMF

  • Purification system

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer. If the molecule is not water-soluble, it can be dissolved in a minimal amount of DMSO or DMF and then diluted with the Reaction Buffer.

    • Dissolve this compound in the Reaction Buffer.

    • Prepare a fresh solution of the reducing agent in the Reaction Buffer.

  • Conjugation Reaction:

    • Combine the aldehyde/ketone-containing molecule and this compound (1.5-10 molar excess) in the Reaction Buffer.

    • Allow the Schiff base to form by incubating for 30-60 minutes at room temperature.

    • Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture (5-20 molar excess over the carbonyl compound).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to decompose any remaining reducing agent.

  • Purification and Characterization:

    • Purify the conjugate using an appropriate method (dialysis, SEC, or IEX).

    • Characterize the final product to confirm conjugation.

Conclusion

This compound is a highly valuable and versatile reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and reactive amine handle enable the creation of sophisticated bioconjugates with improved therapeutic and diagnostic properties. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a wide range of applications, from the development of next-generation ADCs and PROTACs to the PEGylation of novel biologics. Careful optimization of reaction conditions and thorough characterization of the final conjugates are paramount to achieving desired outcomes.

References

An In-depth Technical Guide to the Synthesis and Purification of m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine), a valuable heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. This document outlines a robust three-step synthetic pathway starting from the corresponding alcohol, detailing reaction conditions, purification protocols, and characterization methods. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) reagent characterized by a terminal methoxy (B1213986) group and a primary amine, connected by an eight-unit ethylene (B1197577) glycol chain. The methoxy cap renders one terminus inert, while the primary amine provides a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters, to form stable amide bonds. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates, reduces aggregation, and can improve pharmacokinetic profiles by minimizing non-specific interactions. These properties make this compound a critical component in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a three-step process starting from methoxy-polyethylene glycol (8)-alcohol (m-PEG8-OH). This pathway involves the conversion of the terminal hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the desired primary amine. This method is known for its high efficiency and yields.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediates, and the final product is presented in Table 1.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Purity Appearance CAS Number
m-PEG8-OHC17H36O9384.46>95%Colorless to pale yellow liquid57018-62-5
m-PEG8-MesylateC18H38O11S462.55---
m-PEG8-AzideC17H35N3O8409.47>95%Colorless liquid869718-80-9
This compound C17H37NO8 383.48 >98% Colorless to pale yellow liquid 869718-81-0
Synthetic Pathway

The overall synthetic pathway for this compound is illustrated below. The process begins with the mesylation of m-PEG8-OH, followed by azidation and subsequent reduction.

Synthesis_Pathway cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction mPEG8_OH m-PEG8-OH Mesylate m-PEG8-Mesylate mPEG8_OH->Mesylate MsCl, Et3N DCM, 0°C to RT Azide m-PEG8-Azide Mesylate->Azide NaN3 DMF, 80°C mPEG8_Amine This compound Azide->mPEG8_Amine Zn, NH4Cl THF/H2O, Reflux

Figure 1: Synthesis Pathway of this compound.
Experimental Protocols

The following protocols are adapted from established procedures for the functionalization of polyethylene glycols.[1][2][3]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG8-OH (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, ~0.2 M solution).

  • Base Addition: Cool the solution to 0°C using an ice bath and add triethylamine (B128534) (Et3N, 1.5 eq.) dropwise with stirring.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding cold water. Separate the organic layer and wash sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude m-PEG8-Mesylate, which can be used in the next step without further purification.

  • Reaction Setup: Dissolve the crude m-PEG8-Mesylate (1.0 eq.) in anhydrous dimethylformamide (DMF, ~0.3 M solution) in a round-bottom flask.

  • Azide Addition: Add sodium azide (NaN3, 5.0 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir overnight.

  • Reaction Monitoring: Monitor the conversion to the azide by TLC or NMR spectroscopy.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (B1210297) or DCM.

  • Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude m-PEG8-Azide.

  • Reaction Setup: Dissolve the crude m-PEG8-Azide (1.0 eq.) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 2:1 v/v).[1]

  • Reagent Addition: Add ammonium (B1175870) chloride (NH4Cl, 4.0 eq.) followed by zinc dust (Zn, 2.0 eq.).[1]

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 24-72 hours.[1]

  • Reaction Monitoring: Monitor the disappearance of the azide starting material by TLC or IR spectroscopy (disappearance of the azide stretch at ~2100 cm⁻¹).

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove excess zinc.

  • Extraction: Make the filtrate basic with 1 M NaOH and extract with DCM.[1]

  • Isolation: Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.[1]

Reaction Parameters and Expected Yields

The following table summarizes the typical reaction parameters and expected yields for each step of the synthesis.

Step Key Reagents Solvent Temperature Typical Duration Expected Yield
1. Mesylation MsCl, Et3NDCM0°C to RT2-4 hours>95% (crude)
2. Azidation NaN3DMF80°C12-16 hours>90% (crude)
3. Reduction Zn, NH4ClTHF/H2OReflux24-72 hours82-99% (after purification)[1]

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials, reagents, and byproducts. A combination of techniques may be employed to achieve high purity.

Purification Workflow

A typical purification workflow for this compound is outlined below. The crude product from the synthesis is first subjected to an extraction and then purified by chromatography.

Purification_Workflow Crude_Product Crude this compound Extraction Aqueous Work-up (Basic Extraction) Crude_Product->Extraction Chromatography Column Chromatography (e.g., Preparative HPLC or Ion Exchange) Extraction->Chromatography Pure_Product Pure this compound (>98%) Chromatography->Pure_Product

Figure 2: Purification Workflow for this compound.
Purification Protocols

As described in the synthesis work-up, a basic aqueous extraction is effective in removing acidic impurities and some salts.

For high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) or ion-exchange chromatography is recommended.

  • Preparative Reversed-Phase HPLC:

    • Column: A C18 stationary phase is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed. The TFA will protonate the amine, aiding in its retention and purification.

    • Detection: UV detection at a low wavelength (e.g., 214 nm) can be used to monitor the elution of the product.

    • Post-Purification: The collected fractions containing the pure product are typically lyophilized to remove the mobile phase and the volatile TFA salt.

  • Ion-Exchange Chromatography (IEX):

    • Principle: At a pH below its pKa, the primary amine of this compound will be protonated, allowing it to bind to a cation-exchange resin.

    • Elution: The product is eluted by increasing the salt concentration or the pH of the mobile phase.

    • Advantages: This method is particularly effective at removing non-basic impurities.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should confirm the presence of the methoxy group (a singlet at ~3.38 ppm), the ethylene glycol repeat units (a multiplet around 3.64 ppm), and the methylene (B1212753) protons adjacent to the amine group (a triplet at ~2.88 ppm).[1] The integration of these signals can be used to confirm the structure and assess purity.

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the PEG backbone and the terminal functional groups.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected [M+H]⁺ ion for this compound is m/z 384.49.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound. The described three-step synthetic route offers high yields and purity, making it suitable for laboratory-scale production. Proper purification and characterization are essential to ensure the quality of the final product for its intended applications in bioconjugation and drug development. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce high-quality this compound for their scientific endeavors.

References

An In-Depth Technical Guide to m-PEG8-Amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and functional implications of using m-PEG8-Amine in bioconjugation. The strategic attachment of monodisperse polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern drug development, significantly enhancing the therapeutic properties of biomolecules. This document delves into the core chemistry of this compound, offering detailed methodologies and quantitative data to empower researchers in optimizing their conjugation strategies for creating homogenous and effective bioconjugates.

Core Principles of this compound and its Mechanism of Action

This compound is a heterobifunctional, monodisperse PEG linker. Its structure is key to its function in bioconjugation:

  • Methoxy (B1213986) (m) Group: A chemically inert methyl ether cap at one terminus of the PEG chain. This group prevents the PEG from cross-linking or polymerizing, ensuring that it acts as a monofunctional linker. While generally considered non-immunogenic, some studies suggest the methoxy group may be recognized by anti-PEG antibodies.[1][2]

  • PEG8 Linker: A discrete chain of exactly eight ethylene (B1197577) glycol units. This precise length is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[3] The hydrophilic and flexible PEG chain imparts several beneficial properties to the conjugated molecule, including:

    • Increased hydrodynamic size, which reduces renal clearance and prolongs circulation half-life.[1][4]

    • Enhanced solubility and stability.[1][5]

    • Steric shielding of epitopes, which can reduce immunogenicity and protect against proteolytic degradation.[1][4]

  • Amine (-NH2) Group: A terminal primary amine that serves as the reactive handle for conjugation. This nucleophilic group readily reacts with various electrophilic targets on biomolecules to form stable covalent bonds.

The most prevalent mechanism for conjugating this compound involves its reaction with a carboxylic acid group (-COOH) on a target biomolecule, such as the side chains of aspartic or glutamic acid residues in a protein. This reaction does not proceed spontaneously and requires activation using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .

The mechanism proceeds in two primary stages:

  • Carboxylic Acid Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[5][6]

  • NHS Ester Formation: To prevent hydrolysis of the unstable intermediate, NHS is added to react with it, forming a more stable, amine-reactive NHS ester.[5][6] This semi-stable intermediate has a longer half-life in aqueous solution, allowing for a more controlled and efficient reaction.

  • Amide Bond Formation: The primary amine of this compound attacks the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond.[6]

Mechanism_of_Action cluster_activation Step 1: Carboxyl Activation cluster_stabilization Step 2: NHS Ester Formation cluster_conjugation Step 3: Amide Bond Formation Biomolecule_COOH Biomolecule-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Biomolecule_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Conjugate PEGylated Biomolecule (Stable Amide Bond) NHS_Ester->Final_Conjugate + H₂N-PEG8-m mPEG8_Amine This compound mPEG8_Amine->Final_Conjugate

Mechanism of EDC/NHS coupling for this compound.

Quantitative Data for Reaction Optimization

The efficiency of the EDC/NHS coupling reaction is highly dependent on stoichiometric ratios and reaction conditions. Optimizing these parameters is critical to maximizing yield and minimizing side reactions.

Table 1: Recommended Molar Ratios for Conjugation

Reagent Molar Ratio (Reagent:Target Molecule) Purpose
EDC 2 - 50 fold molar excess To ensure efficient activation of available carboxylic acid groups.[6][7]
NHS/Sulfo-NHS 2 - 25 fold molar excess To stabilize the activated intermediate, improve coupling efficiency, and reduce side-product formation.[6][8]

| this compound | 10 - 50 fold molar excess | To drive the reaction equilibrium towards the formation of the desired PEGylated product.[7][9] |

Note: The optimal ratio is system-dependent and should be determined empirically for each specific application.

Table 2: Recommended Reaction Conditions

Step Parameter Recommended Conditions Rationale & Key Considerations
Activation pH 4.5 - 6.0 EDC-mediated activation is most efficient in a slightly acidic environment. Use a non-amine, non-carboxylate buffer like MES.[6][10][11]
Temperature Room Temperature (20-25°C) Balances reaction rate with reagent stability.[9][10]
Time 15 - 30 minutes Sufficient time for activation without significant hydrolysis of the intermediate.[6][8]
Conjugation pH 7.2 - 8.3 The reaction of the NHS ester with the primary amine is most efficient at physiological to slightly alkaline pH. Use a non-amine buffer like PBS or Borate.[6][12][13]
Temperature Room Temp or 4°C Room temperature reactions are faster (2-4 hours). Reactions at 4°C can proceed overnight to potentially improve yields for sensitive proteins.[7][9]

| | Time | 2 hours - Overnight | Reaction progress can be monitored by analytical techniques like HPLC.[9][14] |

Detailed Experimental Protocol: Protein PEGylation

This protocol provides a general framework for the conjugation of this compound to a protein with available carboxylic acid groups.

Materials and Reagents:

  • This compound

  • Protein of interest

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification equipment: Desalting column or dialysis cassette with appropriate molecular weight cutoff (MWCO).

Procedure:

  • Preparation of Protein:

    • Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), it must be exchanged into an amine-free buffer (e.g., PBS or MES) via dialysis or a desalting column.

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, prepare a stock solution of EDC (e.g., 10 mg/mL) in anhydrous DMSO or cold Activation Buffer.[6]

    • Immediately before use, prepare a stock solution of Sulfo-NHS in Activation Buffer.

    • Prepare a stock solution of this compound in DMSO or Conjugation Buffer.

  • Activation of Protein Carboxyl Groups:

    • In a reaction tube, add the required volume of EDC and Sulfo-NHS stock solutions to the protein solution. (Refer to Table 1 for molar ratios).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[8]

  • Conjugation Reaction:

    • Immediately add the this compound stock solution to the activated protein mixture. (Refer to Table 1 for molar ratios).

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[6]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[9]

  • Quenching the Reaction:

    • (Optional but recommended) Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[9]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.[9]

  • Purification of the PEGylated Conjugate:

    • Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[9]

    • This step is critical to obtaining a pure conjugate for downstream applications.

  • Analysis and Characterization:

    • Analyze the purified conjugate to determine the degree of PEGylation and purity.

    • Size-Exclusion Chromatography (SEC-HPLC): This is the most common method to separate and quantify the native protein, the PEGylated conjugate(s) (mono-, di-, etc.), and any aggregates based on their differing hydrodynamic radii.[2][15][16]

    • Reversed-Phase HPLC (RP-HPLC): Can also be used to separate species based on differences in hydrophobicity.[2][17]

    • Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the degree of PEGylation.[2]

Experimental_Workflow prep_protein 1. Prepare Protein (Dissolve & Buffer Exchange to PBS, pH 7.2) activation 3. Activate Protein (Add EDC/S-NHS in MES, pH 6.0) 15-30 min @ RT prep_protein->activation prep_reagents 2. Prepare Reagents (EDC, S-NHS, this compound Stocks) prep_reagents->activation conjugation 4. Conjugate (Add this compound) 2 hrs @ RT or O/N @ 4°C activation->conjugation quenching 5. Quench Reaction (Add Tris or Glycine) 15 min @ RT conjugation->quenching purification 6. Purify Conjugate (SEC Desalting Column or Dialysis) quenching->purification analysis 7. Analyze Product (SEC-HPLC, MS) purification->analysis

Experimental workflow for protein PEGylation.

Functional Impact of PEGylation on Signaling Pathways

Beyond improving pharmacokinetics, PEGylation can directly modulate the biological activity of a therapeutic protein. The steric hindrance imparted by the PEG chain can influence how the protein interacts with its cellular targets, such as membrane receptors. This can be a critical consideration in drug development, as it may either be a desirable effect (e.g., reducing off-target toxicity) or an undesirable one (reducing efficacy).

PEGylation can alter the binding kinetics between a drug and its receptor, often resulting in a slower rate of attachment and dissociation.[1] For therapeutic proteins that act as receptor agonists or antagonists, this can attenuate the downstream signaling cascade. The large, hydrated PEG chain can physically mask the receptor-binding domain of the protein, reducing its binding affinity and subsequent signal transduction.

Signaling_Impact cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein Protein Therapeutic Protein Receptor1 Cell Surface Receptor Protein->Receptor1 High-Affinity Binding Signal1 Downstream Signaling Cascade Receptor1->Signal1 Strong Signal Activation PEG_Protein PEGylated Protein Receptor2 Cell Surface Receptor PEG_Protein->Receptor2 Reduced-Affinity Binding (Steric Hindrance) Signal2 Downstream Signaling Cascade Receptor2->Signal2 Attenuated Signal Activation

Impact of PEGylation on receptor binding and signaling.

References

An In-depth Technical Guide to the Physicochemical Properties of m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine). This information is critical for its application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs).

Core Physicochemical Properties

This compound is a monodisperse PEG linker containing a terminal methoxy (B1213986) group and a reactive primary amine. The hydrophilic polyethylene (B3416737) glycol spacer enhances the solubility and stability of conjugated molecules in aqueous media.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReferences
Molecular Weight 383.48 g/mol [2][3][4]
Molecular Formula C₁₇H₃₇NO₈[1][2][4]
CAS Number 869718-81-0[1][2][4]
Appearance Colorless to light yellow liquid or viscous liquid; may also be solid[2][3][4][5]
Purity Typically ≥98%[1][4]
Density Approximately 1.054 g/cm³[3]
Solubility Soluble in water, DMSO, DCM, DMF, Methylene chloride, Acetonitrile (B52724)[1][3][6][7]
Storage Conditions -20°C, protect from light[1][3][8]
Shipping Conditions Ambient temperature[1][3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for ensuring its quality and performance in downstream applications.

1. Determination of Purity by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of this compound by separating it from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

  • Protocol:

    • Prepare a sample solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Inject 10 µL of the sample solution into the HPLC system.

    • Run a linear gradient from 5% to 95% B over 20 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm.

    • The purity is calculated by dividing the peak area of the main component by the total peak area of all components.

2. Assessment of Solubility

  • Objective: To qualitatively assess the solubility of this compound in various solvents.

  • Materials: this compound, deionized water, DMSO, ethanol, and other relevant organic solvents.

  • Protocol:

    • Add 1 mg of this compound to a series of vials.

    • To each vial, add 1 mL of a different solvent (e.g., water, DMSO, ethanol).

    • Vortex each vial for 30 seconds.

    • Visually inspect for complete dissolution. If the solution is clear, the compound is considered soluble. If particulates are visible, it is considered insoluble or partially soluble. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.

Reactivity and Applications

This compound is a versatile linker molecule widely used in bioconjugation. The terminal primary amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).[1] This reactivity allows for the covalent attachment of this compound to proteins, peptides, and other molecules of interest, a process often referred to as PEGylation. This modification can improve the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[9][10]

A significant application of this compound is in the synthesis of Antibody-Drug Conjugates (ADCs).[3] In this context, it serves as a hydrophilic linker connecting a cytotoxic drug to an antibody.[3]

Visualizations

Logical Relationship: Role of this compound in ADC Synthesis

ADC_Synthesis_Logic cluster_components Components cluster_process Process cluster_product Product Antibody Antibody Conjugation Bioconjugation Antibody->Conjugation Drug Cytotoxic Drug Drug->Conjugation Linker This compound Linker->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Caption: Role of this compound in Antibody-Drug Conjugate (ADC) synthesis.

Experimental Workflow: General Bioconjugation using this compound

Bioconjugation_Workflow Start Start: Prepare Reactants Prepare_Molecule 1. Dissolve Target Molecule (e.g., protein with -COOH) Start->Prepare_Molecule Prepare_Linker 2. Dissolve this compound and activating agent (e.g., EDC) Start->Prepare_Linker Reaction 3. Mix and Incubate (Conjugation Reaction) Prepare_Molecule->Reaction Prepare_Linker->Reaction Quench 4. Quench Reaction (e.g., add hydroxylamine) Reaction->Quench Purification 5. Purify Conjugate (e.g., SEC, IEX) Quench->Purification Analysis 6. Analyze Conjugate (e.g., HPLC, SDS-PAGE) Purification->Analysis End End: Purified Conjugate Analysis->End

References

m-PEG8-Amine: A Comprehensive Technical Guide to Solubility in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine). Understanding the solubility of this versatile linker is critical for its effective application in bioconjugation, drug delivery, and proteomics. This document compiles available solubility data, outlines experimental protocols for solubility determination, and explores the physicochemical principles governing the solubility of this compound.

Introduction to this compound and its Solubility

This compound is a heterobifunctional linker composed of a monomethyl ether-terminated polyethylene (B3416737) glycol (PEG) chain of eight ethylene (B1197577) glycol units and a terminal primary amine. The PEG chain imparts hydrophilicity, which generally leads to good solubility in aqueous solutions and a variety of polar organic solvents.[1][2] The terminal amine group provides a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters. The solubility of this compound is a crucial parameter that influences its handling, reaction efficiency, and the properties of the resulting conjugates.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, information from commercial suppliers provides valuable insights. The following table summarizes the available quantitative and qualitative solubility information for this compound in common laboratory solvents.

SolventChemical FormulaSolubilityNotes
Aqueous Solvents
WaterH₂OSoluble[2]The hydrophilic PEG chain promotes solubility in aqueous media. Quantitative data is not specified, but it is expected to be highly soluble.
Organic Solvents
Dimethyl Sulfoxide (DMSO)C₂H₆OS200 mg/mL[3]
Dimethylformamide (DMF)C₃H₇NOSoluble[4]
Dichloromethane (DCM)CH₂Cl₂Soluble[4]
Methanol (B129727)CH₃OHSolubleBased on the general solubility of similar short-chain PEGs.
Ethanol (B145695)C₂H₅OHSolubleBased on the general solubility of similar short-chain PEGs.
ChloroformCHCl₃Soluble[1]

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration limit has not been publicly reported. The solubility of this compound in alcohols like methanol and ethanol is expected to be good due to the polar nature of both the solute and the solvents.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. While specific data for this compound is unavailable, it is reasonable to expect a positive correlation between temperature and solubility in most solvents.

  • pH of Aqueous Solutions: The terminal amine group of this compound has a pKa value that will influence its charge state in aqueous solutions. At pH values below the pKa, the amine group will be protonated (–NH₃⁺), which can enhance its interaction with water molecules and potentially increase its aqueous solubility. Conversely, at pH values above the pKa, the amine group will be in its neutral form (–NH₂), which might slightly decrease its aqueous solubility.

  • Salt Concentration: In aqueous solutions, high concentrations of salts can lead to a "salting-out" effect, where the solubility of the PEG derivative is reduced. This is due to the competition for water molecules between the salt ions and the PEG chains.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

4.1. Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, dichloromethane)

  • Volumetric flasks

  • Analytical balance

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

4.2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound. This can be achieved using a validated analytical method such as HPLC with a suitable detector (e.g., evaporative light scattering detector or charged aerosol detector, as this compound lacks a strong chromophore for UV detection).[5]

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Visualizing Key Concepts

To further aid in the understanding of this compound's properties and the experimental workflow for its solubility determination, the following diagrams are provided.

cluster_structure This compound Structure cluster_properties Key Moieties Influencing Solubility cluster_solvents Solvent Interactions structure CH₃O-(CH₂CH₂O)₈-CH₂CH₂-NH₂ methoxy Methoxy Group (CH₃O-) - Hydrophobic character peg PEG Chain (-(CH₂CH₂O)₈-) - Hydrophilic character - Flexible backbone amine Amine Group (-NH₂) - Hydrophilic - Reactive handle - pH-dependent charge polar_organic Polar Organic Solvents (e.g., DMSO, DMF, Alcohols) - Dipole-dipole interactions methoxy->polar_organic Moderate Interaction nonpolar_organic Non-polar Organic Solvents (e.g., Hexane) - Poor solubility expected methoxy->nonpolar_organic Favorable Interaction aqueous Aqueous Solvents (e.g., Water) - Hydrogen bonding with PEG chain and amine group peg->aqueous Strong Interaction peg->polar_organic Good Interaction peg->nonpolar_organic Unfavorable Interaction amine->aqueous Strong Interaction amine->nonpolar_organic Unfavorable Interaction

Caption: Relationship between this compound structure and solvent interactions.

start Start: Determine Solubility prep Prepare Supersaturated Solution (Excess this compound in Solvent) start->prep equilibrate Equilibrate (24-48h at constant temperature with agitation) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate collect Collect and Filter Supernatant (0.22 µm filter) separate->collect quantify Quantify Concentration (e.g., HPLC-CAD/ELSD) collect->quantify end End: Equilibrium Solubility Value quantify->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This compound exhibits favorable solubility in a range of aqueous and polar organic solvents, a characteristic attributed to its hydrophilic polyethylene glycol backbone. While quantitative data is limited, the available information and understanding of its chemical structure provide a strong foundation for its use in various research and development applications. For precise formulation and reaction optimization, it is recommended to experimentally determine the solubility of this compound in the specific solvent system and conditions of interest using a standardized protocol such as the shake-flask method. Future studies providing more extensive quantitative solubility data across a wider range of solvents and conditions will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Stability and Storage of m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for m-PEG8-Amine. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and performance of this valuable PEGylation reagent in their applications, which include its use as a linker in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] This document details potential degradation pathways, recommended storage protocols, and analytical methods for stability assessment.

Core Concepts: Understanding this compound Stability

This compound, a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal methyl ether and a primary amine, is susceptible to degradation through several mechanisms, primarily oxidation and hydrolysis. The stability of this reagent is crucial for its successful application in bioconjugation, as degradation can lead to the formation of impurities, loss of reactivity, and unpredictable performance in downstream applications.

Oxidative Degradation: The polyethylene glycol backbone is vulnerable to oxidation, a process that can be initiated by heat, light, the presence of molecular oxygen, and transition metal ions.[2] This degradation pathway involves a radical chain scission mechanism, leading to the formation of various impurities, most notably formaldehyde (B43269) and formic acid.[2] These byproducts are particularly problematic as they can react with the primary amine of this compound, leading to N-methylation and N-formylation, respectively, thereby consuming the active compound and introducing contaminants.[2]

Hydrolytic Degradation: While the ether linkages in the PEG backbone are generally stable, they can undergo slow hydrolysis, especially under extreme pH conditions. For amine-terminated PEGs, the primary concern is often the stability of the molecules they are conjugated to, rather than the PEG backbone itself.[3]

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of this compound, specific storage conditions should be strictly followed. These recommendations are summarized in the table below.

FormStorage TemperatureDurationKey Considerations
Neat Compound (Liquid) -20°CLong-termProtect from light.[1][4][5] Keep container tightly closed in a dry, well-ventilated place.[6]
4°CShort-termProtect from light.[1][7]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][7]
-20°CUp to 1 monthProtect from light.[1][7]

Handling Precautions:

  • Equilibrate the vial to room temperature before opening to prevent moisture condensation.[8]

  • For solutions, consider capping the stock solution with a septum and using a syringe for removal to minimize exposure to air and moisture.[8]

  • Avoid strong oxidizing agents, as they can accelerate degradation.[6]

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways. These studies involve subjecting this compound to conditions more severe than those it would typically encounter during storage and use.

General Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer solution).

  • Stress Conditions: Aliquot the stock solution and expose it to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: 0.1 M NaOH at 60°C for a defined period.

    • Oxidation: 3% H₂O₂ at room temperature for a defined period. To mimic solid-state oxidative stress, a mixture with iron oxides at 60°C can be used.[2]

    • Thermal Degradation: 60°C in a controlled oven for a defined period.

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Neutralization: After exposure, neutralize the acidic and basic samples.

  • Analysis: Analyze the stressed samples, along with a control sample stored under recommended conditions, using a stability-indicating analytical method.

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active substance and the increase in the levels of degradation products.

High-Performance Liquid Chromatography (HPLC/UPLC): This is the most common technique for stability assessment.

  • Objective: To separate and quantify this compound and its degradation products.

  • Methodology:

    • System: HPLC or UPLC system with a UV detector or a Charged Aerosol Detector (CAD). CAD is particularly useful for PEG compounds as they lack strong chromophores.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is a common choice.[9]

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Formic Acid or TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to ensure the elution of both the polar parent compound and any less polar degradation products.

    • Detection: UV detection at a low wavelength (e.g., 214 nm) or CAD.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Objective: To identify the molecular weights of degradation products, providing insights into the degradation pathways.

  • Methodology: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Orbitrap for high-resolution mass accuracy). Electrospray ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To provide detailed structural information on the parent compound and its degradation products.

  • Methodology:

    • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: To observe the characteristic signals of the PEG backbone (-O-CH₂-CH₂-), the methyl ether group (CH₃-O-), and the protons adjacent to the amine group. Changes in these signals can indicate degradation.

      • ¹³C NMR: To provide information on the carbon skeleton.

      • 2D NMR (e.g., COSY, HSQC): To confirm the connectivity and aid in the structural elucidation of degradation products.

Visualization of Key Processes

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC/UPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR Deg_Pathways Identify Degradation Pathways NMR->Deg_Pathways Stability_Profile Establish Stability Profile Deg_Pathways->Stability_Profile Storage_Conditions Confirm Storage Conditions Stability_Profile->Storage_Conditions mPEG8_Amine This compound Sample mPEG8_Amine->Acid mPEG8_Amine->Base mPEG8_Amine->Oxidation mPEG8_Amine->Thermal mPEG8_Amine->Photo

Caption: Workflow for this compound stability assessment.

Proposed Oxidative Degradation Pathway

The diagram below outlines a simplified proposed pathway for the oxidative degradation of the PEG backbone, which is a primary stability concern for this compound.

Oxidative_Degradation_Pathway PEG_Backbone PEG Backbone (-O-CH2-CH2-O-) Radical_Formation Radical Formation (-O-CH•-CH2-O-) PEG_Backbone->Radical_Formation Heat, Light, O2, Metal Ions Oxygen_Addition Oxygen Addition (Peroxy Radical) Radical_Formation->Oxygen_Addition Hydroperoxide Hydroperoxide Formation Oxygen_Addition->Hydroperoxide Scission C-C Bond Scission Hydroperoxide->Scission Degradation_Products Degradation Products (Formaldehyde, Formic Acid) Scission->Degradation_Products Amine_Reaction Reaction with Amine Group (N-methylation, N-formylation) Degradation_Products->Amine_Reaction

Caption: Simplified oxidative degradation of the PEG backbone.

Conclusion

The stability of this compound is paramount for its effective use in research and drug development. By adhering to the recommended storage conditions, particularly protection from light and storage at or below -20°C, the risk of degradation can be significantly minimized. For critical applications, it is advisable to perform stability testing using forced degradation studies and validated stability-indicating analytical methods like HPLC/UPLC and LC-MS to ensure the quality and integrity of the reagent. Understanding the potential for oxidative degradation and its consequences allows for proactive measures to be taken, ensuring the reliability and reproducibility of experimental results.

References

The Strategic Application of m-PEG8-Amine as a Linker in Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, the covalent attachment of molecules to enhance their performance is a cornerstone of innovation. Central to this is the role of the linker, a molecular bridge that connects a payload—be it a drug, a protein, or a probe—to a carrier molecule. Among the diverse array of available linkers, methoxy-polyethylene glycol-8-amine (m-PEG8-Amine) has emerged as a versatile and highly valuable tool. Its defined length, hydrophilic nature, and reactive terminal amine group provide a unique combination of properties that are instrumental in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of the core principles and practical applications of this compound as a linker. It delves into its chemical properties, its impact on the pharmacokinetic and pharmacodynamic profiles of conjugated molecules, and detailed experimental protocols for its use in key bioconjugation strategies.

Core Properties and Advantages of this compound

This compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene (B3416737) glycol chain of eight ethylene (B1197577) glycol units, culminating in a primary amine. This structure imparts several key advantages in bioconjugation:

  • Enhanced Hydrophilicity and Solubility : The polyethylene glycol backbone is inherently hydrophilic, which can significantly improve the aqueous solubility of hydrophobic drugs or proteins to which it is attached. This is crucial for preventing aggregation and improving the formulation and bioavailability of therapeutic agents.[1]

  • Reduced Immunogenicity : The PEG chain can create a "stealth" effect, masking the conjugated molecule from the immune system and thereby reducing its immunogenic potential.[2]

  • Improved Pharmacokinetics : By increasing the hydrodynamic radius of the conjugate, PEGylation with linkers like this compound can reduce renal clearance, leading to a longer circulation half-life.[3][4]

  • Defined Spacer Length : The discrete length of the eight PEG units provides precise spatial control between the conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing the efficacy of constructs like PROTACs.[5]

  • Reactive Handle for Conjugation : The terminal primary amine allows for stable amide bond formation with molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[6]

Data Presentation: Quantitative Impact of PEG Linkers

The length of the PEG linker is a critical parameter that influences the performance of bioconjugates. The following tables summarize key quantitative data on the impact of PEG linker length on the properties of antibody-drug conjugates.

ParameterShort PEG Linker (e.g., PEG2-PEG4)Intermediate PEG Linker (e.g., PEG8-PEG12)Long PEG Linker (e.g., PEG24 and longer)Rationale
Pharmacokinetics (Clearance) Faster clearance, shorter half-lifeSlower clearance, longer half-lifeSignificantly prolonged half-lifeLonger PEG chains increase the hydrodynamic size, reducing renal filtration and clearance.[3]
In Vivo Efficacy Can lead to reduced efficacy due to rapid clearanceOften shows a significant improvement in efficacyCan lead to the highest in vivo efficacyLonger circulation time increases the probability of the ADC reaching the target tumor cells.[3]
In Vitro Cytotoxicity (IC50) May retain higher potencyMay have a moderate impact on potencyMay cause a more substantial reduction in cytotoxicityLonger PEG chains can introduce steric hindrance, potentially affecting the binding of the ADC to its target or the release of the payload.[7]
Maximum Tolerated Dose (MTD) Lower MTDHigher MTDHighest MTDImproved pharmacokinetics and reduced off-target toxicity associated with longer PEG chains can lead to better tolerability.[7]

Table 1: Comparative Impact of PEG Linker Length on ADC Performance

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in bioconjugation. The following are representative protocols for key applications.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to the carboxylic acid groups of a monoclonal antibody (mAb) after their activation with EDC and NHS.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation:

    • Exchange the buffer of the mAb solution to Activation Buffer using a desalting column.

    • Adjust the concentration of the mAb to 2-5 mg/mL.

  • Activation of Carboxylic Acids:

    • Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.

    • Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the mAb solution.

    • Incubate for 15 minutes at room temperature with gentle stirring.

  • Conjugation with this compound:

    • Dissolve this compound in Conjugation Buffer to a concentration of 10 mg/mL.

    • Add a 100-fold molar excess of the this compound solution to the activated mAb.

    • Adjust the pH of the reaction mixture to 7.4 with PBS if necessary.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein fractions and determine the protein concentration and degree of PEGylation.

Protocol 2: Surface Modification of Carboxylated Nanoparticles with this compound

This protocol details the PEGylation of nanoparticles that have carboxyl groups on their surface.

Materials:

  • Carboxylated nanoparticles (e.g., silica (B1680970) or polymeric nanoparticles)

  • This compound

  • EDC and NHS

  • Activation Buffer (as in Protocol 1)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Centrifuge and tubes

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer at a concentration of 5-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the nanoparticle suspension to a final concentration of 10 mM each.

    • Incubate for 15 minutes at room temperature with gentle agitation.

    • Centrifuge the nanoparticles to remove excess EDC and NHS and resuspend them in Coupling Buffer.

  • Conjugation with this compound:

    • Prepare a solution of this compound in Coupling Buffer (10 mg/mL).

    • Add the this compound solution to the activated nanoparticle suspension.

    • React for at least 2 hours at room temperature with continuous mixing.

  • Quenching and Washing:

    • Add the quenching solution to stop the reaction.

    • Collect the PEGylated nanoparticles by centrifugation.

    • Wash the nanoparticles three times with Coupling Buffer to remove unreacted reagents.

    • Resuspend the purified PEGylated nanoparticles in the desired buffer for storage or further use.

Protocol 3: Synthesis of a PROTAC using an Amine-Terminated PEG8 Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule by coupling a target protein ligand and an E3 ligase ligand to an amine-terminated PEG8 linker. This example assumes the ligands have available carboxylic acid groups for amide bond formation.

Materials:

  • Target protein ligand with a carboxylic acid group

  • E3 ligase ligand with a carboxylic acid group

  • Amino-PEG8-Carboxylic acid (as a precursor to the amine-terminated linker for sequential coupling) or a di-amine PEG8 linker for a one-pot reaction with activated ligands.

  • Amide coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (Dimethylformamide)

  • HPLC for purification

Procedure (Sequential Coupling):

  • First Coupling Reaction:

    • In a dry reaction vessel under an inert atmosphere, dissolve the target protein ligand (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) and stir for 5 minutes.

    • Add a solution of Amino-PEG8-Carboxylic acid (1.2 equivalents) in anhydrous DMF.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purification of Intermediate:

    • Upon completion, purify the intermediate product (Target Ligand-PEG8-COOH) by preparative HPLC.

  • Second Coupling Reaction:

    • Activate the carboxylic acid of the purified intermediate using HATU and DIPEA as in step 1.

    • Add the E3 ligase ligand with a free amine group (or a derivative) to the reaction mixture.

    • Stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways relevant to the application of this compound linkers.

Bioconjugation_Workflow Start Start End End Molecule_A Molecule_A Activation Activation Molecule_A->Activation  Activation of  Functional Group Conjugation Conjugation Activation->Conjugation Purification Purification Conjugation->Purification  Formation of  Conjugate Linker This compound Linker Solution Linker->Conjugation Characterization Characterization Purification->Characterization  Removal of  Excess Reagents Characterization->End  Analysis of  Final Product

Bioconjugation Workflow Diagram

PROTAC_Mechanism cluster_0 Ternary Complex Formation PROTAC PROTAC E3_Ligase E3_Ligase PROTAC->E3_Ligase Target_Protein Target_Protein PROTAC->Target_Protein E3_Ligase->Target_Protein Ubiquitination Proteasome Proteasome Target_Protein->Proteasome Degradation Ub Ub Ub->Target_Protein

PROTAC Mechanism of Action

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome Internalization Receptor Target Receptor Receptor->Tumor_Cell Lysosome Lysosome Endosome->Lysosome Trafficking Drug Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Cell Death Drug->Apoptosis Induces

ADC Mechanism and Signaling

Conclusion

This compound stands as a powerful and versatile linker in the field of bioconjugation. Its well-defined structure and advantageous physicochemical properties enable the development of more effective and safer therapeutics and diagnostics. By providing enhanced solubility, reduced immunogenicity, and improved pharmacokinetics, this compound linkers are pivotal in advancing the design of next-generation antibody-drug conjugates, PROTACs, and functionalized nanoparticles. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers and developers seeking to harness the full potential of this important molecular tool.

References

Technical Guide: m-PEG8-Amine in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on m-PEG8-Amine, a discrete polyethylene (B3416737) glycol (PEG) linker, widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology. Its defined chain length and terminal amine group offer precise control over the modification of biomolecules and surfaces, leading to enhanced therapeutic properties and improved performance of diagnostic and research tools.

Core Properties of this compound

This compound, also known as Methoxy-PEG8-amine or 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine, is a hydrophilic spacer molecule that plays a crucial role in modern bioconjugation strategies. The methoxy-terminated end provides stability and reduces non-specific binding, while the terminal primary amine group serves as a reactive handle for covalent attachment to various functional groups.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 869718-81-0[1][2][3][4]
Molecular Weight 383.48 g/mol [1][3][5]
Molecular Formula C17H37NO8[1][2][4]
Appearance Liquid or low-melting solid[3]
Solubility Soluble in water, DMSO, DMF, methylene (B1212753) chloride, and acetonitrile.[2]

Applications in Drug Development

The primary application of this compound in drug development is as a linker in the synthesis of bioconjugates, most notably Antibody-Drug Conjugates (ADCs). The inclusion of the PEG spacer enhances the solubility and stability of the conjugate, prolongs its circulation half-life, and can reduce its immunogenicity. The amine group readily reacts with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (aldehydes and ketones), making it a versatile tool for attaching payloads to biomolecules.

Experimental Protocols

The following are detailed methodologies for common bioconjugation reactions involving amine-terminated PEG linkers like this compound.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This two-step protocol is widely used for covalently linking an amine to a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, nanoparticle)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be amine-free).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Preparation of Reactants:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add EDC and NHS to the solution of the carboxylic acid-containing molecule. A typical molar ratio is a 2 to 5-fold molar excess of EDC and NHS over the carboxylic acid.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound solution. Alternatively, if the carboxylic acid is on a solid support, wash the support to remove excess EDC and NHS, then add the this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Conjugation of this compound to an NHS-Ester Activated Molecule

This protocol is a more direct method when starting with a pre-activated molecule.

Materials:

  • This compound

  • NHS-ester activated molecule

  • Amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.0-8.0.

  • Anhydrous DMF or DMSO.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Preparation of Reactants:

    • Equilibrate all reagents to room temperature.

    • Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO.

    • Dissolve this compound in the amine-free reaction buffer.

  • Conjugation Reaction:

    • Add the NHS-ester solution to the this compound solution. A 1.5 to 2-fold molar excess of the NHS ester is often used. The final concentration of the organic solvent should ideally not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C. The reaction progress can be monitored by techniques like LC-MS or TLC.

  • Quenching the Reaction:

    • Add the Quenching Buffer to stop the reaction.

  • Purification:

    • Purify the conjugate using a desalting column or dialysis to remove unreacted materials.

Visualizations

The following diagrams illustrate the key experimental workflows described above.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Molecule_COOH Molecule with Carboxylic Acid EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) Molecule_COOH->EDC_NHS 15-30 min @ RT Activated_Molecule Activated Molecule (NHS Ester) EDC_NHS->Activated_Molecule mPEG8_Amine This compound in Conjugation Buffer (pH 7.2-8.0) Activated_Molecule->mPEG8_Amine Add activated molecule Conjugated_Product PEGylated Molecule mPEG8_Amine->Conjugated_Product

Caption: Workflow for EDC/NHS-mediated conjugation of this compound.

G cluster_reaction Direct Conjugation cluster_purification Post-Reaction Molecule_NHS Molecule with NHS Ester mPEG8_Amine This compound in Amine-Free Buffer (pH 7.0-8.0) Molecule_NHS->mPEG8_Amine 30-60 min @ RT Conjugated_Product PEGylated Molecule mPEG8_Amine->Conjugated_Product Quench Quench Reaction (e.g., Tris buffer) Conjugated_Product->Quench Purify Purification (Dialysis / SEC) Quench->Purify

Caption: Workflow for direct conjugation of this compound to an NHS ester.

References

An In-depth Technical Guide to the Spectral Data Analysis of m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for m-PEG8-Amine (methoxy-polyethylene glycol (8)-amine). This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize PEGylated compounds.

Introduction to this compound

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) group at one terminus and a primary amine group at the other. The eight ethylene (B1197577) glycol units provide a flexible, hydrophilic spacer, making it a valuable building block in bioconjugation, drug delivery, and surface modification applications. Accurate characterization of its molecular structure and purity is paramount for its effective use. This guide focuses on the interpretation of its NMR and MS spectral data.

The chemical structure of this compound is as follows:

CH₃O-(CH₂CH₂O)₈-CH₂CH₂-NH₂

Molecular Formula: C₁₇H₃₇NO₈[1]

Molecular Weight: 383.48 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for confirming its identity and purity.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the methoxy group, the repeating ethylene glycol units, and the terminal methylene (B1212753) groups adjacent to the ether and amine functionalities.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
-O-CH~3.35Singlet3H
-CH ₂-NH₂~2.85 - 2.95Triplet2H
-O-CH ₂-CH₂-NH₂~3.55Triplet2H
-O-CH ₂-CH ₂-O- (PEG Backbone)~3.64Multiplet28H
-CH ₂-O-CH₃~3.54Triplet2H

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration. The large multiplet around 3.64 ppm is a characteristic feature of the PEG backbone.[3] The methylene group adjacent to the amine is notably shifted downfield to approximately 2.85-2.95 ppm due to the deshielding effect of the nitrogen atom.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound.

Assignment Chemical Shift (δ) ppm
-O-C H₃~59.0
-C H₂-NH₂~41.8
-O-C H₂-CH₂-NH₂~73.5
-O-C H₂-C H₂-O- (PEG Backbone)~70.5
-C H₂-O-CH₃~72.0

Note: Chemical shifts can vary based on the experimental conditions. The carbon attached to the amine group is typically found around 41.8 ppm, while the carbons of the PEG backbone resonate around 70.5 ppm.[4]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300-600 MHz

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75-150 MHz

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique for PEG derivatives.

ESI-MS Spectral Data

In positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be present.

Ion Calculated m/z Observed m/z
[M+H]⁺384.26Typically observed around this value
[M+Na]⁺406.24Can be observed depending on sample purity and solvent
[M+K]⁺422.22Can be observed depending on sample purity and solvent

The presence of a peak corresponding to the calculated mass of the protonated molecule confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Experimental Protocol for ESI-MS

A general protocol for the ESI-MS analysis of this compound is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Parameters:

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas (N₂) Flow Rate: 5-12 L/min.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: Scan a range appropriate for the expected ions (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • If using HRMS, compare the measured accurate mass to the calculated mass to confirm the elemental composition.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectral data analysis process.

Spectral_Analysis_Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis NMR_Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition Data Acquisition (1H and 13C NMR) NMR_Sample_Prep->NMR_Acquisition Load Sample NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing Raw Data NMR_Interpretation Spectral Interpretation (Chemical Shifts, Integration) NMR_Processing->NMR_Interpretation Processed Spectra Final_Report Final Structural Confirmation NMR_Interpretation->Final_Report MS_Sample_Prep Sample Preparation (Dilute in ESI Solvent) MS_Acquisition Data Acquisition (ESI-MS) MS_Sample_Prep->MS_Acquisition Infuse Sample MS_Analysis Data Analysis (Identify [M+H]+) MS_Acquisition->MS_Analysis Mass Spectrum MS_Analysis->Final_Report Start Start Start->NMR_Sample_Prep Start->MS_Sample_Prep

Caption: Workflow for NMR and MS Spectral Analysis.

This diagram outlines the parallel workflows for NMR and mass spectrometry analysis, from sample preparation to final data interpretation and structural confirmation.

Signaling_Pathway_Analogy cluster_NMR_Signal NMR Signal Generation cluster_MS_Signal MS Signal Generation Molecule This compound (Analyte) Magnetic_Field Applied Magnetic Field (B₀) Molecule->Magnetic_Field Ionization Electrospray Ionization (ESI) Molecule->Ionization Nuclear_Spin Nuclear Spin Alignment Magnetic_Field->Nuclear_Spin RF_Pulse Radiofrequency Pulse Nuclear_Spin->RF_Pulse Resonance Nuclear Magnetic Resonance RF_Pulse->Resonance FID Free Induction Decay (Signal) Resonance->FID Ion_Acceleration Ion Acceleration Ionization->Ion_Acceleration Mass_Analyzer Mass Analyzer (m/z Separation) Ion_Acceleration->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Signal) Detector->Mass_Spectrum

References

An In-depth Technical Guide to the Reactivity of m-PEG8-Amine with Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine), a versatile tool in bioconjugation and drug delivery. This document details the core chemical reactions, provides quantitative data on reaction parameters, outlines detailed experimental protocols, and includes visual representations of reaction pathways and workflows to facilitate its application in research and development.

Core Reactivity of this compound

This compound is a heterobifunctional linker featuring a methoxy-terminated polyethylene (B3416737) glycol chain and a terminal primary amine. The PEG moiety imparts hydrophilicity and can reduce immunogenicity of the conjugated molecule, while the primary amine serves as a nucleophilic handle for covalent modification. The primary amine of this compound is reactive towards several key functional groups, enabling a variety of conjugation strategies.[1][2]

The most common and well-characterized reactions involving this compound are:

  • Acylation with Activated Esters (e.g., NHS Esters): This is a highly efficient method for forming stable amide bonds. The primary amine of this compound readily attacks the carbonyl carbon of an N-hydroxysuccinimide (NHS) ester, leading to the formation of an amide linkage and the release of NHS. This reaction is widely used for labeling proteins, antibodies, and other biomolecules.[3][4]

  • Amide Bond Formation with Carboxylic Acids: In the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency, this compound can be conjugated to molecules bearing a carboxylic acid group.[1][5] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then attacked by the amine.[6]

  • Reductive Amination with Aldehydes and Ketones: this compound can react with aldehydes or ketones to form an intermediate imine (Schiff base). This imine is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[7][8] This two-step, one-pot reaction is a cornerstone of bioconjugation.[9]

Data Presentation: Quantitative Reaction Parameters

The efficiency of conjugation reactions with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical quantitative parameters for these reactions, compiled from protocols for similar amino-PEG compounds.

Table 1: Reaction of this compound with Activated NHS Esters

ParameterRecommended Value/RangeNotes
pH 7.2 - 8.5[10]The reaction is most efficient at a neutral to slightly basic pH.[10]
Temperature 4°C to Room Temperature (20-25°C)[10]Room temperature reactions are faster, while 4°C can be used for overnight reactions.[10]
Reaction Time 30 minutes - 4 hours (at RT) or overnight (at 4°C)[10]Progress should be monitored to determine the optimal time.[10]
Molar Excess of NHS Ester 5 to 20-fold over the amine-containing molecule[10]The optimal ratio should be determined empirically.[10]
Compatible Buffers Phosphate-buffered saline (PBS), HEPES, BorateAvoid buffers containing primary amines (e.g., Tris, glycine) as they will compete for reaction with the NHS ester.[5][11]

Table 2: Reaction of this compound with Carboxylic Acids (EDC/NHS Coupling)

ParameterRecommended Value/RangeNotes
Activation pH 4.7 - 6.0[2]The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH.[2]
Conjugation pH 7.2 - 8.0[2]The reaction of the activated carboxylic acid (as an NHS ester) with the amine is most efficient at a neutral to slightly basic pH.[2]
Temperature Room Temperature (20-25°C)Typically performed at room temperature.
Reaction Time 2 hours to overnight[2]The reaction time can be optimized based on the specific reactants.
Molar Ratios (Carboxylic Acid:EDC:NHS) 1:2:2[2]A molar excess of EDC and NHS ensures efficient activation of the carboxylic acid.[2]
Molar Excess of this compound 1.5-fold or higher over the carboxylic acid-containing molecule[5]The optimal ratio should be determined empirically.
Compatible Buffers MES for activation; PBS, HEPES, or Borate for conjugation.Avoid buffers with primary amines or carboxylates during the respective reaction steps.

Table 3: Reductive Amination of Aldehydes/Ketones with this compound

ParameterRecommended Value/RangeNotes
pH ~7The reaction is typically carried out at a neutral pH.
Temperature Room Temperature (20-25°C)Generally performed at room temperature.
Reaction Time 2 hours to overnightThe reaction progress can be monitored by techniques like LC-MS.
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)NaBH₃CN is a commonly used reducing agent for this reaction.[9]
Molar Excess of this compound 1.5 to 10-fold over the carbonyl-containing moleculeThe optimal ratio depends on the reactivity of the carbonyl group.
Compatible Buffers PBS, HEPESEnsure the buffer does not react with the aldehyde or ketone.

Experimental Protocols

Protocol for Conjugating this compound to a Protein via an NHS Ester

Materials:

  • Protein with an activated NHS ester group

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Preparation of Protein Solution: Dissolve the NHS ester-activated protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column or dialysis against an appropriate buffer (e.g., PBS).

Protocol for Conjugating this compound to a Carboxylic Acid-Containing Molecule

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Reagent: Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Purification system (e.g., HPLC, dialysis)

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in the Activation Buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction tube, combine the carboxylic acid-containing molecule, EDC, and NHS at a molar ratio of 1:2:2.[2]

    • Incubate the activation mixture for 15 minutes at room temperature.[2]

  • Conjugation Reaction:

    • Immediately add a 1.5-fold or greater molar excess of the this compound solution to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Reagent to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate: Purify the conjugate from excess reagents and byproducts using an appropriate method such as HPLC or dialysis.

Mandatory Visualizations

Reaction Pathways and Workflows

Amide_Bond_Formation_NHS_Ester mPEG8_Amine m-PEG8-NH₂ Amide_Product m-PEG8-NH-C(O)-R (Stable Amide Bond) mPEG8_Amine->Amide_Product Nucleophilic Attack NHS_Ester R-C(O)-O-NHS (Activated Ester) NHS_Ester->Amide_Product NHS_byproduct NHS

Caption: Reaction of this compound with an NHS ester to form a stable amide bond.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction mPEG8_Amine m-PEG8-NH₂ Schiff_Base m-PEG8-N=CH-R (Unstable Schiff Base) mPEG8_Amine->Schiff_Base Aldehyde R-CHO (Aldehyde) Aldehyde->Schiff_Base Secondary_Amine m-PEG8-NH-CH₂-R (Stable Secondary Amine) Schiff_Base->Secondary_Amine Reduction Reducing_Agent NaBH₃CN Reducing_Agent->Secondary_Amine

Caption: Reductive amination pathway of this compound with an aldehyde.

Experimental_Workflow A 1. Reagent Preparation (this compound, Target Molecule, Buffers) B 2. Conjugation Reaction (Mix Reactants, Incubate) A->B C 3. Quenching (Add Quenching Reagent) B->C D 4. Purification (e.g., Size-Exclusion Chromatography) C->D E 5. Analysis (e.g., SDS-PAGE, Mass Spectrometry) D->E F Purified Conjugate D->F

Caption: General experimental workflow for this compound bioconjugation.

References

An In-depth Technical Guide to the Hydrophilicity of m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydrophilicity of m-PEG8-Amine, a methoxy-terminated polyethylene (B3416737) glycol with eight repeating ethylene (B1197577) glycol units and a terminal amine group. This bifunctional linker is of significant interest in the fields of bioconjugation and drug delivery, primarily due to the profound impact of its hydrophilic properties on the molecules it modifies.

Introduction to this compound and the Significance of its Hydrophilicity

This compound (methoxy-PEG8-amine) is a discrete polyethylene glycol (dPEG®) linker, meaning it has a precisely defined molecular weight and length. Its structure, C17H37NO8, and molecular weight of approximately 383.48 g/mol , are well-established.[][2] The defining characteristic of this compound is its hydrophilic nature, which is primarily attributed to the repeating ethylene glycol units in its backbone. These ether oxygen atoms readily form hydrogen bonds with water molecules, leading to high aqueous solubility.[3]

In drug development, particularly in the realm of biologics and antibody-drug conjugates (ADCs), PEGylation—the covalent attachment of PEG chains—is a widely adopted strategy to enhance the therapeutic properties of molecules.[4] The hydrophilicity of the PEG linker, such as this compound, plays a pivotal role in:

  • Improving Solubility: Many potent therapeutic agents are hydrophobic, limiting their administration and bioavailability. PEGylation with hydrophilic linkers like this compound can significantly increase the aqueous solubility of these drugs.[4][5]

  • Enhancing Stability: The flexible PEG chain can form a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and aggregation.[3]

  • Prolonging Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream and sustained therapeutic effect.[3]

  • Reducing Immunogenicity: The "stealth" effect provided by the PEG chain can mask the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[4]

Quantitative Analysis of Hydrophilicity

To empower researchers to quantify these critical parameters, this guide provides detailed experimental protocols. The following table is a template for researchers to populate with their own experimental findings.

ParameterValueExperimental Method
Water Solubility (g/L) User-determinedUV-Vis Spectrophotometry
Octanol-Water Partition Coefficient (LogP) User-determinedShake Flask Method with HPLC or UV-Vis Analysis
Contact Angle (°) User-determinedSessile Drop Method on a this compound functionalized surface

Experimental Protocols

Determination of Aqueous Solubility by UV-Vis Spectrophotometry

This protocol provides a method to determine the aqueous solubility of this compound. As this compound itself does not have a strong chromophore for UV-Vis analysis, this method is best adapted for a derivative of this compound that contains a UV-active group, or through indirect methods. A more direct method for non-UV active compounds would be High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD). Below is a generalizable protocol using UV-Vis spectrophotometry, assuming a suitable derivative is used.

Materials:

  • This compound derivative with a chromophore

  • Deionized water

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of the this compound derivative.

    • Prepare a stock solution in deionized water.

    • Create a series of standard solutions of known concentrations by diluting the stock solution with deionized water.

  • Generation of a Standard Curve:

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

    • Plot absorbance versus concentration to generate a standard curve.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the this compound derivative to a known volume of deionized water in a vial, ensuring there is visible undissolved solid.

    • Tightly cap the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Measure the absorbance of the filtered supernatant.

  • Quantification:

    • Use the standard curve to determine the concentration of the dissolved this compound derivative in the saturated solution. This concentration represents its aqueous solubility.

Determination of Octanol-Water Partition Coefficient (LogP)

The shake flask method followed by quantification is a standard approach to determine the LogP value.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Partitioning:

    • Dissolve a known amount of this compound in either the water or n-octanol phase.

    • Add a known volume of the other phase.

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Allow the phases to separate completely. Centrifugation can aid in this process.

  • Quantification:

    • Carefully separate the two phases.

    • Determine the concentration of this compound in each phase using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Contact Angle Measurement

Contact angle measurement provides an indication of the surface hydrophilicity.[10] This protocol describes the measurement on a surface functionalized with this compound.

Materials:

  • A solid substrate (e.g., silicon wafer, glass slide)

  • This compound

  • Apparatus for surface functionalization (e.g., plasma cleaner, chemical vapor deposition system)

  • Contact angle goniometer

  • High-purity water

Procedure:

  • Surface Preparation: Clean the substrate to remove any organic contaminants (e.g., using a piranha solution or plasma cleaning).

  • Surface Functionalization: Covalently attach a monolayer of this compound to the cleaned substrate. This can be achieved through various surface chemistry techniques, often involving an initial silanization of the substrate to introduce reactive groups.

  • Contact Angle Measurement:

    • Place the functionalized substrate on the stage of the contact angle goniometer.

    • Dispense a small droplet of high-purity water onto the surface.

    • Capture an image of the droplet and use the goniometer software to measure the angle formed at the solid-liquid-vapor interface.

    • Measurements of both the advancing and receding contact angles can provide more detailed information about surface heterogeneity and hysteresis.[10]

Application in Antibody-Drug Conjugate (ADC) Development

A primary application of this compound is as a linker in the construction of ADCs.[11] An ADC consists of a monoclonal antibody, a potent cytotoxic drug, and a linker that connects them.[12] The hydrophilicity of the PEG linker is crucial for the overall properties and efficacy of the ADC.[13]

Below is a diagram illustrating the general workflow for the development of an ADC utilizing a PEG linker like this compound.

ADC_Development_Workflow cluster_linker_prep Linker-Drug Conjugation cluster_antibody_prep Antibody Preparation cluster_adc_synthesis ADC Synthesis and Characterization Linker_Activation Linker Activation (e.g., this compound derivative) Drug_Conjugation Conjugation to Cytotoxic Drug Linker_Activation->Drug_Conjugation Amine-reactive drug Purification_LD Purification of Linker-Drug Conjugate Drug_Conjugation->Purification_LD Final_Conjugation Final Conjugation Purification_LD->Final_Conjugation Antibody_Selection Monoclonal Antibody Selection Antibody_Modification Antibody Modification (e.g., reduction of disulfides) Antibody_Selection->Antibody_Modification Antibody_Modification->Final_Conjugation Purification_ADC ADC Purification Final_Conjugation->Purification_ADC Characterization Characterization (DAR, aggregation, etc.) Purification_ADC->Characterization

Caption: Workflow for ADC development using a PEG linker.

This workflow outlines the key stages in preparing an ADC. The process typically involves the separate preparation of the linker-drug conjugate and the modification of the antibody to expose reactive sites (e.g., free thiols from reduced interchain disulfides). These two components are then reacted in the final conjugation step to form the ADC, which is subsequently purified and characterized. The drug-to-antibody ratio (DAR) is a critical quality attribute that is carefully controlled and measured.[14]

Conclusion

This compound is a valuable tool in drug development and bioconjugation due to its well-defined structure and inherent hydrophilicity. While quantitative data on its hydrophilicity is not widely published, the experimental protocols provided in this guide offer a clear path for researchers to determine these crucial parameters. The hydrophilic nature of the this compound linker is instrumental in improving the solubility, stability, and pharmacokinetic profile of conjugated molecules, ultimately contributing to the development of more effective and safer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protein PEGylation with Amine-Reactive m-PEG8 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of the protein, leading to improved therapeutic outcomes. Key advantages of PEGylation include increased serum half-life, reduced immunogenicity, enhanced stability against proteolytic degradation, and improved solubility.[1][2][3][4][5]

This guide provides a detailed, step-by-step protocol for the PEGylation of proteins using an amine-reactive, discrete-length PEG reagent, exemplified by a methoxy-terminated PEG with eight ethylene (B1197577) glycol units (m-PEG8). While the specific reagent "m-PEG8-Amine" would require activation to react with proteins, this guide will focus on the more common and direct approaches using amine-reactive derivatives such as m-PEG8-NHS ester or m-PEG8-aldehyde, which target primary amines on the protein surface (e.g., lysine (B10760008) residues and the N-terminus).

Principle of Amine-Reactive PEGylation

The most common strategies for PEGylating proteins target the abundant primary amine groups found on lysine residues and the N-terminal alpha-amine. Two primary chemical approaches are widely used:

  • N-Hydroxysuccinimide (NHS) Ester Chemistry: PEG-NHS esters react with primary amines under neutral to slightly basic conditions (pH 7-8.5) to form stable amide bonds.[6][7] This is a robust and widely used method for protein modification.

  • Reductive Amination: PEG aldehydes or ketones react with primary amines to form an intermediate Schiff base, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[8][9] This method can offer greater selectivity for the N-terminus under controlled pH conditions (typically pH 5.5-7.4).[8][9]

Experimental Workflow Overview

The overall process of protein PEGylation involves several key stages, from initial reaction setup to final characterization of the purified conjugate.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Protein_Prep Protein Preparation (Buffer Exchange) PEGylation_Reaction PEGylation Reaction (e.g., NHS Ester or Reductive Amination) Protein_Prep->PEGylation_Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->PEGylation_Reaction Quenching Quenching Reaction PEGylation_Reaction->Quenching Purification Purification of PEGylated Protein (e.g., IEX, SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization Purification_Logic Crude_Mixture Crude Reaction Mixture (PEG-Protein, Native Protein, Excess PEG) SEC Size Exclusion Chromatography Crude_Mixture->SEC Removes excess PEG IEX Ion Exchange Chromatography Crude_Mixture->IEX Separates by charge difference SEC->IEX Further separation HIC Hydrophobic Interaction Chromatography IEX->HIC Polishing step Purified_Product Purified PEGylated Protein IEX->Purified_Product HIC->Purified_Product

References

Surface Modification of Nanoparticles with m-PEG8-Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of nanoparticles using methoxy-polyethylene glycol (8)-amine (m-PEG8-Amine). PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a widely utilized strategy in drug delivery and nanotechnology to enhance the biocompatibility, stability, and circulation time of nanoparticles.[1][2] The this compound linker, with its discrete chain length, offers precise control over the surface modification process, leading to reproducible nanoparticle characteristics.

Introduction to this compound Modification

Surface modification of nanoparticles with this compound is a critical step in the development of advanced drug delivery systems. The hydrophilic and flexible nature of the PEG chain creates a hydrated layer on the nanoparticle surface. This "stealth" coating sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS) and prolonging systemic circulation time.[1][3] This extended circulation allows for greater accumulation of nanoparticles at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4]

The terminal amine group of this compound allows for its covalent conjugation to nanoparticles with surface carboxyl groups through a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, such as the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS).[5][6]

Key Applications:

  • Drug Delivery: Enhancing the pharmacokinetic profile of therapeutic-loaded nanoparticles.[2][7]

  • Gene Delivery: Improving the stability and cellular uptake of gene vectors.[8][9]

  • Diagnostics: Reducing non-specific binding in biosensing and imaging applications.

  • Biomedical Implants: Improving the biocompatibility of implanted materials.

Experimental Protocols

General Workflow for Surface Modification

The following diagram illustrates the general workflow for the surface modification of carboxylated nanoparticles with this compound.

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Characterization prep_np Prepare Carboxylated Nanoparticles activate Activate Carboxyl Groups with EDC/NHS prep_np->activate prep_peg Prepare this compound Solution conjugate Conjugate this compound to Activated Nanoparticles prep_peg->conjugate activate->conjugate purify Purify PEGylated Nanoparticles conjugate->purify characterize Characterize Modified Nanoparticles purify->characterize

Caption: General workflow for nanoparticle PEGylation.

Protocol for this compound Conjugation to Carboxylated Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.[10][11][12]

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Reaction tubes

  • Vortexer or sonicator

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • To the nanoparticle dispersion, add EDC and NHS. A 5 to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Removal of Excess Activation Reagents:

    • Centrifuge the activated nanoparticles to form a pellet. The speed and duration of centrifugation will depend on the nanoparticle size and density.

    • Carefully remove the supernatant containing the excess, unreacted EDC and NHS.

    • Resuspend the nanoparticle pellet in the Conjugation Buffer.

  • Conjugation with this compound:

    • Immediately add a solution of this compound in Conjugation Buffer to the activated nanoparticle suspension. A 10 to 50-fold molar excess of this compound is recommended.

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of PEGylated Nanoparticles:

    • Purify the PEGylated nanoparticles from excess reagents by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS). The number of washing steps will depend on the desired purity.

    • After the final wash, resuspend the purified nanoparticles in the desired buffer for storage and characterization.

Protocol for Characterization of this compound Modified Nanoparticles

2.3.1. Dynamic Light Scattering (DLS) and Zeta Potential

  • Purpose: To determine the hydrodynamic diameter and surface charge of the nanoparticles before and after modification.

  • Procedure:

    • Disperse a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to determine the surface charge.

  • Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.

2.3.2. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the morphology and size of the nanoparticles.

  • Procedure:

    • Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.

    • Allow the grid to dry.

    • Image the nanoparticles using a transmission electron microscope.

  • Expected Outcome: TEM images will confirm the size and shape of the nanoparticles and can show the presence of a PEG shell, although this is often difficult to visualize directly.

2.3.3. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To confirm the covalent attachment of this compound.

  • Procedure:

    • Lyophilize the nanoparticle samples (unmodified and modified).

    • Acquire the FTIR spectra of the lyophilized powders.

  • Expected Outcome: The appearance of new peaks corresponding to the amide bond (~1650 cm⁻¹) and the C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹) in the modified nanoparticle spectrum confirms successful conjugation.

2.3.4. Quantification of Surface PEG Density

Several methods can be used to quantify the amount of PEG on the nanoparticle surface.[13]

  • Fluorescamine or Ninhydrin Assay: These assays quantify the number of unreacted this compound molecules in the supernatant after the conjugation reaction. The amount of conjugated PEG is then calculated by subtracting the unreacted amount from the initial amount.[13]

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of the sample as a function of temperature. The weight loss corresponding to the degradation of the PEG layer can be used to quantify the amount of PEG on the nanoparticle surface.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after surface modification with m-PEG-Amine. The exact values will vary depending on the nanoparticle type, size, and the specific reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Modification

Nanoparticle TypeModification StatusHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA Unmodified150 ± 50.15 ± 0.02-35 ± 3
This compound Modified165 ± 70.18 ± 0.03-10 ± 2
Silica Unmodified100 ± 40.12 ± 0.01-45 ± 4
This compound Modified112 ± 50.14 ± 0.02-15 ± 3
Iron Oxide Unmodified50 ± 30.20 ± 0.04-25 ± 2
This compound Modified60 ± 40.22 ± 0.05-5 ± 1

Table 2: Effect of PEG Chain Length and Surface Density on Nanoparticle Properties

NanoparticlePEG Molecular WeightPEG Surface Density (chains/nm²)Hydrodynamic Diameter (nm)Protein Adsorption (%)Cellular Uptake (%)
Chitosan (B1678972) N/A (Unmodified)0112.8>9085
750 Da0.5135.26065
2000 Da0.3150.14550
5000 Da0.2171.22530

Data adapted from studies on PEGylated chitosan nanoparticles for illustrative purposes.[14]

Cellular Uptake and Signaling Pathways

The surface modification of nanoparticles with PEG significantly influences their interaction with cells and their subsequent intracellular fate. PEGylated nanoparticles are primarily taken up by cells through various endocytic pathways.[1][3][8][9]

G cluster_0 Cellular Uptake Pathways cluster_1 Intracellular Trafficking np PEGylated Nanoparticle cme Clathrin-Mediated Endocytosis np->cme cav Caveolae-Mediated Endocytosis np->cav mp Macropinocytosis np->mp endosome Early Endosome cme->endosome cav->endosome mp->endosome lysosome Lysosome endosome->lysosome Degradation cytosol Cytosolic Release endosome->cytosol Endosomal Escape

Caption: Cellular uptake and trafficking of PEGylated nanoparticles.

Once internalized, nanoparticles can influence various cellular signaling pathways. The specific pathways affected depend on the nanoparticle core material, the encapsulated therapeutic agent, and the cell type.

G cluster_0 Nanoparticle-Cell Interaction cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses np Drug-Loaded Nanoparticle receptor Cell Surface Receptor np->receptor pi3k PI3K/AKT/mTOR Pathway receptor->pi3k nrf2 Nrf2 Pathway receptor->nrf2 nfkb NF-κB Pathway receptor->nfkb apoptosis Apoptosis pi3k->apoptosis oxidative_stress Oxidative Stress Response nrf2->oxidative_stress inflammation Inflammation nfkb->inflammation

Caption: Potential signaling pathways affected by nanoparticles.

For instance, nanoparticles delivering chemotherapeutic agents can induce apoptosis through the PI3K/AKT/mTOR pathway.[15] Others may modulate inflammatory responses via the NF-κB pathway or affect the cellular redox balance through the Nrf2 signaling pathway.[7][16][17]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low PEGylation Efficiency Incomplete activation of carboxyl groups.Optimize EDC/NHS concentration and reaction time. Ensure the pH of the activation buffer is optimal (pH 6.0).
Inactive this compound.Use fresh, high-quality this compound. Store the reagent properly to prevent degradation.
Nanoparticle Aggregation Insufficient PEG surface coverage.Increase the molar excess of this compound during conjugation.
Inappropriate buffer conditions.Ensure the ionic strength and pH of the buffer are suitable for maintaining nanoparticle stability.
Inconsistent Results Variability in nanoparticle starting material.Characterize the initial carboxylated nanoparticles thoroughly before each experiment.
Inconsistent reaction conditions.Maintain precise control over temperature, pH, and reaction times.

Conclusion

The surface modification of nanoparticles with this compound is a robust and reproducible method for enhancing their therapeutic potential. By following the detailed protocols and characterization techniques outlined in these application notes, researchers can effectively develop and optimize PEGylated nanoparticles for a wide range of biomedical applications. Careful control over the reaction parameters and thorough characterization of the final product are essential for achieving desired in vitro and in vivo outcomes.

References

Application Notes and Protocols for m-PEG8-Amine in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-amine with an eight-unit ethylene (B1197577) glycol chain (m-PEG8-Amine) is a versatile monofunctional PEGylation reagent crucial in the development of targeted drug delivery systems. Its discrete PEG length provides a balance of hydrophilicity and a defined spacer arm, making it an ideal linker for conjugating targeting moieties, drugs, and nanoparticles. The terminal amine group offers a reactive handle for covalent attachment to various functional groups, enabling the construction of sophisticated drug delivery platforms.

These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, complete with detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in this field.

Key Applications of this compound in Targeted Drug Delivery

The primary amine group of this compound is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), allowing for its incorporation into a variety of drug delivery systems.[1][2] The hydrophilic PEG spacer enhances the aqueous solubility of conjugated molecules.[1][2]

Key applications include:

  • Surface Functionalization of Nanoparticles: this compound is widely used to modify the surface of nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), liposomes, and micelles. This PEGylation strategy offers several advantages:

    • "Stealth" Properties: The hydrophilic PEG layer reduces opsonization by serum proteins, thereby decreasing clearance by the reticuloendothelial system (RES) and prolonging circulation time in the bloodstream.

    • Improved Stability: PEGylation prevents nanoparticle aggregation, enhancing their colloidal stability in biological fluids.

    • Attachment of Targeting Ligands: The terminal amine group serves as a conjugation point for targeting ligands like antibodies, peptides, or small molecules, enabling active targeting of specific cells or tissues.

  • Linker for Antibody-Drug Conjugates (ADCs): this compound can be used as a component of the linker in ADCs, which connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen.[3] The PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

  • Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins with this compound can enhance their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.

  • Nucleic Acid Delivery: Cationic polymers or lipids modified with this compound can be used to create nanocarriers for the delivery of siRNA, mRNA, or plasmid DNA. The PEG component provides stability and shielding, while the amine groups can be used for further functionalization or to interact with the nucleic acid cargo.

Quantitative Data Summary

The following tables summarize typical quantitative data for drug delivery systems functionalized with short-chain PEG-amines, including those with eight PEG units. These values can serve as a reference for expected outcomes in experimental design.

Table 1: Physicochemical Properties of PEGylated Nanoparticles

Nanoparticle TypeTargeting LigandAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLGA-PEG-COOHNone115 - 1650.15 - 0.21-20 to -30[4]
PLGA-PEG-AptamerA10 RNA Aptamer~150~0.15Not Reported[4]
Curcumin-loaded m-PEG/PCL MicellesNone73.8Not Reported-12[5]
Doxorubicin-loaded MagnetosomesNone83.98Not ReportedNegative[2]
Paclitaxel-loaded LiposomesRGD Peptide< 100Not ReportedNot Reported[6]
Amine-coated NanoparticlesNoneNot ReportedNot Reported+10 to +30 (pH dependent)[7]

Table 2: Drug Loading and Release Characteristics

Nanocarrier SystemDrugDrug Loading (%)Encapsulation Efficiency (%)Release ProfileReference
Curcumin-loaded m-PEG/PCL MicellesCurcumin23 ± 1.2588 ± 3.32Sustained release[5]
Paclitaxel-loaded PSA-PEG NanoparticlesPaclitaxelVaries with polymer ratioVaries with polymer ratioSustained release over 24h[8]
Doxorubicin-loaded PLGA-co-PEG NanoparticlesDoxorubicinNot ReportedNot ReportedBiphasic, diffusion-controlled[9]
Paclitaxel-loaded LiposomesPaclitaxelNot Reported> 90Sustained release over 48h[10]
Doxorubicin from PEGylated PLGA NanoparticlesDoxorubicinNot ReportedNot ReportedSustained release over 10 days[11]

Experimental Protocols

Protocol 1: Conjugation of this compound to PLGA Nanoparticles

This protocol describes the surface functionalization of pre-formed carboxylated PLGA nanoparticles with this compound using EDC/NHS chemistry.

Materials:

  • Carboxyl-terminated PLGA nanoparticles

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Deionized water

  • Centrifuge

Procedure:

  • Activation of PLGA Nanoparticles:

    • Resuspend 10 mg of carboxylated PLGA nanoparticles in 1 mL of Activation Buffer.

    • Add 4 mg of EDC and 2 mg of NHS to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • Conjugation with this compound:

    • Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.

    • Add a 20-fold molar excess of the this compound solution to the activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticles three times with deionized water by repeated centrifugation and resuspension to remove unreacted reagents.

  • Characterization:

    • Resuspend the final nanoparticle pellet in a suitable buffer.

    • Characterize the this compound functionalized PLGA nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS). Successful conjugation is typically indicated by a slight increase in particle size and a shift in zeta potential towards neutral.

    • The degree of PEGylation can be quantified using techniques like 1H NMR or quantitative assays for amines (e.g., TNBSA assay).

Experimental Workflow for PLGA Nanoparticle Functionalization

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step PLGA_NP Carboxylated PLGA Nanoparticles in MES Buffer EDC_NHS Add EDC and NHS PLGA_NP->EDC_NHS Incubate_Activation Incubate 30 min at RT EDC_NHS->Incubate_Activation Activated_NP NHS-activated PLGA Nanoparticles Incubate_Activation->Activated_NP Add_PEG Add this compound Activated_NP->Add_PEG mPEG_Amine This compound in PBS mPEG_Amine->Add_PEG Incubate_Conjugation Incubate 2h at RT or overnight at 4°C Add_PEG->Incubate_Conjugation Conjugated_NP This compound Conjugated Nanoparticles Incubate_Conjugation->Conjugated_NP Quench Add Quenching Buffer Conjugated_NP->Quench Centrifuge1 Centrifuge and Wash (x3) Quench->Centrifuge1 Final_NP Purified this compound Functionalized Nanoparticles Centrifuge1->Final_NP G Start Dissolve Lipids and DSPE-m-PEG8-Amine in Chloroform Rotovap Form Thin Lipid Film (Rotary Evaporation) Start->Rotovap Hydrate Hydrate Film with Buffer to form MLVs Rotovap->Hydrate Extrude Extrude to form Unilamellar Vesicles Hydrate->Extrude Purify Purify (Size Exclusion or Dialysis) Extrude->Purify Characterize Characterize (Size, PDI, Zeta Potential) Purify->Characterize G Start Dissolve Block Copolymer and Drug in Organic Solvent Nanoprecipitation Add dropwise to Water with Stirring Start->Nanoprecipitation SelfAssembly Self-Assembly into Micelles Nanoprecipitation->SelfAssembly Evaporation Evaporate Organic Solvent SelfAssembly->Evaporation Dialysis Dialyze to Purify Evaporation->Dialysis Characterization Characterize Micelles and Drug Release Dialysis->Characterization EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation HER2_Pathway HER2 HER2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway HER2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway HER2->PI3K_AKT Other_ErbB Other ErbB Receptors Other_ErbB->HER2 Heterodimerization Tumor_Growth Tumor Growth and Metastasis RAS_RAF_MEK_ERK->Tumor_Growth PI3K_AKT->Tumor_Growth VEGF_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis, Vascular Permeability PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis

References

Application Notes and Protocols for Bioconjugation using m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic and diagnostic properties of biomolecules. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time by reducing renal clearance, and decrease the immunogenicity of proteins, peptides, and nanoparticles.[1][2][3] m-PEG8-Amine is a discrete (monodisperse) PEG linker containing a terminal primary amine group and a methoxy-capped terminus. This eight-unit PEG spacer is hydrophilic, providing a balance of solubility enhancement and a defined spacer length for various bioconjugation applications.[4][5]

The primary amine group of this compound allows for its conjugation to molecules containing accessible carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[4][6] This makes it a versatile tool in drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs), and for the functionalization of surfaces and nanoparticles.[7][][9] These application notes provide an overview of the common techniques and detailed protocols for using this compound in bioconjugation.

Key Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a component of a linker to attach a cytotoxic payload to an antibody. The PEG spacer can enhance the solubility and stability of the final ADC.[10][11]

  • Protein and Peptide Modification: Covalent attachment of this compound to proteins or peptides can improve their pharmacokinetic properties.[1]

  • Nanoparticle and Surface Functionalization: Modifying the surfaces of nanoparticles or other materials with this compound can reduce non-specific protein binding and improve their biocompatibility in biological systems.[1][5][9][12]

  • Diagnostic Probes: The linker can be used to attach imaging agents or labels to targeting molecules for diagnostic applications.[]

Chemical Reaction Principles

The primary amine of this compound is a nucleophile that can react with electrophilic groups to form stable covalent bonds. The two most common conjugation strategies are:

  • Amide bond formation with Carboxylic Acids: This reaction requires the activation of the carboxylic acid group using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). The EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This activated ester subsequently reacts with the primary amine of this compound to form a stable amide bond.[13][14]

  • Amide bond formation with NHS Esters: this compound can react directly with molecules that have been pre-activated with an NHS ester. This reaction is efficient at neutral to slightly basic pH (7.2-8.5) and results in a stable amide linkage.[15][16][17]

Quantitative Data Presentation

The efficiency of bioconjugation with this compound is dependent on several factors including the pH, temperature, reaction time, and the molar ratio of reactants. It is crucial to empirically determine the optimal conditions for each specific application. The following tables provide a template for summarizing key quantitative parameters.

Table 1: Reaction Conditions for this compound Conjugation

ParameterCarboxylic Acid Activation (EDC/NHS)NHS Ester Reaction
pH Activation: 4.7-6.0; Conjugation: 7.2-7.57.2 - 8.5
Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°C
Reaction Time Activation: 15 min; Conjugation: 2h - overnight30 min - 2 hours at RT; Overnight at 4°C
Molar Excess of PEG 10- to 50-fold over the target molecule5- to 20-fold over the target molecule

Table 2: Characterization of this compound Conjugates (Example: ADC)

ParameterMethodTypical Range
Drug-to-Antibody Ratio (DAR) HIC, RP-HPLC, Mass Spectrometry2 - 4
Conjugation Efficiency (%) SDS-PAGE, SEC, Mass Spectrometry> 90% (optimized)
Purity (%) SEC-HPLC> 95%
Aggregate Content (%) SEC-HPLC< 5%

Experimental Protocols

Note: These protocols are generalized and should be optimized for your specific molecules and application.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Protein

This protocol describes a two-step process involving the activation of carboxylic acid groups on a protein with EDC and Sulfo-NHS, followed by reaction with this compound.

Materials and Reagents:

  • Protein containing accessible carboxylic acid groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes for buffer exchange

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

  • Preparation of Protein: Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer.

  • Preparation of Reagents:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of EDC in Activation Buffer.

    • Prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer.

  • Activation of Carboxylic Acids:

    • In a reaction tube, add the protein solution.

    • Add EDC and Sulfo-NHS to the protein solution at a final molar excess (typically 10- to 20-fold over the protein).

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the this compound stock solution to the activated protein. A 10- to 50-fold molar excess of this compound over the protein is recommended for initial experiments. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Remove excess this compound and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Protocol 2: Conjugation of this compound to an NHS Ester-Activated Molecule

This protocol describes the direct reaction of this compound with a molecule that has been pre-functionalized with an NHS ester.

Materials and Reagents:

  • NHS ester-activated molecule

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in Conjugation Buffer.

    • Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO and then dilute with Conjugation Buffer.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the NHS ester-activated molecule.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional): Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess reagents and byproducts using an appropriate method such as a desalting column, dialysis, or chromatography.

Purification and Characterization

Purification of the PEGylated conjugate is crucial to remove unreacted PEG reagent and byproducts.[18] The choice of method depends on the properties of the conjugate.

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated molecule from smaller, unreacted this compound.[19]

  • Ion Exchange Chromatography (IEX): Can separate molecules based on differences in charge. PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and non-PEGylated forms.[20]

  • Hydrophobic Interaction Chromatography (HIC): Useful for separating molecules based on hydrophobicity. This is a key method for determining the drug-to-antibody ratio in ADCs.

  • Reverse Phase Chromatography (RP-HPLC): Often used for analyzing the purity of the conjugate.

Characterization of the final conjugate is essential to confirm successful conjugation and purity.

  • SDS-PAGE: Can show an increase in molecular weight, indicating successful PEGylation.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Provides an accurate mass of the conjugate, confirming the number of attached PEG molecules.[21][22]

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, in some cases, the degree of conjugation if the attached molecule has a distinct chromophore.

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Protein-COOH Protein with Carboxylic Acid EDC_NHS EDC / Sulfo-NHS Protein-COOH->EDC_NHS Activated_Protein Protein-NHS Ester (Amine-Reactive Intermediate) EDC_NHS->Activated_Protein Conjugate Protein-PEG8-m (Stable Amide Bond) Activated_Protein->Conjugate mPEG8_Amine This compound mPEG8_Amine->Conjugate

Caption: Workflow for conjugating this compound to a carboxylic acid via EDC/NHS chemistry.

G cluster_0 Conjugation Reaction cluster_1 Purification & Analysis Molecule_NHS Molecule with NHS Ester Conjugate Molecule-PEG8-m (Stable Amide Bond) Molecule_NHS->Conjugate mPEG8_Amine This compound mPEG8_Amine->Conjugate Purification Purification (SEC, IEX, HIC) Conjugate->Purification Analysis Characterization (MS, SDS-PAGE, HPLC) Purification->Analysis Final_Product Purified Conjugate Analysis->Final_Product

Caption: General workflow for reacting this compound with an NHS ester-activated molecule.

References

Application Note: m-PEG8-Amine for Peptide Modification and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a cornerstone strategy in drug development, particularly for therapeutic peptides and proteins. This modification enhances the pharmacokinetic and pharmacodynamic properties of the parent molecule. Benefits include improved solubility, extended circulation half-life, reduced immunogenicity, and increased stability against proteolytic degradation.[1][2][3] m-PEG8-Amine is a discrete (monodisperse) PEGylation reagent featuring a methoxy-capped chain of eight ethylene (B1197577) glycol units and a terminal primary amine group. Its defined length (spacer arm: 29.7 Å) and hydrophilic nature make it an excellent choice for precise and controlled modification of peptides.[4][5] The terminal amine group allows for covalent conjugation to carboxylic acids or activated esters on a peptide, enabling a wide range of labeling and modification strategies.[6]

Core Applications of this compound

  • Improving Pharmacokinetics: Attaching this compound increases the hydrodynamic volume of a peptide. This alteration can reduce renal clearance, thereby extending the peptide's circulating half-life in vivo.[7][8]

  • Enhancing Solubility: The hydrophilic PEG chain can significantly improve the aqueous solubility of hydrophobic peptides, which is often a challenge in formulation and delivery.[2]

  • Site-Specific Labeling: The amine group can be used to conjugate various functional molecules, such as fluorescent dyes or biotin, to a peptide that has been pre-activated with an NHS ester.

  • Surface Modification: this compound is used to functionalize surfaces like nanoparticles or microarrays, reducing non-specific protein binding and providing a hydrophilic spacer for the attachment of biomolecules.[5][]

Reaction Chemistry

The primary amine (-NH2) on this compound serves as a versatile nucleophile for forming stable amide bonds. The two most common conjugation strategies for peptide modification are:

  • Reaction with Carboxylic Acids: In the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-hydroxysuccinimide (NHS), the carboxylic acid groups (e.g., C-terminus, or Aspartic/Glutamic acid side chains) on a peptide can be activated to form an NHS ester, which then readily reacts with the amine of this compound.[10][11]

  • Reaction with Activated NHS Esters: this compound can react directly with a pre-activated N-hydroxysuccinimide (NHS) ester on a peptide or labeling reagent. This reaction is highly efficient at neutral to slightly basic pH and forms a stable amide linkage.[12][13]

Quantitative Data: Reaction Parameters

The following tables summarize key quantitative parameters for the primary conjugation reactions involving this compound. Optimal conditions should be determined empirically for each specific peptide and application.

Table 1: Parameters for Coupling this compound to Peptide Carboxylic Acids (EDC/NHS Chemistry)

ParameterRecommended Value/RangeNotes
pH 4.5 - 6.0 (Activation Step)EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH.[10]
7.2 - 8.5 (Coupling Step)The reaction of the activated NHS ester with the amine is optimal at this pH.[14]
Temperature Room Temperature (20-25°C)Can be performed at 4°C overnight to minimize potential degradation of sensitive peptides.
Reaction Time 15 min (Activation); 2-4 hours (Coupling)Reaction progress should be monitored by HPLC or LC-MS.[10]
Molar Excess (EDC/NHS) 2- to 10-fold over peptideEnsures efficient activation of the carboxylic acid groups.
Molar Excess (this compound) 5- to 20-fold over peptideDrives the reaction towards the desired PEGylated product.
Solvent Anhydrous, non-amine buffer (e.g., MES) for activation, followed by PBS for coupling.EDC is sensitive to hydrolysis.[5]

Table 2: Parameters for Coupling this compound to NHS-Activated Peptides/Labels

ParameterRecommended Value/RangeNotes
pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).[15]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. Reactions at 4°C can be performed overnight.[14]
Reaction Time 30 min - 4 hours at RT; Overnight at 4°CMonitor progress to determine the optimal time for the specific substrate.[13]
Molar Excess (this compound) 5- to 20-fold over NHS-activated moleculeThe optimal ratio should be determined empirically.[14]
Solvent Non-amine containing buffer (e.g., PBS).If the peptide is dissolved in an organic solvent, keep the final concentration below 10% to avoid denaturation.[14]

Experimental Protocols & Workflows

Protocol 1: Conjugation of this compound to a Peptide's Carboxylic Acid

This protocol describes the covalent attachment of this compound to a peptide's C-terminus or acidic residues (Asp, Glu) using EDC and Sulfo-NHS.

Methodology:

  • Reagent Preparation:

    • Equilibrate EDC, Sulfo-NHS, and this compound to room temperature before opening.

    • Dissolve the peptide in Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a final concentration of 1-5 mg/mL.

    • Prepare a 10-fold molar excess of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve a 20-fold molar excess of this compound in Reaction Buffer (e.g., 0.1 M Phosphate (B84403), 0.15 M NaCl, pH 7.5).

  • Activation of Peptide:

    • Add the freshly prepared EDC and Sulfo-NHS solutions to the peptide solution.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Immediately add the this compound solution to the activated peptide mixture. The pH of the mixture should rise to ~7.2-7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5, to a final concentration of 20-50 mM) to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.

  • Purification and Analysis:

    • Purify the PEGylated peptide from excess reagents and unmodified peptide using Size Exclusion Chromatography (SEC) or Reverse Phase HPLC (RP-HPLC).

    • Analyze the final product using Mass Spectrometry to confirm the correct mass of the conjugate and HPLC to determine purity.[16][17]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream prep_peptide Dissolve Peptide in Activation Buffer (pH 6.0) activate Activate Peptide with EDC/NHS (15 min) prep_peptide->activate prep_reagents Prepare EDC/NHS and this compound Solutions conjugate Add this compound & Incubate (2-4 hours) prep_reagents->conjugate activate->conjugate quench Quench Reaction with Tris Buffer conjugate->quench purify Purify Conjugate (SEC or RP-HPLC) quench->purify analyze Analyze Product (Mass Spec, HPLC) purify->analyze

Workflow for EDC/NHS-mediated peptide PEGylation.
Protocol 2: Labeling of an NHS-Activated Peptide with this compound

This protocol is for reacting this compound with a peptide that has been pre-functionalized with an NHS ester group.

Methodology:

  • Reagent Preparation:

    • Dissolve the NHS-activated peptide in a non-amine containing buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.[13]

    • Equilibrate the vial of this compound to room temperature.

    • Immediately before use, dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer) to create a stock solution for a 10- to 20-fold molar excess.[18]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the peptide solution.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.[14]

    • Monitor the reaction progress using HPLC to determine the optimal reaction time.

  • Purification and Analysis:

    • Purify the labeled peptide using an appropriate chromatographic method such as Size Exclusion Chromatography (SEC) to remove excess this compound and hydrolysis byproducts.[]

    • Characterize the final product by Mass Spectrometry to confirm successful conjugation and by HPLC to assess purity.[17][20]

G prep Dissolve NHS-Peptide in PBS (pH 7.5) add_peg Add this compound (10-20x excess) prep->add_peg react Incubate (30 min - 2 hr, RT) add_peg->react purify Purify Product (e.g., SEC) react->purify analyze Characterize (MS, HPLC) purify->analyze

Workflow for labeling an NHS-activated peptide.
Protocol 3: General Purification of PEGylated Peptides

Purification is critical to remove unreacted peptide, excess PEG reagent, and reaction byproducts. The choice of method depends on the size difference and physicochemical properties of the components.

Common Methodologies:

  • Size Exclusion Chromatography (SEC): This is the most common and effective method. It separates molecules based on their hydrodynamic radius. The larger PEGylated peptide will elute earlier than the smaller, unreacted peptide and the excess this compound.[][21]

  • Ion Exchange Chromatography (IEX): PEGylation often shields the surface charges of a peptide, altering its interaction with IEX resins. This change in retention time can be exploited to separate PEGylated species from the unmodified peptide.[21][22]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): The addition of the hydrophilic PEG chain typically reduces the retention time of a peptide on a hydrophobic C8 or C18 column, allowing for separation. This is also the primary method for analyzing reaction progress and final purity.[]

  • Dialysis / Ultrafiltration: For larger peptides, dialysis or centrifugal ultrafiltration devices with an appropriate molecular weight cutoff (MWCO) can be used to remove the small this compound reagent (MW = 383.5 Da).[23]

G cluster_purification Purification Options start Quenched Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec iex Ion Exchange Chromatography (IEX) start->iex rphplc Reverse Phase HPLC (RP-HPLC) start->rphplc end_node Pure PEGylated Peptide sec->end_node iex->end_node rphplc->end_node G cluster_cause Chemical Modification cluster_effect1 Physicochemical Change cluster_effect2 Pharmacokinetic Outcome cluster_result Therapeutic Benefit mod Covalent Attachment of this compound hydro Increased Hydrodynamic Size mod->hydro shield Steric Shielding of Proteolytic Sites mod->shield clearance Reduced Renal Clearance hydro->clearance stability Increased Stability to Proteases shield->stability result Extended In Vivo Half-Life & Efficacy clearance->result stability->result

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) Using m-PEG8-Amine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers, particularly monodisperse PEGs like m-PEG8-Amine, have gained prominence in ADC development. The incorporation of a PEG spacer can enhance the hydrophilicity of the ADC, which is especially beneficial when working with hydrophobic payloads, thereby preventing aggregation and improving the drug-to-antibody ratio (DAR). Furthermore, the hydrophilic nature of PEG creates a hydration shell that can prolong the ADC's circulation half-life and reduce immunogenicity.

These application notes provide detailed protocols for the synthesis, characterization, and evaluation of ADCs developed using an this compound linker. The methodologies described herein cover the conjugation of the linker to a payload, subsequent conjugation to a monoclonal antibody, and comprehensive in vitro and in vivo evaluation of the resulting ADC.

Key Advantages of Using this compound Linkers in ADCs

  • Increased Hydrophilicity: The eight-unit PEG chain significantly improves the water solubility of the ADC, mitigating aggregation issues often associated with hydrophobic payloads.

  • Improved Pharmacokinetics: The hydrophilic PEG linker can shield the ADC from premature clearance, leading to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.

  • Higher Drug-to-Antibody Ratio (DAR): By improving the solubility of the overall construct, PEG linkers can enable the attachment of a higher number of drug molecules per antibody without compromising stability.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker and payload, potentially reducing the immunogenic response against the ADC.

Experimental Protocols

Protocol 1: Two-Step Conjugation of Payload and Antibody using this compound Linker

This protocol describes a two-step process for generating an ADC. First, the this compound linker is conjugated to a carboxylic acid-containing payload. Second, the amine group on the other end of the PEG linker is used to conjugate to the antibody via activation of its carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry.

Part A: Conjugation of this compound to a Carboxylic Acid-Containing Payload (e.g., a derivative of MMAE)

Materials:

  • This compound

  • Carboxylic acid-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 4.5-5.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution: Dithiothreitol (DTT) if using EDC

  • Reverse-phase HPLC for purification

Procedure:

  • Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF or DMSO.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the payload solution. If using DCC, add DCC (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the payload.

  • Dissolve this compound (1.5 equivalents) in DMF or DMSO.

  • Add the this compound solution to the activated payload mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, quench the reaction if necessary (e.g., with DTT for EDC).

  • Purify the payload-linker conjugate by reverse-phase HPLC.

  • Characterize the purified product by mass spectrometry to confirm the desired molecular weight.

Part B: Conjugation of Payload-Linker to Antibody

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Purified payload-m-PEG8-Amine conjugate from Part A

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.0-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Exchange the antibody buffer to the Activation Buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Add EDC (e.g., 50-fold molar excess over the antibody) and Sulfo-NHS (e.g., 50-fold molar excess over the antibody) to the antibody solution to activate the carboxyl groups on the antibody.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Immediately remove excess EDC and Sulfo-NHS and exchange the buffer to the Coupling Buffer (pH 7.2-7.5) using a desalting column.

  • Dissolve the payload-m-PEG8-Amine conjugate in the Coupling Buffer.

  • Add the payload-linker conjugate to the activated antibody solution at a desired molar ratio (e.g., 10 to 20-fold molar excess over the antibody).

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the resulting ADC from unconjugated payload-linker and other reagents using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the purified ADC for concentration, aggregation (by SEC), and Drug-to-Antibody Ratio (DAR).

G cluster_0 Part A: Payload-Linker Synthesis cluster_1 Part B: ADC Synthesis Payload Carboxylic Acid- Containing Payload Linker This compound Activation Activate Payload with EDC/NHS or DCC Conjugation1 Amide Bond Formation PurifiedPL Purified Payload-Linker (Payload-PEG8-Amine) Antibody Monoclonal Antibody (mAb) ActivateAb Activate mAb Carboxyls with EDC/Sulfo-NHS Conjugation2 Amide Bond Formation PurifiedADC Purified ADC

ADC Synthesis Workflow
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Reversed-Phase HPLC (RP-HPLC)

This protocol describes the determination of the average DAR of a cysteine-linked ADC after reduction of the interchain disulfide bonds. A similar principle can be applied to lysine-conjugated ADCs, often involving enzymatic digestion followed by LC-MS analysis. For this protocol, we will focus on a common method for analyzing reduced ADCs.

Materials:

  • Purified ADC

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • RP-HPLC system with a suitable column (e.g., C4 or C8)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • UV detector

Procedure:

  • Dilute the ADC sample to a concentration of 1 mg/mL in Tris-HCl buffer.

  • Add a reducing agent (e.g., DTT to a final concentration of 10 mM) to the ADC solution.

  • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds, separating the heavy and light chains.

  • Inject the reduced ADC sample onto the RP-HPLC system.

  • Elute the light and heavy chains using a gradient of Mobile Phase B. For example, a linear gradient from 20% to 60% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • The chromatogram will show peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3, etc.).

  • Integrate the peak areas for each species.

  • Calculate the average DAR using the following formula:

    DAR = (Σ [Area(Hn) * n] + Σ [Area(Ln) * n]) / (Σ Area(Hn) + Σ Area(Ln))

    Where 'n' is the number of drug molecules conjugated to the respective chain. For a typical IgG1 with interchain cysteine conjugation, the light chain can have 0 or 1 drug molecule, and the heavy chain can have 0, 1, 2, or 3. The exact possible conjugation sites depend on the antibody and conjugation method. For lysine (B10760008) conjugation, the distribution will be broader.

G ADC_Sample Purified ADC Sample Reduction Reduction with DTT/TCEP ADC_Sample->Reduction Reduced_ADC Reduced ADC (Light & Heavy Chains) Reduction->Reduced_ADC RP_HPLC RP-HPLC Separation Reduced_ADC->RP_HPLC Chromatogram Chromatogram with Separated Peaks RP_HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc DAR Calculation Integration->DAR_Calc Result Average DAR Value DAR_Calc->Result

DAR Determination Workflow
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic potential of the ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.[1]

Materials:

  • Target and non-target cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.[1]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted test articles. Include untreated cells as a control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using appropriate software.

Protocol 4: In Vivo Pharmacokinetic (PK) Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic properties of an ADC in a murine model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with human cancer cells)

  • ADC solution in a sterile, injectable vehicle

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Equipment for euthanasia and tissue collection

  • Analytical method for quantifying ADC levels in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., 5 mg/kg).

  • At predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr), collect blood samples from a subset of mice (typically 3-5 mice per time point) via retro-orbital or tail vein sampling.[2]

  • Process the blood to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.

  • At the final time point, euthanize the animals and collect tissues of interest (e.g., tumor, liver, spleen) for biodistribution analysis if required.

  • Quantify the concentration of the total antibody and/or conjugated antibody in the plasma samples using a validated analytical method such as ELISA.

  • Plot the plasma concentration-time data and perform non-compartmental or compartmental analysis to determine key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Data Presentation

The following tables summarize representative quantitative data for ADCs developed with PEG linkers. The specific values can vary significantly based on the antibody, payload, target antigen, and cell line.

Table 1: Representative Drug-to-Antibody Ratio (DAR) of a PEGylated ADC

Analytical MethodAverage DARDAR Distribution
RP-HPLC3.8DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5%
Hydrophobic Interaction Chromatography (HIC)3.9Consistent with RP-HPLC
LC-MS3.85Provides mass confirmation for each DAR species

Table 2: Representative In Vitro Cytotoxicity (IC50) of a HER2-Targeted ADC with a PEG8 Linker and MMAE Payload

Cell LineHER2 ExpressionIC50 (ng/mL)
SK-BR-3High15.5
NCI-N87High95.3[3]
BT-474High25.8
MDA-MB-468Low/Negative>10,000
Free MMAE -0.5

Table 3: Representative Pharmacokinetic Parameters of a PEGylated ADC in Mice

ParameterADC with PEG8 LinkerNon-PEGylated ADC
Clearance (CL) 0.2 mL/h/kg0.8 mL/h/kg
Volume of Distribution (Vd) 50 mL/kg65 mL/kg
Terminal Half-life (t½) 150 hours60 hours

Note: The data presented in these tables are illustrative and based on typical findings for PEGylated ADCs. Actual results will vary depending on the specific ADC and experimental conditions.

Visualization of Signaling Pathway

A common payload used in ADCs is Monomethyl Auristatin E (MMAE), which is a potent inhibitor of tubulin polymerization. The following diagram illustrates the proposed signaling pathway for MMAE-induced apoptosis.

MMAE_Pathway ADC ADC Receptor Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cleavage Lysosome->Cleavage Free_MMAE Free_MMAE Cleavage->Free_MMAE Tubulin Tubulin Free_MMAE->Tubulin Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Disrupts Mitotic_Arrest Mitotic_Arrest Mitotic_Spindle->Mitotic_Arrest Leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Triggers Caspase_Activation Caspase_Activation Apoptosis->Caspase_Activation Cell_Death Cell_Death Caspase_Activation->Cell_Death

MMAE-Induced Apoptosis Pathway

References

Application Notes and Protocols for Functionalizing Liposomes with m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of liposomes with methoxy-polyethylene glycol (8)-Amine (m-PEG8-Amine). This process, known as PEGylation, is a critical step in the development of advanced drug delivery systems. By attaching PEG chains to the liposome (B1194612) surface, their systemic circulation time can be significantly prolonged, and with a terminal amine group, further conjugation of targeting ligands is made possible.[1][2][3]

Introduction to Liposome Functionalization with this compound

Liposomes are versatile, biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs.[4] However, conventional liposomes are often rapidly cleared from the bloodstream by the mononuclear phagocyte system (MPS).[3][4] Surface modification with polyethylene (B3416737) glycol (PEG) creates a hydrophilic layer that sterically hinders the binding of opsonins, thereby reducing MPS uptake and extending circulation half-life.[2][3][5] This "stealth" effect allows for greater accumulation of the liposomal drug at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1]

The use of a hetero-functional PEG, such as this compound, provides the dual benefit of the stealth characteristic from the methoxy-terminated PEG and a reactive primary amine group at the distal end. This amine group serves as a chemical handle for the covalent attachment of various targeting moieties, including antibodies, peptides, or small molecules, to achieve active targeting to specific cells or tissues.[6][7]

Key Applications

Functionalization of liposomes with this compound is a foundational step for a variety of advanced therapeutic applications:

  • Targeted Cancer Therapy: Amine-terminated liposomes can be conjugated with antibodies or antibody fragments that recognize tumor-specific antigens, leading to enhanced delivery of chemotherapeutics directly to cancer cells and minimizing off-target toxicity.[3][8]

  • Gene Delivery: The amine group can be used to attach ligands that facilitate entry into specific cell types for the targeted delivery of genetic material like siRNA.[3]

  • Neurodegenerative Diseases: For diseases like Alzheimer's, liposomes can be functionalized with targeting ligands, such as transferrin, to facilitate transport across the blood-brain barrier.[9]

  • Antimicrobial and Antifungal Therapies: Encapsulation of antimicrobial agents in long-circulating liposomes can improve their therapeutic index.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on PEGylated liposomes. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, liposome composition, and model systems.

Table 1: Influence of PEG Molecular Weight and Density on Liposome Properties

Liposome FormulationPEG Molecular Weight (Da)PEG Surface Density (mol%)Circulation Half-lifeObservationsReference
PEGylated Micelles5,000-4.6 minIncreasing PEG MW from 2 to 20 kDa prevented aggregation and increased circulation time.[2]
PEGylated Micelles10,000-7.5 min-[2]
PEGylated Micelles20,000-17.7 min-[2]
PEGylated Liposomes750-Comparable to non-PEGylatedShorter PEG chains are less effective at prolonging circulation.[2]
PEGylated Liposomes5,000-Prolonged circulationSignificant improvement in circulation time compared to 750 Da PEG.[2]
PEGylated Liposomes-6 - 15Insignificant differenceDoubling the amount of PEG did not further increase circulation time in some studies.[2]

Table 2: In Vitro Cytotoxicity of Targeted PEGylated Liposomes

Cell LineLiposome FormulationTargeting LigandEncapsulated DrugIC50 ValueReference
U87MGAPTEDB-PEG2000/PEG2000 LSAPTEDBDoxorubicinHigh[8]
U87MGAPTEDB-PEG2000/PEG1000 LSAPTEDBDoxorubicinLow[8]
SCC-7APTEDB-PEG1000/PEG1000 LSAPTEDBDoxorubicinHigh[8]
SCC-7APTEDB-PEG1000/PEG550 LSAPTEDBDoxorubicinLow[8]
MDA-MB-231DSPE-PEG-MAL with anti-CD44anti-CD44-52% decrease in viability[10]

Experimental Protocols

Preparation of this compound Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Amine via the lipid film hydration method, followed by extrusion.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (CHOL)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000-Amine) (Note: this compound is a shorter chain PEG, DSPE-PEG2000-Amine is a commonly used analogue)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, CHOL, and DSPE-PEG2000-Amine in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the lipid phase transition temperature (for DSPC, >55°C) until a thin, uniform lipid film is formed on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. The volume of PBS will determine the final lipid concentration.

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes.

    • Assemble the extruder with two stacked 100 nm polycarbonate membranes.

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder 10-20 times.

    • The resulting solution contains unilamellar liposomes of approximately 100-120 nm in diameter.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • Visualize the liposome morphology using Transmission Electron Microscopy (TEM).

Conjugation of a Targeting Ligand to Amine-Functionalized Liposomes

This protocol describes a general method for conjugating a carboxyl-containing targeting ligand to the amine-functionalized liposomes using EDC/NHS chemistry.

Materials:

  • Amine-functionalized liposomes

  • Targeting ligand with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Protocol:

  • Activation of the Targeting Ligand:

    • Dissolve the targeting ligand in the activation buffer.

    • Add a molar excess of EDC and NHS to the ligand solution.

    • Incubate at room temperature for 15-30 minutes to activate the carboxyl groups, forming an NHS ester.

  • Conjugation to Liposomes:

    • Add the activated ligand solution to the amine-functionalized liposome suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing. The primary amine on the liposome surface will react with the NHS ester to form a stable amide bond.

  • Quenching of Unreacted Sites:

    • Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove unconjugated ligand and byproducts by passing the liposome suspension through an SEC column.

    • Collect the fractions containing the functionalized liposomes.

  • Characterization of Conjugation:

    • Confirm the successful conjugation of the ligand using appropriate methods, such as SDS-PAGE (for protein ligands), UV-Vis spectroscopy, or fluorescence assays if the ligand is labeled.

Visualizations

Liposome_Preparation_Workflow lipids Lipids (DSPC, CHOL) + DSPE-PEG-Amine dissolve Dissolve Lipids lipids->dissolve chloroform Chloroform chloroform->dissolve rotoevap Rotary Evaporation (Lipid Film Formation) dissolve->rotoevap hydration Hydration with PBS (MLV Formation) rotoevap->hydration extrusion Extrusion (100 nm membrane) hydration->extrusion final_lipo Amine-Functionalized Liposomes extrusion->final_lipo Ligand_Conjugation_Workflow cluster_activation Ligand Activation ligand Targeting Ligand (-COOH) activation Activate Carboxyl Groups (NHS Ester Formation) ligand->activation edc_nhs EDC / NHS edc_nhs->activation conjugation Conjugation Reaction (Amide Bond Formation) activation->conjugation amine_lipo Amine-Functionalized Liposomes (-NH2) amine_lipo->conjugation quenching Quench Reaction conjugation->quenching purification Purification (Size Exclusion Chromatography) quenching->purification final_product Targeted Liposomes purification->final_product

References

Application Notes and Protocols for m-PEG8-Amine Reactions to Achieve Optimal Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction condition tables for the use of m-PEG8-Amine in bioconjugation, aimed at achieving high reaction yields. The information is targeted towards professionals in research and drug development who are looking to leverage PEGylation to enhance the therapeutic properties of biomolecules.

This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal primary amine group and a methoxy-capped terminus. This reagent is particularly useful for introducing a hydrophilic eight-unit PEG spacer onto molecules containing reactive groups such as carboxylic acids (or their activated esters) and carbonyls (aldehydes or ketones). The inclusion of the PEG spacer can improve the solubility, stability, and pharmacokinetic profile of the conjugated molecule.[1][2]

Core Reaction Chemistries

This compound primarily participates in two key types of reactions for bioconjugation:

  • Amide Bond Formation: The primary amine of this compound reacts with activated carboxylic acids, most commonly N-hydroxysuccinimidyl (NHS) esters, to form a stable amide bond. This is a widely used method for labeling proteins, peptides, and other amine-reactive molecules.[2]

  • Reductive Amination: The amine group can react with an aldehyde or ketone to form an unstable Schiff base, which is then reduced to a stable secondary amine linkage using a reducing agent.[3][4] This reaction is particularly useful for site-specific modifications under controlled pH conditions.[4]

Data Presentation: Optimizing Reaction Conditions

To achieve optimal yield, it is crucial to control several reaction parameters. The following tables summarize the key reaction conditions for the primary applications of this compound.

Table 1: Reaction Conditions for Amide Bond Formation with NHS Esters
ParameterRecommended ConditionNotes
pH 7.2 - 8.5The reaction is most efficient at a slightly basic pH where the primary amine is deprotonated and thus more nucleophilic.[5] Buffers should not contain primary amines (e.g., Tris, glycine).[6]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (typically 30 min - 4 hours). Reactions at 4°C can be performed overnight to accommodate sensitive biomolecules.[5]
Molar Excess of NHS Ester 5 to 20-fold over this compoundThe optimal ratio should be determined empirically for each specific substrate. A higher excess can drive the reaction to completion but may require more rigorous purification.[5]
Solvent Aqueous buffer (e.g., PBS, HEPES)The NHS ester may require initial dissolution in a dry, water-miscible organic solvent like DMSO or DMF before addition to the aqueous reaction mixture.[7]
Reaction Time 30 min - 4 hours at RT; Overnight at 4°CProgress can be monitored by analytical techniques such as chromatography to determine the optimal time.[5]
Quenching Addition of amine-containing bufferTo stop the reaction, an excess of an amine-containing buffer like Tris or glycine (B1666218) (20-50 mM final concentration) can be added to react with any remaining NHS ester.[5]
Table 2: Reaction Conditions for Reductive Amination with Aldehydes/Ketones
ParameterRecommended ConditionNotes
pH 6.0 - 8.0The formation of the intermediate Schiff base is pH-dependent and is typically optimal in a slightly acidic to neutral pH range.[4]
Temperature Room Temperature (20-25°C)The reaction is generally carried out at room temperature.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)These are mild reducing agents that selectively reduce the imine in the presence of the carbonyl group.[3][8]
Molar Excess of this compound 1.5 to 10-fold over the carbonyl-containing moleculeThe optimal ratio will depend on the specific substrates and should be determined experimentally.
Solvent Aqueous buffer or organic solventThe choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. For small molecules, solvents like DCE, DCM, or THF may be used with NaBH(OAc)₃.[8]
Reaction Time 2 - 24 hoursThe reaction progress should be monitored to determine completion.

Experimental Protocols

The following are detailed protocols for the two primary reaction types involving this compound.

Protocol 1: Amide Bond Formation with an NHS Ester-Activated Molecule

This protocol describes the conjugation of this compound to a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Solutions:

    • Dissolve the NHS ester-activated molecule in the amine-free reaction buffer to the desired concentration.

    • Immediately before use, dissolve the this compound in the reaction buffer. If solubility is an issue, a small amount of DMSO or DMF can be used for initial dissolution before adding to the buffer.

  • Initiate Conjugation:

    • Add the desired molar excess of the dissolved this compound to the solution of the NHS ester-activated molecule with gentle stirring.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30 minutes to 4 hours or at 4°C overnight. Protect from light if either component is light-sensitive.

  • Quenching (Optional):

    • To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Allow quenching to proceed for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess this compound and byproducts using a suitable purification method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: Reductive Amination with an Aldehyde-Containing Molecule

This protocol details the conjugation of this compound to a molecule containing an aldehyde group.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Reaction Buffer (e.g., Phosphate buffer, pH 6.0-8.0)

  • Sodium Cyanoborohydride (NaBH₃CN) solution (freshly prepared)

  • Purification system

Procedure:

  • Prepare Solutions:

    • Dissolve the aldehyde-containing molecule in the reaction buffer to the desired concentration.

    • Dissolve the this compound in the reaction buffer.

  • Schiff Base Formation:

    • Add a 1.5 to 10-fold molar excess of the this compound solution to the aldehyde-containing molecule solution.

    • Allow the mixture to incubate at room temperature for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Reduction:

    • Add a freshly prepared solution of sodium cyanoborohydride to the reaction mixture. A typical final concentration is 20-50 mM.

  • Incubation:

    • Continue to incubate the reaction mixture at room temperature for an additional 2 to 24 hours. The reaction progress should be monitored.

  • Purification:

    • Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

The following diagrams illustrate the workflow and chemical principles described in these application notes.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_quenching 3. Quenching (Optional) cluster_purification 4. Purification cluster_analysis 5. Analysis prep_peg Dissolve this compound in appropriate buffer mix Mix reagents and incubate (Control pH, Temp, Time) prep_peg->mix prep_mol Dissolve target molecule (e.g., NHS ester or Aldehyde) in reaction buffer prep_mol->mix quench Add quenching agent (e.g., Tris for NHS ester) mix->quench purify Purify conjugate (e.g., SEC, Dialysis) mix->purify quench->purify analyze Characterize final product (e.g., SDS-PAGE, MS) purify->analyze

Caption: General experimental workflow for this compound conjugation.

G cluster_amide Amide Bond Formation cluster_reductive Reductive Amination mol_nhs Molecule-NHS Ester amide_bond Stable Amide Bond mol_nhs->amide_bond + peg_amine_amide This compound peg_amine_amide->amide_bond peg_conjugate_amide PEGylated Molecule amide_bond->peg_conjugate_amide Forms mol_aldehyde Molecule-Aldehyde schiff_base Schiff Base (Intermediate) mol_aldehyde->schiff_base + peg_amine_red This compound peg_amine_red->schiff_base secondary_amine Stable Secondary Amine schiff_base->secondary_amine + Reducing Agent peg_conjugate_red PEGylated Molecule secondary_amine->peg_conjugate_red Forms

Caption: Key reaction pathways for this compound conjugation.

References

Application Notes and Protocols for the Characterization of m-PEG8-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. m-PEG8-Amine is a monodisperse PEG linker containing eight ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a terminal amine group. This reagent is frequently used to conjugate to carboxylic acids, activated esters, or other reactive groups on small molecules, peptides, or proteins. Accurate and thorough characterization of the resulting conjugates is a critical quality attribute to ensure identity, purity, and consistency.

These application notes provide a comprehensive overview and detailed protocols for the analytical techniques used to characterize this compound and its conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of this compound conjugates. Proton (¹H) NMR is particularly useful for confirming the presence of the PEG backbone and verifying the successful formation of the new covalent bond upon conjugation.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl Sulfoxide-d₆ (DMSO-d₆), or Deuterium Oxide (D₂O)).[1] The choice of solvent depends on the solubility of the conjugate.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (adjust to improve signal-to-noise).

    • Relaxation Delay (d1): 1-5 seconds.

    • Temperature: 298 K.

  • Data Analysis:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

    • Integrate all relevant peaks. Compare the integration of the PEG backbone protons to the protons of the conjugated molecule to confirm the ratio.

    • Identify key chemical shifts. A new peak corresponding to the newly formed linkage (e.g., an amide proton signal around 8.8 ppm in DMSO-d₆) confirms successful conjugation.[2]

Data Presentation: Expected ¹H NMR Chemical Shifts

The following table summarizes the expected chemical shifts for an this compound molecule. Upon conjugation, shifts in protons adjacent to the amine group and new signals from the conjugated moiety will be observed.

Assignment Structure Fragment Expected Chemical Shift (ppm) in CDCl₃ Multiplicity
Methoxy ProtonsCH₃-O-~3.38Singlet
PEG Backbone-O-CH₂-CH₂-O-~3.51 - 3.67Multiplet
Protons adjacent to MethoxyCH₃-O-CH₂-~3.55Triplet
Protons adjacent to Amine-CH₂-NH₂~2.85Triplet

Note: Chemical shifts are approximate and can be influenced by the solvent and the nature of the conjugate.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate, thereby verifying a successful reaction and determining the degree of PEGylation (i.e., the number of PEG chains attached to the target molecule).

Experimental Protocol: LC-MS (ESI-QTOF)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common method for analyzing PEG conjugates.

  • Chromatographic Separation (HPLC/UPLC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.[1]

    • Mobile Phase A: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[1]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[1]

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Detection (ESI-QTOF):

    • Ionization Mode: Positive ion mode is generally used for amine-containing compounds.[1]

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Cone Voltage: 30 - 40 V.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Temperature: 350 - 450 °C.

    • Mass Range: m/z 100 - 2000.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the conjugate.

    • Extract the mass spectrum for the peak of interest.

    • Identify the molecular ion peak, typically observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.

    • Compare the experimentally determined monoisotopic mass with the theoretical mass of the expected conjugate.

Experimental Protocol: MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful for analyzing heterogeneous PEGylation products and higher molecular weight conjugates.[4][5]

  • Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 Acetonitrile:Water with 0.1% TFA.[4]

    • Cationizing Agent (Optional but recommended for PEGs): Prepare a solution of sodium trifluoroacetate (B77799) (NaTFA) in ethanol.[4]

    • Spotting: Mix the matrix solution, analyte solution (dissolved in a suitable solvent), and cationizing agent. A common ratio is 5:1:1 (v/v/v).[4] Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Instrument Parameters:

    • Laser: Nitrogen laser (337 nm).

    • Mode: Positive ion, reflector or linear mode depending on the mass range.

    • Accelerating Voltage: ~20 kV.

  • Data Analysis:

    • Acquire the mass spectrum and identify the series of peaks corresponding to the PEG conjugate, often seen as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.

    • The peaks will be separated by 44.03 Da, corresponding to the mass of one ethylene glycol monomer unit.

    • Determine the average molecular weight from the peak distribution.

Data Presentation: Mass Spectrometry Results Summary
Analyte Technique Expected Ion Theoretical Mass (Da) Observed m/z
This compoundESI-MS[M+H]⁺383.26User-determined
This compoundESI-MS[M+Na]⁺405.24User-determined
m-PEG8-ConjugateESI/MALDI[M+H]⁺ or [M+Na]⁺Calculated based on conjugateUser-determined

Note: The molecular weight of this compound is 383.48 g/mol .[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of this compound conjugates and for separating the final product from starting materials and impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is the primary method for purity assessment.

  • System Configuration:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detector: UV detector, monitoring at 214 nm (for amide bonds) or another wavelength appropriate for a chromophore in the conjugate.[1]

  • Chromatographic Conditions:

    • Gradient: 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., Water/ACN mixture).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the conjugate by dividing the peak area of the product by the total peak area of all components.

    • The retention time of the conjugate will differ from the starting materials. Typically, PEGylation increases the hydrophilic character, leading to an earlier elution time compared to a more hydrophobic parent molecule.

Data Presentation: HPLC Purity Analysis
Sample Retention Time (min) Peak Area (%) Identity
This compound ConjugateUser-determinedUser-determinedProduct
Starting Material 1User-determinedUser-determinedImpurity
Starting Material 2User-determinedUser-determinedImpurity

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a sample, providing confirmatory evidence of successful conjugation.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Sample Preparation:

    • Place a small amount of the solid conjugate or a drop of the concentrated liquid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Mode: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Collect the spectrum and perform a background subtraction.

    • Identify characteristic absorption bands. The key is to observe the disappearance of a reactant's functional group peak and the appearance of a new peak corresponding to the linkage formed.

Data Presentation: Key FTIR Absorption Bands
Functional Group Vibration Expected Wavenumber (cm⁻¹) Significance
PEG BackboneC-O-C Stretch~1100Confirms presence of PEG chain.[8][9]
Amide (if formed)C=O Stretch~1650Confirms formation of an amide bond.
Amide (if formed)N-H Bend~1540Confirms formation of an amide bond.
Carboxylic Acid (reactant)O-H Stretch2500-3300 (broad)Disappearance indicates reaction completion.
Carboxylic Acid (reactant)C=O Stretch~1700-1725Disappearance indicates reaction completion.
Primary Amine (reactant)N-H Stretch3300-3500 (two bands)Disappearance or change indicates reaction.

Visualizations (Graphviz DOT Language)

Analytical Workflow for Conjugate Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_results Results start This compound + Target Molecule reaction Conjugation Reaction start->reaction crude Crude Conjugate reaction->crude hplc_purify Preparative HPLC crude->hplc_purify pure_conjugate Purified Conjugate hplc_purify->pure_conjugate nmr NMR Spectroscopy (Structure ID) pure_conjugate->nmr ms Mass Spectrometry (Molecular Weight) pure_conjugate->ms hplc_purity Analytical HPLC (Purity) pure_conjugate->hplc_purity ftir FTIR Spectroscopy (Functional Groups) pure_conjugate->ftir results Identity Confirmed Purity >95% Structure Verified nmr->results ms->results hplc_purity->results ftir->results

Caption: Overall workflow from synthesis to characterization of this compound conjugates.

Logic Diagram for Analytical Technique Selection

G question1 Need to Confirm Covalent Structure? technique1 NMR Spectroscopy (¹H, ¹³C, 2D) question1->technique1 Yes question2 Need to Confirm Molecular Weight? technique2 Mass Spectrometry (LC-MS, MALDI-TOF) question2->technique2 Yes question3 Need to Determine Purity? technique3 HPLC (RP-HPLC, SEC) question3->technique3 Yes question4 Need to Confirm Functional Groups? technique4 FTIR Spectroscopy question4->technique4 Yes start Analytical Goal start->question1 start->question2 start->question3 start->question4

Caption: Decision tree for selecting the appropriate analytical technique.

References

Applications of m-PEG8-Amine in Proteomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the precise modification and analysis of proteins are paramount to understanding their function, interactions, and role in disease. m-PEG8-Amine, a methoxy-terminated polyethylene (B3416737) glycol with an eight-unit PEG chain and a terminal amine group, has emerged as a versatile tool in this domain. Its defined length, hydrophilicity, and reactive amine handle make it an invaluable component in various proteomics applications, including protein labeling, cross-linking, and the development of targeted protein degraders. This document provides detailed application notes and protocols for the use of this compound in proteomics research, aimed at empowering researchers to leverage this reagent for novel discoveries.

Key Applications in Proteomics

The primary utility of this compound in proteomics stems from its ability to be readily conjugated to other molecules, thereby imparting specific functionalities. The terminal amine can be reacted with various cross-linkers or activated esters to attach it to proteins or other probes. The PEG8 linker itself offers several advantages, including increased solubility of the modified protein or peptide and reduced steric hindrance, which can be crucial for subsequent analytical steps such as mass spectrometry.[1]

Protein Labeling for Quantitative Proteomics

This compound can be incorporated into labeling reagents, often through activation of its amine group to react with a reporter molecule or by reacting it with an amine-reactive moiety on a protein. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters to label the primary amines of proteins (N-terminus and lysine (B10760008) side chains). By incorporating a stable isotope-labeled version of a PEG linker, differential labeling of protein samples can be achieved for quantitative mass spectrometry analysis.

Chemical Cross-linking for Studying Protein-Protein Interactions

Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and elucidating the structure of protein complexes.[2][3][4] Bifunctional cross-linkers containing an this compound moiety can be synthesized to covalently link interacting proteins. The defined length of the PEG8 spacer provides a known distance constraint, aiding in the structural modeling of protein complexes.[3] In situ cross-linking using membrane-permeable reagents allows for the study of protein interactions within their native cellular environment.[3]

Linker for Proteolysis-Targeting Chimeras (PROTACs)

Perhaps one of the most significant applications of this compound is in the field of targeted protein degradation.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[7] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[6][8][9] PEG linkers, including PEG8, are widely used due to their ability to modulate the physicochemical properties of the PROTAC and to span the required distance for productive ternary complex formation.[8][10]

Quantitative Data on PROTAC Linker Length

The length of the PEG linker in a PROTAC has a profound impact on its degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[10][11][12] The optimal linker length is target-dependent and must be determined empirically.[8][10]

Target ProteinLinkerDC50 (nM)Dmax (%)
BRD4 PEG35585
PEG42095
PEG5 15 >98
PEG63092
ERα 12-atom>1000<20
16-atom <1000 >80
TBK1 <12-atomInactive-
21-atom 3 96
29-atom29276

This table summarizes synthesized data from multiple sources comparing PROTACs with varying PEG linker lengths for different protein targets. The data for BRD4-targeting PROTACs suggest that a PEG5 linker provides the optimal degradation potency in that specific context. For ERα and TBK1, different linker lengths were found to be optimal, highlighting the target-specific nature of linker optimization.[8][10][11]

Experimental Protocols

Protocol 1: General Protein Labeling with an this compound Containing Probe

This protocol describes the labeling of primary amines on a protein with a generic probe that has been activated with an NHS ester and contains an this compound linker.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer)

  • This compound containing NHS ester probe

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein sample in an amine-free buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the this compound containing NHS ester probe in anhydrous DMSO.

  • Labeling Reaction: Add a 5 to 20-fold molar excess of the NHS ester probe solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification: Remove unreacted probe and byproducts using a desalting spin column or by dialysis against a suitable buffer.

  • Analysis: The labeled protein is now ready for downstream analysis, such as LC-MS/MS for identification of modification sites.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Probe (5-20x molar excess) Protein->Mix Probe This compound-NHS Ester in DMSO Probe->Mix Incubate Incubate 1-2h RT or O/N 4°C Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Purify Purify (Desalting/Dialysis) Quench->Purify Analyze LC-MS/MS Analysis Purify->Analyze

Workflow for Protein Labeling.
Protocol 2: Chemical Cross-linking of a Protein Complex

This protocol provides a general workflow for cross-linking a purified protein complex using a homobifunctional NHS ester cross-linker containing an this compound spacer.

Materials:

  • Purified protein complex (0.1-1 mg/mL)

  • Cross-linker (e.g., BS3-PEG8, a hypothetical bifunctional NHS ester with a PEG8 spacer)

  • Cross-linking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE reagents

  • In-gel digestion reagents (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Buffer Exchange: Ensure the purified protein complex is in an amine-free buffer.

  • Cross-linking Reaction: Add the cross-linker to the protein complex solution at a final concentration of 0.5-2 mM. Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.

  • SDS-PAGE Analysis: Analyze the cross-linked sample by SDS-PAGE to observe the formation of higher molecular weight species.

  • In-gel Digestion: Excise the cross-linked protein bands from the gel and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the cross-linked peptides. Specialized software is required for the analysis of cross-linking data.

Protocol 3: Evaluation of PROTAC-mediated Protein Degradation

This protocol describes a Western blot-based assay to determine the DC50 and Dmax of a PROTAC containing an this compound linker.

Materials:

  • Cell line expressing the target protein

  • PROTAC with this compound linker

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

  • Immunodetection: Probe the membrane with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with the antibody for the loading control.

  • Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[10]

Signaling Pathway: PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a linker such as this compound, induces the degradation of a target protein of interest (POI).

G cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome AminoAcids AminoAcids Proteasome->AminoAcids Peptide Fragments POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3->TernaryComplex PROTAC PROTAC (this compound Linker) PROTAC->TernaryComplex TernaryComplex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition & Degradation

PROTAC Mechanism of Action.

Conclusion

This compound is a highly adaptable and valuable reagent in the proteomics toolkit. Its defined length and hydrophilic properties make it an excellent choice for a variety of applications, from enhancing the solubility of labeled proteins to providing the optimal spacing for efficient targeted protein degradation. The protocols and data presented here provide a foundation for researchers to design and execute experiments that can lead to a deeper understanding of the proteome and accelerate the development of novel therapeutics. As the field of proteomics continues to evolve, the rational application of versatile tools like this compound will be crucial for continued progress.

References

Application Notes and Protocols for Creating Stable Amide Bonds with m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are extensively utilized in drug development and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules and research compounds. m-PEG8-Amine is a monodisperse PEG linker containing a terminal primary amine group, making it an ideal candidate for conjugation to molecules possessing a carboxylic acid moiety. The formation of a stable amide bond between the amine of this compound and a carboxylic acid is a robust and widely adopted strategy in the development of antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized small molecules.[1]

This document provides detailed application notes and protocols for the efficient and stable conjugation of this compound to carboxylic acid-containing molecules using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Chemical Reaction Pathway

The conjugation of this compound to a carboxylic acid-containing molecule via EDC/NHS chemistry is a two-step process:

  • Activation of Carboxylic Acid: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate reacts with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. The NHS ester then readily reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[2]

Amide Bond Formation Pathway Molecule_COOH Molecule-COOH Activated_Intermediate O-Acylisourea Intermediate Molecule_COOH->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate NHS_Ester Molecule-NHS Ester Activated_Intermediate->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Conjugate Molecule-CONH-PEG8-m NHS_Ester->Final_Conjugate + mPEG8_Amine This compound mPEG8_Amine->Final_Conjugate Released_NHS Released NHS Final_Conjugate->Released_NHS

Caption: EDC/NHS activation and conjugation pathway.

Data Presentation

Table 1: Recommended Reagent Molar Ratios for Amide Coupling
ReagentMolar Excess over Carboxylic Acid-Containing MoleculePurpose
EDC 2 - 10 foldEnsures efficient activation of the carboxylic acid.[2]
NHS/Sulfo-NHS 2 - 5 foldStabilizes the activated intermediate and improves coupling efficiency.[2]
This compound 10 - 50 foldDrives the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[3]
Table 2: Comparison of Analytical Techniques for Conjugate Characterization
Analytical TechniqueInformation ProvidedResolutionSensitivityThroughputKey Advantages & Disadvantages
RP-HPLC/UPLC Purity, presence of impurities, retention time.HighModerate (ng range)HighRobust, quantitative, easily automated. May not resolve structurally similar impurities.[4]
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identification.High (mass accuracy < 5 ppm)High (pg to ng range)ModerateProvides definitive identity confirmation. Ionization suppression can affect quantification.[4][5]
¹H NMR Detailed molecular structure, connectivity, relative quantification of components.Atomic levelLow (mg range)LowUnambiguous structure elucidation. Complex spectra for large molecules, lower sensitivity.[4]
FTIR Presence of key functional groups.Functional group levelModerate (µg to mg)HighFast, non-destructive, provides a molecular fingerprint. Provides limited structural detail, not easily quantifiable.[4]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule in an Organic Solvent

This protocol is suitable for small molecules soluble in organic solvents like DMF or DMSO.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase column for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.

  • Conjugation with this compound:

    • In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DCM.

    • Add the activated NHS ester solution to the this compound solution.

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be purified by reverse-phase column chromatography to isolate the pure conjugate.

Small Molecule Conjugation Workflow Start Start Dissolve_COOH Dissolve Carboxylic Acid in DMF/DCM Start->Dissolve_COOH Add_EDC_NHS Add EDC and NHS Dissolve_COOH->Add_EDC_NHS Activate Activate at RT (1-4h) Add_EDC_NHS->Activate Combine Combine Activated Molecule and PEG-Amine Activate->Combine Dissolve_PEG Dissolve this compound in DMF/DCM Dissolve_PEG->Combine Add_Base Add TEA/DIPEA Combine->Add_Base Conjugate Conjugate at RT (2-16h) Add_Base->Conjugate Purify Purify by RP-Chromatography Conjugate->Purify End End Purify->End

Caption: Workflow for small molecule conjugation.
Protocol 2: Conjugation of this compound to a Protein in an Aqueous Buffer

This protocol is designed for proteins and other biomolecules that are soluble in aqueous buffers.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • This compound

  • EDC

  • Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Buffer Exchange:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column or dialysis.

  • Activation of Protein Carboxyl Groups:

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or Activation Buffer immediately before use.

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in Activation Buffer immediately before use.

    • In a reaction tube, combine the protein solution with EDC and Sulfo-NHS. Refer to Table 1 for recommended molar ratios.

    • Incubate for 15 minutes at room temperature.

  • Conjugation with this compound:

    • Immediately after activation, add this compound to the activated protein solution. The pH of the final reaction mixture should be between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.

    • The molar ratio of this compound to the protein should be optimized for the specific application. A 10-20 fold molar excess is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis with a suitable molecular weight cutoff (MWCO).

Troubleshooting

Troubleshooting Flowchart Problem Problem: Low or No Conjugation Check_Reagents Are EDC/NHS fresh and anhydrous? Problem->Check_Reagents Use_Fresh_Reagents Use fresh, anhydrous reagents. Warm to RT before opening. Check_Reagents->Use_Fresh_Reagents No Check_pH Is the pH correct for activation (4.5-6.0) and conjugation (7.2-8.0)? Check_Reagents->Check_pH Yes Use_Fresh_Reagents->Check_pH Adjust_pH Adjust buffer pH. Check_pH->Adjust_pH No Check_Timing Was the conjugation step performed immediately after activation? Check_pH->Check_Timing Yes Adjust_pH->Check_Timing Immediate_Conjugation Perform conjugation immediately after activation to avoid NHS ester hydrolysis. Check_Timing->Immediate_Conjugation No Check_Buffer Does the buffer contain primary amines (e.g., Tris)? Check_Timing->Check_Buffer Yes Immediate_Conjugation->Check_Buffer Use_Amine_Free_Buffer Use amine-free buffers like PBS or MES. Check_Buffer->Use_Amine_Free_Buffer Yes Success Conjugation Successful Check_Buffer->Success No Use_Amine_Free_Buffer->Success

Caption: Troubleshooting common conjugation issues.

Conclusion

The formation of stable amide bonds using this compound is a versatile and effective strategy for the modification of a wide range of molecules. The protocols provided herein offer a robust starting point for achieving successful conjugation. However, for critical applications, optimization of the reaction conditions, including molar ratios, pH, and incubation time, is highly recommended to achieve the desired degree of PEGylation and ensure the quality and consistency of the final conjugate. Careful characterization using a combination of analytical techniques is essential to validate the identity, purity, and stability of the this compound conjugate.

References

Application Notes and Protocols for EDC/NHS Coupling of m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent coupling of a carboxyl-containing molecule to m-PEG8-Amine using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method results in the formation of a stable amide bond.

Introduction to EDC/NHS Coupling Chemistry

EDC/NHS chemistry is a widely used "zero-length" crosslinking method that facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine.[1] The reaction proceeds in two main steps. First, EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solutions and can hydrolyze, leading to low coupling efficiency.[1][2] To overcome this, NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[1][2] This semi-stable ester has a half-life of minutes to hours in aqueous buffer and readily reacts with a primary amine, such as the one on this compound, to form a stable amide bond.[1] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer of this compound can enhance the solubility and reduce non-specific binding of the resulting conjugate.[1]

Quantitative Data Summary

For successful conjugation, optimizing the reaction conditions is crucial. The following table summarizes the recommended molar ratios and reaction conditions for the EDC/NHS coupling of a carboxyl-containing molecule to this compound.

Reagent/ParameterRecommended Molar Ratio/ConditionPurposeReference(s)
EDC 2-10 fold molar excess over the carboxyl-containing moleculeTo ensure efficient activation of the carboxylic acid.[3]
NHS/sulfo-NHS 2-5 fold molar excess over the carboxyl-containing moleculeTo stabilize the activated intermediate and improve coupling efficiency.[3]
This compound 1-20 fold molar excess over the carboxyl-containing moleculeTo drive the reaction towards the desired PEGylated product. The optimal ratio is system-dependent and should be determined empirically.[3]
Activation pH 4.5 - 6.0The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment.[3][4]
Coupling pH 7.2 - 8.0The reaction of the NHS-ester with the primary amine of this compound is most efficient at a neutral to slightly alkaline pH.[1][4]
Activation Time 15 - 30 minutes at room temperatureSufficient time for the formation of the amine-reactive NHS ester.[3]
Coupling Time 2 hours to overnight at room temperature or 4°CAllows for efficient conjugation of the activated molecule to this compound.[3]

Experimental Protocols

This section details a standard two-step protocol for conjugating a carboxyl-containing molecule (e.g., a protein, peptide, or small molecule) to this compound.

Materials and Reagents:
  • Carboxyl-containing molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3][4]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[3]

  • Desalting columns or dialysis equipment for purification[3]

Procedure:
  • Preparation of Reagents:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3][5]

    • Prepare stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.[3]

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

  • Activation of the Carboxyl-Containing Molecule:

    • In a reaction tube, combine the solution of the carboxyl-containing molecule with EDC and NHS/sulfo-NHS. Refer to the table above for recommended molar ratios.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[3]

  • Conjugation to this compound:

    • Immediately after activation, add the solution of this compound to the activated carboxyl-containing molecule.

    • Adjust the pH of the final reaction mixture to be between 7.2 and 8.0 using the Coupling Buffer if necessary.[1]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[4]

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[3] Other quenching reagents like Tris, lysine, or glycine (B1666218) can also be used.[4]

  • Purification of the Conjugate:

    • Remove excess reagents and byproducts by using a desalting column or dialysis.[1][3] The choice of purification method will depend on the properties of the final conjugate.

Visualizations

EDC/NHS Coupling Reaction Pathway

EDC_NHS_Coupling Molecule_COOH Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea + NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Final_Conjugate Molecule-CONH-PEG8-m NHS_Ester->Final_Conjugate + this compound mPEG8_Amine This compound

Caption: EDC/NHS reaction mechanism for amide bond formation.

Experimental Workflow for EDC/NHS Coupling

Experimental_Workflow Start Start Prepare_Reagents 1. Prepare Reagents (Molecule-COOH, this compound, EDC, NHS) Start->Prepare_Reagents Activate_Carboxyl 2. Activate Carboxyl Group (Add EDC/NHS to Molecule-COOH) Prepare_Reagents->Activate_Carboxyl Conjugate 3. Conjugation (Add this compound) Activate_Carboxyl->Conjugate Quench 4. Quench Reaction Conjugate->Quench Purify 5. Purify Conjugate Quench->Purify End End Purify->End

Caption: General workflow for EDC/NHS coupling to this compound.

References

Troubleshooting & Optimization

how to avoid aggregation during m-PEG8-Amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during m-PEG8-Amine labeling, with a primary focus on preventing and mitigating aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for labeling?

This compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group. The "m" stands for methoxy, which caps (B75204) one end of the PEG chain, preventing it from reacting. The "PEG8" indicates that there are eight repeating ethylene (B1197577) glycol units, providing a hydrophilic spacer. The terminal amine group is reactive towards several functional groups on biomolecules, most commonly carboxylic acids (e.g., on aspartic and glutamic acid residues of proteins) through the use of carbodiimide (B86325) chemistry (EDC/NHS).[1] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the labeled molecule.[2]

Q2: What are the primary causes of aggregation during this compound labeling?

Aggregation during this compound labeling is often a result of suboptimal reaction conditions that lead to undesirable intermolecular cross-linking or conformational changes in the biomolecule. Key causes include:

  • High Molar Excess of Reagents: A high concentration of this compound, EDC, and NHS can lead to an uncontrolled and extensive modification of the protein surface, which may induce aggregation.

  • Suboptimal pH: The pH of the reaction buffer is critical. For EDC/NHS chemistry, the activation of carboxylic acids is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine-PEG is more efficient at a neutral to slightly basic pH (7.0-8.5). Operating outside the optimal pH range for your specific protein can lead to instability and aggregation.

  • Inappropriate Buffer Composition: The presence of extraneous nucleophiles, such as Tris or glycine, in the reaction buffer can compete with the this compound, reducing labeling efficiency and potentially leading to side reactions.

  • Protein Concentration: High concentrations of the target protein can increase the likelihood of intermolecular cross-linking, leading to aggregation.

  • Temperature: Elevated temperatures can accelerate the reaction rate but may also promote protein denaturation and aggregation.

Q3: My protein aggregated immediately after adding the this compound and coupling reagents. What should I do?

Immediate aggregation upon addition of reagents is a common issue. Here’s a step-by-step troubleshooting approach:

  • Stop the Reaction: If possible, immediately quench the reaction to prevent further aggregation. This can be done by adding a quenching reagent like hydroxylamine (B1172632) or a buffer containing a high concentration of a primary amine (e.g., Tris).

  • Analyze the Aggregates: Characterize the nature of the aggregates. Are they soluble or insoluble? Size-exclusion chromatography (SEC) is an excellent method to quantify the extent of aggregation.[]

  • Optimize Reaction Conditions: Before attempting the reaction again, perform small-scale optimization experiments focusing on the following parameters:

    • Molar Ratios: Reduce the molar excess of this compound, EDC, and NHS.

    • pH: Screen a range of pH values for both the activation and coupling steps to find the optimal balance between reaction efficiency and protein stability.

    • Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.

    • Protein Concentration: Test a lower concentration of your target protein.

Q4: Can I rescue my PEGylated protein if it has already aggregated?

In some cases, it is possible to remove aggregates from a labeled protein preparation. The most effective method is Size Exclusion Chromatography (SEC) . SEC separates molecules based on their size, allowing for the separation of monomeric PEGylated protein from larger aggregates. It is advisable to perform purification steps at a low temperature (e.g., 4°C) to minimize further aggregation.

Q5: How can I prevent aggregation from the start?

Proactive measures are the best approach to avoid aggregation:

  • Use a Monofunctional PEG: this compound is monofunctional, which is advantageous as it cannot cross-link two protein molecules. If you were using a bifunctional PEG-amine, switching to a monofunctional version is a critical first step.

  • Stepwise Addition of Reagents: Instead of adding the full amount of reagents at once, consider a stepwise or gradual addition. This can help to maintain a lower instantaneous concentration of the reactive species and allow for more controlled labeling.

  • Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help to stabilize the protein and prevent aggregation. Common examples include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine).

Quantitative Data Summary

The following tables provide a summary of key reaction parameters and their impact on labeling and aggregation, based on literature recommendations. It is crucial to empirically determine the optimal conditions for your specific biomolecule.

Table 1: Recommended Reaction Conditions for this compound Labeling via EDC/NHS Chemistry

ParameterRecommended RangeRationale & Notes
Activation pH 4.5 - 6.0Optimal for EDC-mediated activation of carboxylic acids. MES buffer is a common choice.
Coupling pH 7.0 - 8.5Balances the reactivity of the amine on the PEG with the stability of the activated NHS-ester.
Molar Ratio (PEG:Protein) 5:1 to 20:1A higher ratio can increase the degree of PEGylation but also the risk of aggregation. Start with a lower ratio and optimize.
Molar Ratio (EDC:Protein) 10:1 to 50:1A molar excess is required to drive the activation of carboxyl groups.
Molar Ratio (NHS:Protein) 20:1 to 100:1NHS is used in excess to stabilize the activated intermediate.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may increase aggregation risk.
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help maintain protein stability and control the reaction rate.
Reaction Time 1 - 4 hours at RT; Overnight at 4°CMonitor reaction progress to determine the optimal time.
Buffer Choice PBS, MES, HEPESMust be free of primary amines (e.g., Tris, glycine) which will compete in the reaction.

Table 2: Effect of Stabilizing Excipients on Protein Aggregation

Excipient TypeExamplesTypical ConcentrationMechanism of Action
Sugars & Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing the thermodynamic stability of the native state.
Amino Acids Arginine, Glycine50-100 mMCan suppress non-specific protein-protein interactions and reduce aggregation.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Labeling of a Protein with this compound

This protocol is designed to minimize protein cross-linking by activating the protein's carboxyl groups first, followed by the addition of the amine-PEG.

Materials:

  • Protein of interest in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • This compound.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in Activation Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add a 10- to 50-fold molar excess of EDC to the protein solution.

    • Immediately add a 20- to 100-fold molar excess of NHS or Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a rapid buffer exchange into Coupling Buffer using a desalting column.

  • Conjugation with this compound:

    • Immediately add a 5- to 20-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

Visualizations

Diagram 1: Experimental Workflow for this compound Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prot_Prep Prepare Protein in Activation Buffer (pH 6.0) Activation Activate Protein Carboxyls with EDC/NHS (15-30 min, RT) Prot_Prep->Activation Reagent_Prep Prepare EDC, NHS, and This compound Solutions Reagent_Prep->Activation Buffer_Ex Optional: Buffer Exchange into Coupling Buffer (pH 7.5) Activation->Buffer_Ex Conjugation Add this compound (2h RT or O/N 4°C) Activation->Conjugation Buffer_Ex->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purification Purify PEGylated Protein (e.g., SEC) Quench->Purification Analysis Analyze Product (SDS-PAGE, MS, SEC) Purification->Analysis

Workflow for this compound labeling of a protein.

Diagram 2: Troubleshooting Decision Tree for Aggregation

G cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_immediate Immediate Aggregation cluster_post_reaction Post-Reaction/Purification Aggregation cluster_solution Solution Start Aggregation Observed During/After Labeling Check_Timing When did aggregation occur? Start->Check_Timing Reduce_Molar_Ratio Reduce Molar Ratio of PEG/EDC/NHS Check_Timing->Reduce_Molar_Ratio Immediately Purify_Aggregates Remove Aggregates via SEC Check_Timing->Purify_Aggregates Post-Reaction Check_pH Optimize Reaction pH (Screen pH 6.5-8.0) Reduce_Molar_Ratio->Check_pH Lower_Temp Lower Reaction Temperature (e.g., 4°C) Check_pH->Lower_Temp Lower_Conc Lower Protein Concentration Lower_Temp->Lower_Conc Add_Excipients Add Stabilizing Excipients (e.g., Arginine, Sucrose) Lower_Conc->Add_Excipients Success Aggregation Minimized Add_Excipients->Success Optimize_Purification Optimize Purification: - Lower flow rate - Use stabilizing buffer Purify_Aggregates->Optimize_Purification Check_Stability Assess Stability of PEGylated Protein Optimize_Purification->Check_Stability Check_Stability->Success

Troubleshooting decision tree for aggregation issues.

References

Technical Support Center: Optimizing Buffer Conditions for m-PEG8-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-Amine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of this compound to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS-activated molecule?

The optimal pH for the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine, such as this compound, is between 7.2 and 8.5.[1][2] A slightly alkaline pH ensures that the primary amine of the this compound is deprotonated and thus sufficiently nucleophilic to efficiently react with the NHS ester.[2] At pH values below 7, the amine group is more likely to be protonated (-NH3+), rendering it unreactive.[3] Conversely, at pH values above 8.5, the hydrolysis of the NHS ester can significantly increase, which reduces the overall reaction efficiency.[3][4]

Q2: Which buffers should I use for my this compound conjugation reaction?

It is critical to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the NHS ester-activated molecule.[5][6]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0[2]

  • HEPES buffer[7]

  • Borate buffer (50mM), pH 7-9[7]

  • Bicarbonate/Carbonate buffer (100mM), pH 7-9[2][7]

Buffers to Avoid:

  • Tris (e.g., TBS)[2][5]

  • Glycine[2][5]

Q3: My molecule has a carboxylic acid group. How do I couple it with this compound?

To couple this compound with a molecule containing a carboxylic acid, you must first activate the carboxylic acid to make it reactive towards the amine. This is commonly achieved using a two-step process with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (or its water-soluble analog, Sulfo-NHS).[3][8]

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0. A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[3][8]

  • Coupling Step: After the activation, the pH of the reaction mixture should be raised to between 7.2 and 8.0 for the subsequent reaction with this compound.[8][9] This pH range is optimal for the amine reaction.[8]

Q4: How can I stop or "quench" the PEGylation reaction?

To stop the reaction, you can add a small molecule containing a primary amine.[1][9] Common quenching reagents include Tris or glycine.[1][7] These will react with any remaining unreacted NHS-activated molecules. A final concentration of 20-50 mM of the quenching agent is typically sufficient.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect Reaction pH: The pH of the buffer is outside the optimal range of 7.2-8.5 for NHS-ester reactions.Verify the pH of your reaction buffer. Ensure it is within the recommended range to allow for a deprotonated and nucleophilic this compound.[2]
Presence of Competing Amines: Your buffer (e.g., Tris, glycine) or sample contains primary amines that are reacting with your activated molecule.Perform a buffer exchange on your sample into an amine-free buffer like PBS or HEPES before initiating the conjugation reaction.[5][8]
Hydrolysis of NHS Ester: The NHS-activated molecule is sensitive to moisture and can hydrolyze, rendering it inactive. This is accelerated at high pH.[3][8]Prepare solutions of the activated molecule immediately before use.[1] Ensure the reaction pH does not exceed 8.5.[3]
Inactive this compound: The reagent may have degraded over time.Use a fresh vial of this compound. Store the reagent as recommended, typically at -20°C and protected from moisture.[6][10]
Precipitation or Aggregation During Reaction High Concentration of Organic Solvent: If this compound is dissolved in an organic solvent like DMSO or DMF, adding too much to the aqueous reaction can cause protein precipitation.Keep the final concentration of the organic solvent in the reaction mixture below 10%.[1]
Over-PEGylation: Excessive PEGylation of a protein can sometimes lead to reduced solubility.Decrease the molar excess of the PEG reagent used in the reaction.[2]
Instability of the Conjugate: The newly formed PEGylated molecule may have different solubility characteristics.Screen different buffer conditions for the reaction or consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound reactions with NHS-activated molecules.

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Conjugation

Parameter Recommended Range Notes
pH 7.2 - 8.5A pH of 8.3-8.5 is often cited as optimal for NHS ester labeling.[1] Avoid buffers containing primary amines.[1]
Temperature Room Temperature (20-25°C) or 4°CReactions at room temperature are faster. Reactions at 4°C can be performed overnight to potentially minimize protein denaturation.[1]
Reaction Time 30 min - 4 hours at RT; Overnight at 4°CThe optimal time should be determined empirically by monitoring the reaction progress.[1]
Molar Excess of PEG Reagent 5 to 20-fold over the amine-containing moleculeThe optimal ratio should be determined empirically for each specific application.[1]

Table 2: Impact of pH on Two-Step Carboxylic Acid Activation and Amine Coupling

pH Range Activation Step (EDC/NHS) Efficiency Conjugation Step (NHS-ester + Amine) Efficiency Notes
4.5 - 6.0 OptimalLowIdeal for activating the carboxylic acid. Amine groups are largely protonated and unreactive.[8]
6.0 - 7.0 ModerateModerateA compromise pH where neither step is at its peak efficiency.[8]
7.0 - 8.0 LowOptimalIdeal for the reaction with primary amines. EDC activation is less efficient.[8]
> 8.0 Very LowHigh, but with competing hydrolysisThe increased rate of NHS-ester hydrolysis can significantly reduce the yield of the desired conjugate.[8]

Experimental Protocols & Visualizations

Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule

This protocol provides a general guideline for labeling a molecule containing a pre-activated NHS ester with this compound.

Materials:

  • This compound

  • NHS-ester activated molecule

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Equilibrate all reagents to room temperature before use.

    • Dissolve your NHS-ester activated molecule in the reaction buffer.

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[7]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of your activated molecule.[1]

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[1]

    • Incubate for an additional 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using an appropriate purification method, such as size-exclusion chromatography or dialysis.[1]

G cluster_workflow Workflow: this compound Conjugation to NHS Ester prep Prepare Reactants (Molecule in PBS, This compound in DMSO) react Conjugation Reaction (pH 7.2-8.5, RT or 4°C) prep->react Add this compound (5-20x molar excess) quench Quench Reaction (Add Tris or Glycine) react->quench After 30 min - overnight purify Purify Conjugate (e.g., SEC) quench->purify After 15-30 min

Workflow for conjugating this compound to an NHS-activated molecule.
Protocol 2: Two-Step Conjugation of this compound to a Carboxylic Acid

This protocol outlines the activation of a carboxylated molecule and subsequent conjugation to this compound.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (0.1 M MES, pH 4.7-6.0)[11]

  • Conjugation Buffer (PBS, pH 7.2-7.5)[11]

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)[11]

  • Purification supplies (e.g., desalting columns)

Procedure:

  • Prepare Molecule: Dissolve your carboxylated molecule in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to your molecule solution. A molar ratio of 1:2:2 (Molecule:EDC:Sulfo-NHS) is a good starting point.[11]

    • Incubate the activation mixture for 15 minutes at room temperature.[11]

  • Conjugation Reaction:

    • Immediately add the activated molecule solution to a solution of this compound prepared in Conjugation Buffer. Alternatively, adjust the pH of the activation reaction to 7.2-7.5 before adding the this compound.

    • Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quench and Purify:

    • Stop the reaction by adding Quenching Buffer.[2]

    • Purify the final conjugate to remove unreacted reagents and byproducts.[2]

G cluster_pathway Signaling Pathway: Two-Step Amine PEGylation mol_cooh Molecule-COOH edc_nhs + EDC / Sulfo-NHS (pH 4.5-6.0) mol_cooh->edc_nhs mol_nhs Molecule-NHS Ester (Activated Intermediate) edc_nhs->mol_nhs Activation peg_amine + this compound (pH 7.2-8.0) mol_nhs->peg_amine final_conjugate Molecule-CONH-PEG8-m (Stable Amide Bond) peg_amine->final_conjugate Coupling

Chemical activation and coupling pathway for this compound reactions.

References

purification challenges with m-PEG8-Amine bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG8-Amine bioconjugates. The following information is designed to address common challenges encountered during the purification of these molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the purification of this compound bioconjugates.

Q1: What are the most common impurities in my this compound conjugation reaction?

The most common impurities include unreacted this compound, the unconjugated biomolecule (e.g., protein, peptide), and potential side-reaction products such as multi-PEGylated species if your biomolecule has multiple amine groups. Hydrolysis of activated esters (if used for conjugation) can also be a source of impurities.

Q2: I'm seeing a broad peak or multiple peaks for my conjugate on my chromatogram. What could be the cause?

Broad or multiple peaks can be attributed to several factors:

  • Heterogeneity of the Conjugate: PEGylation can result in a mixture of species, including mono-, di-, and multi-PEGylated conjugates, as well as positional isomers. This is a common cause of peak broadening.[1][]

  • Aggregation: The bioconjugate may be aggregating. This can be assessed using Size Exclusion Chromatography (SEC).[3]

  • Polydispersity of the PEG Reagent: While this compound is a discrete molecule, using polydisperse PEG reagents in other contexts can lead to broader peaks.[1]

  • On-Column Issues: Slow mass transfer on the chromatography column can also lead to peak broadening. Increasing the column temperature (e.g., to 45°C) may improve peak shape.[1][4]

Q3: How can I effectively remove unreacted this compound from my bioconjugate?

Due to the significant size difference between the bioconjugate and the free this compound, several techniques are effective:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating the larger bioconjugate from the smaller, unreacted PEG reagent.[]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a scalable method that uses a membrane to retain the larger conjugate while allowing smaller molecules like unreacted PEG and buffer salts to pass through.[5][6][7][8][9]

  • Dialysis: While potentially time-consuming, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can effectively remove small molecules.[10][11]

Q4: My purification yield is low. What are the potential causes and solutions?

Low recovery of your bioconjugate can be due to several factors:

  • Non-specific Binding: The conjugate may be irreversibly binding to the chromatography column matrix.[1] Consider adjusting your elution conditions, such as increasing the salt concentration in Ion Exchange Chromatography (IEX) or decreasing it in Hydrophobic Interaction Chromatography (HIC).[12]

  • Precipitation: The bioconjugate might be precipitating on the column. This can sometimes be mitigated by adjusting buffer conditions or the concentration of organic modifiers in the mobile phase.[1]

  • Aggregation: If the conjugate is aggregating, it may be lost during filtration steps or precipitate out of solution.

Q5: How do I choose the right chromatography method for my this compound bioconjugate?

The choice of chromatography method depends on the properties of your bioconjugate and the impurities you need to remove. A multi-step approach is often most effective.[12]

  • Size Exclusion Chromatography (SEC): Ideal for initial bulk separation of the large conjugate from small, unreacted reagents.[][12]

  • Ion Exchange Chromatography (IEX): Useful for separating species with different net charges, such as mono-PEGylated from multi-PEGylated forms or from the unconjugated biomolecule. The neutral PEG chain can "shield" charges on the biomolecule, altering its elution profile.[][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity. It is particularly useful for analyzing purity and separating positional isomers.[1][][4][13]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity and can be a useful alternative or complementary step to IEX and SEC.[]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the primary applications and key considerations for common purification techniques for this compound bioconjugates.

Purification TechniquePrimary ApplicationKey Considerations
Size Exclusion Chromatography (SEC) Removal of unreacted this compound and other small molecules.[]Column pore size must be appropriate for the size of the conjugate. Sample volume should be limited to 2-5% of the column volume for optimal resolution.[1]
Ion Exchange Chromatography (IEX) Separation of mono-, di-, and multi-PEGylated species; removal of unconjugated protein.[][12]The PEG chain can shield charges, altering elution. A shallow salt gradient often provides better resolution.[1]
Reversed-Phase HPLC (RP-HPLC) High-resolution purity analysis and separation of positional isomers.[1][]Can be denaturing for some proteins. C4 or C18 columns are commonly used. Elevated temperatures (e.g., 45°C) can improve peak shape.[1][4]
Tangential Flow Filtration (TFF) Concentration, buffer exchange, and removal of small molecule impurities. Highly scalable.[5][7][8]Requires optimization of transmembrane pressure and cross-flow rate. Membrane MWCO must be chosen carefully.
Dialysis Removal of small molecules and buffer exchange.Can be slow. Requires a significant volume of buffer. Risk of sample loss.

Experimental Protocols

The following are generalized protocols for common purification techniques. These should be optimized for your specific bioconjugate.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

Objective: To separate the this compound bioconjugate from unreacted, smaller molecules.

Materials:

  • SEC column with an appropriate molecular weight range

  • HPLC system

  • SEC Running Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 0.22 µm syringe filter

Methodology:

  • Equilibrate the SEC column with at least two column volumes of SEC Running Buffer at a constant flow rate.

  • Filter the crude conjugation reaction mixture through a 0.22 µm syringe filter to remove any precipitates.

  • Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume.[12]

  • Elute the sample with the SEC Running Buffer at a constant flow rate.

  • Collect fractions as the sample elutes. The larger bioconjugate will elute before the smaller, unreacted this compound.

  • Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify those containing the purified conjugate.

  • Pool the fractions containing the pure product.

Protocol 2: Purification by Ion Exchange Chromatography (IEX)

Objective: To separate bioconjugates based on charge (e.g., mono- vs. multi-PEGylated species).

Materials:

  • IEX column (anion or cation exchange, depending on the pI of the conjugate)

  • HPLC or FPLC system

  • Binding Buffer (low ionic strength, e.g., 20 mM Tris, pH 8.0)

  • Elution Buffer (high ionic strength, e.g., 20 mM Tris, 1 M NaCl, pH 8.0)

  • 0.22 µm syringe filter

Methodology:

  • If necessary, perform a buffer exchange on the crude reaction mixture into the Binding Buffer using a desalting column or TFF.

  • Equilibrate the IEX column with Binding Buffer until the conductivity and pH are stable.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound material.

  • Elute the bound conjugate using a linear gradient of Elution Buffer (e.g., 0-100% over 20 column volumes). A shallow gradient is often recommended for better resolution.[1]

  • Collect fractions across the gradient.

  • Analyze the fractions by SDS-PAGE, RP-HPLC, or mass spectrometry to identify the desired conjugate species.

  • Pool the relevant fractions.

Protocol 3: Analysis by Reversed-Phase HPLC (RP-HPLC)

Objective: To assess the purity of the bioconjugate and separate closely related species.

Materials:

  • RP-HPLC column (e.g., C4 or C18, suitable for protein separations)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 0.22 µm syringe filter

Methodology:

  • Set the column temperature, for example, to 45°C.[1]

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B (e.g., 5-95% B over 30 minutes).

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • The retention time will be influenced by the degree of PEGylation, with more PEGylated species often eluting at different times than the unconjugated molecule.

Visualizations

experimental_workflow cluster_reaction Bioconjugation cluster_purification Purification cluster_analysis Analysis Biomolecule Biomolecule (-NH2) Activation Activation Chemistry (e.g., NHS Ester) Biomolecule->Activation PEG_Amine This compound PEG_Amine->Activation Reaction_Mix Crude Reaction Mixture Activation->Reaction_Mix SEC SEC Reaction_Mix->SEC Bulk Separation TFF TFF Reaction_Mix->TFF Alternative Purification IEX IEX SEC->IEX Polishing RP_HPLC RP-HPLC IEX->RP_HPLC Purity Check Purified_Product Purified Bioconjugate IEX->Purified_Product TFF->Purified_Product Analysis Purity & Identity (LC-MS, SDS-PAGE) Purified_Product->Analysis purification_logic cluster_primary Primary Purification cluster_secondary Polishing Steps cluster_analysis Analysis Start Crude Reaction Mixture (Conjugate, Free PEG, Free Biomolecule) SEC Size Exclusion Chromatography (Separation by Size) Start->SEC TFF Tangential Flow Filtration (Separation by MWCO) Start->TFF IEX Ion Exchange Chromatography (Separation by Charge) SEC->IEX Separate PEGylation States TFF->IEX Separate PEGylation States HIC Hydrophobic Interaction Chromatography (Separation by Hydrophobicity) IEX->HIC Optional Final_Product Pure Bioconjugate IEX->Final_Product HIC->Final_Product RP_HPLC RP-HPLC (Purity Assessment) LC_MS LC-MS (Identity Confirmation) Final_Product->RP_HPLC Final_Product->LC_MS

References

side reactions of m-PEG8-Amine and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in your experiments. Here, you will find information on potential side reactions and detailed strategies to prevent them, ensuring the success and reproducibility of your work.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) linker containing a methoxy-capped chain of eight ethylene (B1197577) glycol units and a terminal primary amine group.[1][2] The primary amine is a versatile functional group that readily reacts with various electrophilic groups, making it a valuable tool in bioconjugation, drug delivery, and surface modification.[3][4] Its primary applications include its use as a linker in antibody-drug conjugates (ADCs) and PROTACs, where the hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]

Q2: What are the most common functional groups that react with this compound?

A2: The primary amine of this compound is a nucleophile that reacts with a variety of electrophilic functional groups, most notably:

  • Activated Esters (e.g., NHS esters): Reacts with primary amines at pH 7.2-8.5 to form stable amide bonds.[6][7]

  • Carboxylic Acids: Can be coupled to the amine in the presence of carbodiimide (B86325) activators like EDC to form amide bonds.[1][8]

  • Aldehydes and Ketones: Reacts to form an initial imine (Schiff base), which can then be reduced to a stable secondary amine linkage.[2][9]

  • Isothiocyanates: React with the amine to form stable thiourea (B124793) linkages.[10]

Q3: I am observing low conjugation efficiency when reacting this compound with an NHS ester. What could be the cause?

A3: Low conjugation efficiency with NHS esters is a common issue that can stem from several factors:

  • Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them unreactive. Always use freshly prepared or properly stored NHS ester reagents.[6][11]

  • Suboptimal pH: The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[12] At lower pH, the amine group of this compound will be protonated and thus less nucleophilic. At higher pH, the rate of NHS ester hydrolysis increases significantly.[12]

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with this compound for reaction with the NHS ester, leading to lower yields.[12][13]

  • Steric hindrance: The accessibility of the reactive sites on your target molecule can influence conjugation efficiency.

Q4: Can this compound participate in side reactions other than the intended conjugation?

A4: Yes, several side reactions can occur, potentially leading to undesired products and reduced yield of the target conjugate. These include:

  • Reaction with non-target amino acid residues: While the primary reaction is typically with lysine (B10760008) residues and the N-terminus of proteins, side reactions with other nucleophilic amino acid side chains like tyrosine, serine, and threonine can occur under certain conditions.[14][15]

  • Cross-reactivity with other reagents: If used in a reaction mixture with other reactive molecules, such as maleimides at a pH above 7.5, the amine group can act as a competing nucleophile.[11]

  • Formation of N-methyl and N-formyl adducts: Oxidative degradation of the PEG chain can generate formaldehyde (B43269) and formic acid as impurities. These can react with the primary amine of this compound or other amine-containing molecules in your reaction to form N-methylated and N-formylated byproducts.[16][17]

Q5: How can I prevent the oxidative degradation of this compound?

A5: To minimize oxidative degradation, proper storage and handling are crucial:

  • Storage: Store this compound at -20°C or lower, protected from light and moisture.[4][5] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture.[8] Prepare solutions fresh and use them promptly.

  • Use of Antioxidants: In some cases, the addition of antioxidants can be considered, but their compatibility with the downstream application must be verified.

  • Metal Chelators: Since transition metals can catalyze oxidation, the use of chelating agents like EDTA can sometimes be beneficial, especially in amine scrubbing systems, though their use in bioconjugation needs careful consideration.[18]

Troubleshooting Guides

Problem 1: Low Yield in Conjugation Reactions
Potential Cause Troubleshooting/Prevention Strategy
Degradation of this compound Store this compound at -20°C, protected from light and moisture. Allow to come to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment.
Suboptimal Reaction pH Ensure the reaction buffer pH is within the optimal range for the specific chemistry. For NHS esters, use a pH of 7.2-8.5.[12] For reductive amination, a pH of around 6-7 is often optimal for imine formation.
Competing Nucleophiles in Buffer Avoid using buffers containing primary amines (e.g., Tris, glycine). Use buffers like PBS, HEPES, or borate (B1201080) instead.[8][13]
Inefficient Activation of Carboxylic Acids If coupling to a carboxylic acid, ensure efficient activation with EDC/NHS. Perform the activation at a slightly acidic pH (e.g., 6.0) before adding the this compound and adjusting the pH to 7.2-7.5.[19]
Low Reactant Concentration If reaction rates are slow, consider increasing the concentration of one or both reactants.[13]
Problem 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting/Prevention Strategy
Reaction with Non-Target Amino Acids Optimize the reaction pH to favor reaction with the intended functional group. For example, maintaining a pH between 7.2 and 8.5 favors reaction with primary amines over other nucleophiles when using NHS esters.
N-methylation or N-formylation Use high-purity this compound. Store the reagent properly to prevent oxidative degradation. Consider purging buffers with an inert gas to remove dissolved oxygen.[16][17]
Cross-linking of Biomolecules If your target molecule has multiple reactive sites, control the stoichiometry by adjusting the molar ratio of this compound to your target molecule. A lower molar excess of the PEG reagent can reduce cross-linking.[13]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS Ester-Activated Molecule
  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.

    • Immediately before use, dissolve this compound in the same reaction buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the NHS ester-activated molecule solution.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C overnight.

  • Quenching:

    • (Optional) Quench any unreacted NHS ester by adding a small molecule primary amine like Tris or glycine to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Remove excess this compound and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or other appropriate purification methods.

Protocol 2: Preventing Side Reactions During Conjugation
  • Buffer Selection:

    • Always use amine-free buffers such as PBS, HEPES, or borate for the conjugation reaction to avoid competition with this compound.[8]

  • pH Control:

    • Carefully monitor and maintain the pH of the reaction mixture within the optimal range for the specific chemistry being employed. For NHS ester reactions, a pH of 8.0-8.5 is often a good starting point.[12]

  • Use of Fresh Reagents:

    • Prepare solutions of this compound and the activated molecule immediately before starting the conjugation to minimize degradation.[20]

  • Inert Atmosphere:

    • For reactions that are particularly sensitive to oxidation, consider performing the reaction under an inert atmosphere (e.g., by purging the reaction vessel and buffers with argon or nitrogen).

Visualizing Workflows and Pathways

experimental_workflow General Experimental Workflow for this compound Conjugation reagent_prep Reagent Preparation - Dissolve this compound - Dissolve target molecule - Use amine-free buffer (pH 7.2-8.5) conjugation Conjugation Reaction - Mix reactants - Incubate at RT or 4°C reagent_prep->conjugation quenching Quenching (Optional) - Add Tris or Glycine conjugation->quenching purification Purification - SEC, Dialysis, etc. quenching->purification analysis Analysis - SDS-PAGE, HPLC, MS purification->analysis

Caption: A generalized workflow for a typical bioconjugation experiment using this compound.

side_reaction_prevention Strategies to Prevent Side Reactions cluster_storage Proper Storage & Handling cluster_reaction Optimized Reaction Conditions cluster_analysis Post-Reaction storage Store at -20°C Protect from light/moisture handling Warm to RT before opening Prepare fresh solutions storage->handling ph_control Maintain Optimal pH (e.g., 7.2-8.5 for NHS esters) handling->ph_control buffer_choice Use Amine-Free Buffers (PBS, HEPES) ph_control->buffer_choice inert_atmosphere Inert Atmosphere (Optional) (Argon or Nitrogen) buffer_choice->inert_atmosphere purification Efficient Purification inert_atmosphere->purification characterization Thorough Characterization purification->characterization

Caption: Key preventative measures to minimize side reactions when using this compound.

competing_reactions Potential Competing Reactions of this compound mPEG8_Amine This compound (Primary Amine) Target Target Electrophile (e.g., NHS Ester) mPEG8_Amine->Target Desired Reaction Side_Reactant_1 Competing Nucleophile (e.g., Tris Buffer) mPEG8_Amine->Side_Reactant_1 Side Reaction 1 Side_Reactant_2 Oxidative Degradation Products (Formaldehyde, Formic Acid) mPEG8_Amine->Side_Reactant_2 Side Reaction 2 Desired_Product Desired Conjugate (Amide Bond) Side_Product_1 PEGylated Buffer Side_Product_2 N-methyl/N-formyl Adducts

Caption: A diagram illustrating the desired reaction of this compound versus potential side reactions.

References

Technical Support Center: Improving the Stability of m-PEG8-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-Amine and its conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of your PEGylated molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound and its reactive derivatives?

A1: Proper storage and handling are critical to maintain the reagent's activity and prevent degradation.[1][2] It is recommended to store this compound and its derivatives, such as NHS esters, at -15°C or lower in a dark, dry environment, preferably under an inert atmosphere like nitrogen or argon.[1] Reactive derivatives are often sensitive to moisture; therefore, vials should be stored with a desiccant.[1][2] Before use, allow the container to warm slowly to room temperature before opening to prevent moisture condensation, which can hydrolyze and inactivate the reagent.[1][2] For reactive esters, it is best to dissolve the reagent immediately before use and avoid preparing stock solutions for long-term storage.[2][3]

Q2: What are the primary degradation pathways for this compound conjugates?

A2: The stability of the final conjugate is influenced by both the PEG backbone and the linkage chemistry used. The two primary degradation pathways are:

  • Oxidative Degradation: The polyethylene (B3416737) glycol chain itself is susceptible to oxidation, especially when exposed to atmospheric oxygen, transition metals, heat, or light.[1][4] This process can initiate a radical chain reaction, leading to chain cleavage and the formation of impurities like aldehydes and formic acid, which can compromise the integrity and function of the conjugate.[4][5]

  • Linker Hydrolysis: The stability of the bond connecting the this compound to the molecule of interest is crucial. While the amide bond formed from an amine-reactive precursor (like an NHS ester) is generally stable, other types of linkers, particularly esters, can be susceptible to hydrolysis.[6][7] The rate of hydrolysis is often dependent on pH and temperature.[8][9]

Q3: Which factors have the most significant impact on the stability of my conjugate?

A3: Several factors influence the stability of the final conjugate:

  • pH: The pH of the storage and application buffer is critical. Sub-optimal pH can accelerate the hydrolysis of certain linkers.[8][10]

  • Temperature: Elevated temperatures can increase the rates of both hydrolysis and oxidative degradation.[9][11] Long-term storage should always be at low temperatures (e.g., ≤ -15°C).[1]

  • Buffer Composition: The components of your buffer can interact with the conjugate. For example, primary amines like Tris in a buffer can compete with the intended conjugation reaction if using an amine-reactive PEG derivative.[2][12]

  • Presence of Oxidizing Agents: Exposure to oxygen and metal ions can catalyze the oxidative degradation of the PEG backbone.[4][13]

  • Light Exposure: Some PEG derivatives, particularly those with maleimide (B117702) or acrylate (B77674) groups, are light-sensitive and should be protected from light to prevent degradation.[1]

Q4: My conjugate is showing signs of aggregation. What could be the cause?

A4: Aggregation or precipitation of a PEG conjugate can arise from a high degree of labeling, which alters the protein's surface properties and solubility. Using a large molar excess of the PEGylation reagent can lead to the modification of too many sites on the molecule. To mitigate this, it is recommended to reduce the molar excess of the this compound reagent and optimize the reaction time to better control the extent of modification.[10]

Q5: How does the choice of linker chemistry affect the stability of the final conjugate?

A5: The conjugation strategy and the resulting chemical bond have a dramatic impact on the stability of the PEG-protein conjugate.[14] For instance, amide bonds, typically formed by reacting an amine with an NHS-activated carboxyl group, are very stable under physiological conditions.[3] In contrast, linkers containing ester bonds are designed to be degradable and will be cleaved more readily.[6] Thioether bonds, formed from the reaction of a maleimide with a thiol, are generally stable, but can undergo retro-Michael addition under certain conditions.[15] The choice of linker should be tailored to the specific application, considering whether a stable or a cleavable conjugate is desired.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound conjugates.

ProblemPotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency 1. Inactive PEG Reagent: The reactive group (e.g., NHS-ester on a precursor) has hydrolyzed due to improper storage or handling (moisture exposure).[2] 2. Incorrect Buffer pH: The reaction pH is outside the optimal range for the specific chemistry (e.g., pH < 7 for NHS ester reaction). 3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[2][3]1. Use fresh reagent. Equilibrate the vial to room temperature before opening to prevent moisture condensation.[2] Prepare reagent solutions immediately before use.[3] 2. Ensure the reaction buffer pH is optimal for your conjugation chemistry. For coupling this compound to an EDC/NHS-activated carboxyl group, the amine reaction is most efficient at pH 7.2-8.0.[12] 3. Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer.[2]
Product Aggregation / Precipitation 1. Over-PEGylation: A high degree of labeling has altered the protein's solubility characteristics. 2. Solvent Incompatibility: The organic solvent used to dissolve the PEG reagent (e.g., DMSO, DMF) is causing the protein to precipitate when added to the aqueous reaction mixture.[16]1. Reduce the molar excess of the PEGylation reagent. Perform a titration to find the optimal reagent-to-protein ratio. 2. Keep the final concentration of the organic solvent in the reaction mixture below 10%.[10] Add the dissolved reagent slowly to the protein solution while gently mixing.[16]
Conjugate Instability During Storage 1. Hydrolysis of Linker: The chemical bond linking the PEG to the molecule is not stable under the storage conditions (e.g., incorrect pH).[8] 2. Oxidative Degradation: The PEG chain is degrading due to exposure to oxygen, trace metals, or light.[1][4] 3. Suboptimal Storage Temperature: Storage at 4°C or room temperature is accelerating degradation.1. Confirm the stability of your chosen linker at the intended storage pH. Store in a buffer where the linkage is most stable. 2. De-gas buffers before use and store the final conjugate under an inert atmosphere (argon or nitrogen). If possible, add a chelating agent like EDTA to sequester metal ions. Store protected from light.[1][17] 3. Store the final conjugate at -20°C or -80°C for long-term stability.[1][18]

graph Troubleshooting_Decision_Tree {
graph [rankdir="LR", splines=ortho, nodesep=0.6, size="7.5,5!", dpi=100];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Low Yield or\nInstability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Is Reagent Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are Reaction\nConditions Optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Are Storage\nConditions Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_reagent [label="Use Fresh Reagent.\nStore Properly at <= -15°C\nwith Desiccant.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=plaintext, align=left]; sol_ph [label="Adjust pH (e.g., 7.2-8.0).\nUse Amine-Free Buffer\n(PBS, HEPES).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=plaintext, align=left]; sol_ratio [label="Optimize Molar Ratio\nto Reduce Aggregation.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=plaintext, align=left]; sol_storage [label="Store at -20°C or -80°C.\nProtect from Light/O2.\nUse Optimal Buffer.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=plaintext, align=left];

// Edges start -> check_reagent; check_reagent -> sol_reagent [label="No"]; check_reagent -> check_conditions [label="Yes"];

check_conditions -> sol_ph [label="No (pH/Buffer)"]; check_conditions -> sol_ratio [label="No (Aggregation)"]; check_conditions -> check_storage [label="Yes"];

check_storage -> sol_storage [label="No"]; }

Caption: Troubleshooting decision tree for this compound conjugation.

Section 3: Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound and Reactive Precursors
ParameterRecommendationRationaleReference(s)
Storage Temperature ≤ -15°C (or as specified by manufacturer)Minimizes degradation reactions (hydrolysis, oxidation).[1][19]
Atmosphere Store under inert gas (Nitrogen or Argon).Prevents oxidative degradation of the PEG chain.[1]
Moisture Store in a dry environment with desiccant.Prevents hydrolysis of moisture-sensitive reactive groups (e.g., NHS esters).[1][2][3]
Light Store in the dark.Protects light-sensitive functional groups from degradation.[1]
Handling Equilibrate vial to room temperature before opening.Prevents condensation of moisture inside the container.[1][2]
Solution Storage Prepare solutions of reactive PEGs immediately before use. Do not store in solution.Reactive groups like NHS esters readily hydrolyze in aqueous and organic solvents.[2][3]
Table 2: Influence of Reaction Parameters on Amine Conjugation (via EDC/NHS Chemistry)
ParameterOptimal Range / ConditionImpact on Stability and EfficiencyReference(s)
Activation pH 4.5 - 6.0Most efficient for EDC/NHS activation of carboxyl groups.[12]
Conjugation pH 7.2 - 8.0Most efficient for reaction of activated carboxyls (NHS esters) with primary amines.[12]
Reaction Buffer Amine-free (e.g., PBS, HEPES, Borate)Prevents competition from buffer molecules, increasing yield with the target amine.[2][12]
Molar Excess of PEG 10 to 50-fold (protein-dependent)A higher excess drives the reaction to completion but can lead to over-labeling and aggregation. Requires optimization.[10][15]
Quenching Agent Tris, Glycine, HydroxylamineStops the reaction by consuming unreacted activated groups, preventing further modification or side reactions.[12][19]

Section 4: Experimental Protocols

Protocol 1: General Protocol for this compound Conjugation to a Carboxylated Surface via EDC/NHS Chemistry

This two-step protocol describes the activation of a molecule or surface containing carboxylic acid groups, followed by conjugation to this compound.[12]

Materials:

  • Molecule/surface with carboxyl groups

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5

  • Dry, water-miscible solvent (e.g., DMSO or DMF)

Procedure:

  • Prepare this compound Solution: As this compound can be a liquid or low-melting solid, prepare a stock solution (e.g., 100 mg/mL) in a dry solvent like DMSO to facilitate handling.[12]

  • Equilibrate Reagents: Allow EDC, Sulfo-NHS, and the this compound solution to warm to room temperature before use.[12]

  • Activate Carboxyl Groups:

    • Dissolve the carboxylated molecule in ice-cold Activation Buffer.

    • Add EDC and Sulfo-NHS. A common starting point is a 5- to 10-fold molar excess of EDC/Sulfo-NHS over the number of carboxyl groups.

    • Incubate the reaction for 15-30 minutes at room temperature.[19]

  • Conjugation Reaction:

    • Immediately after activation, perform a buffer exchange into cold Conjugation Buffer (pH 7.2-7.5) using a desalting column to remove excess EDC and byproducts. This step also raises the pH for efficient amine coupling.[12]

    • Add the desired molar excess of the this compound solution to the activated molecule.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-ester groups.[12]

  • Purification: Remove unreacted this compound and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Caption: General experimental workflow for this compound conjugation.

Protocol 2: Stability Assessment of a PEG-Conjugate using HPLC

This protocol provides a general method for evaluating the stability of a purified conjugate over time under different stress conditions.

Materials:

  • Purified this compound conjugate

  • A set of buffers at different pH values (e.g., pH 5.0, 7.4, 9.0)

  • Temperature-controlled incubators (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable detector (e.g., UV, CAD)[20]

  • Size-Exclusion (SEC) or Reverse-Phase (RP) HPLC column

Procedure:

  • Establish Baseline (T=0): Analyze the freshly purified conjugate by HPLC to determine its initial purity and characterize its peak retention time and area. This is the 100% reference point.

  • Set Up Stability Study:

    • Aliquot the purified conjugate into separate vials.

    • Resuspend or dilute the conjugate in the different test buffers (e.g., pH 5.0, 7.4, 9.0).

    • Place the sets of vials into incubators at the desired temperatures (e.g., 4°C, 25°C, 37°C). Protect samples from light if necessary.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 30 days), remove one vial from each condition.

    • Analyze the sample by HPLC using the same method established at T=0.

  • Data Analysis:

    • Monitor the chromatograms for changes over time.

    • Quantify the area of the main conjugate peak. A decrease in this peak area indicates degradation.

    • Look for the appearance of new peaks, which may correspond to degradation products or dissociated components.

    • Calculate the percentage of remaining intact conjugate at each time point relative to the T=0 sample. Plot the percentage of intact conjugate versus time for each condition to determine degradation kinetics.[9]

Section 5: Visualizing Degradation Pathways

The long-term stability of this compound conjugates is primarily challenged by oxidation of the PEG backbone and hydrolysis of the chemical linker.

Degradation_Pathways conjugate Intact this compound Conjugate stress Stress Conditions (O2, Metal Ions, Light, Heat, pH) oxidation Oxidative Degradation (PEG Backbone) stress->oxidation initiates hydrolysis Linkage Hydrolysis stress->hydrolysis accelerates ox_products Degradation Products: - Chain Scission (Cleavage) - Aldehydes - Carboxylic Acids oxidation->ox_products leads to hy_products Degradation Products: - Free Molecule - Free this compound - Linker Fragments hydrolysis->hy_products leads to

Caption: Primary degradation pathways for this compound conjugates.

References

dealing with solubility issues of m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and solubility of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal primary amine group and a methoxy (B1213986) group at the other end. The PEG spacer is hydrophilic, which helps to increase the solubility of conjugated molecules in aqueous media.[1][2] Its primary amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (aldehydes and ketones).[1][3][4] This makes it a valuable tool in bioconjugation, including the development of antibody-drug conjugates (ADCs), surface modification of nanoparticles, and increasing the in vivo stability and reducing the immunogenicity of proteins.[2][5][][7]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored at -20°C and protected from light and moisture.[1][2][3][4][5][8][9][10] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the compound.[2][11][12] When handling, it is recommended to work in a well-ventilated area or a chemical fume hood and use appropriate personal protective equipment, including gloves and safety goggles.[8][9][13]

Q3: In which solvents is this compound soluble?

A3: this compound is generally soluble in water and a variety of organic solvents.[1] The hydrophilic nature of the PEG chain contributes to its aqueous solubility.[1] For preparing stock solutions, anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly recommended.[2][11] It is also reported to be soluble in dichloromethane (B109758) (DCM).[3][4] One supplier specifies a solubility of up to 200 mg/mL in DMSO, although ultrasonic assistance may be required to achieve this concentration.[5] It is also noted that the hygroscopic nature of DMSO can affect the solubility of the product, so using newly opened DMSO is recommended.[5]

Troubleshooting Guide: Solubility Issues

Dealing with solubility challenges is a common hurdle in bioconjugation. Below are some common issues encountered with this compound and steps to resolve them.

Problem Potential Cause Recommended Solution
Difficulty dissolving this compound powder in an aqueous buffer. The concentration may be too high for direct dissolution in an aqueous medium.Prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or DMF first. Then, dilute the stock solution into your aqueous buffer.[2][11][14][15]
Precipitation occurs when diluting a DMSO/DMF stock solution into an aqueous buffer. "Solvent shock" can cause the compound to crash out of solution if the dilution is done too quickly. The final concentration in the aqueous buffer may be above its solubility limit.Add the organic stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid mixing.[14][16] Consider lowering the final concentration of the this compound in the aqueous buffer.[14] Keep the final percentage of the organic solvent low (ideally below 5%).[15]
The aqueous solution of this compound is cloudy or hazy. The compound may not be fully dissolved or could be forming aggregates. The pH of the buffer might not be optimal.Gentle warming (e.g., to 37°C) with agitation can help to dissolve the compound.[14][15] Brief sonication in a water bath can also be effective, but be cautious if working with temperature-sensitive biomolecules.[14][15] Ensure the pH of your buffer is suitable for your intended reaction; for reactions with NHS esters, a pH of 7.2-8.5 is typical.[17]
Inconsistent results in conjugation reactions. The this compound may have degraded due to improper storage or handling, particularly exposure to moisture.Always allow the reagent vial to come to room temperature before opening.[2][11][12] Prepare stock solutions in anhydrous solvents.[2][11] For moisture-sensitive applications, consider capping the stock solution with a septum and using a syringe for removal.[2][11]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.[2][11]

  • Weigh: Accurately weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Dissolve: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Mix: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.[14][15]

  • Storage: Store the unused stock solution at -20°C.[11] To minimize exposure to air and moisture, consider capping the vial with a septum and using a syringe to withdraw the solution for subsequent experiments.[2][11]

Protocol 2: General Procedure for Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol provides a general workflow for conjugating this compound to a molecule containing a carboxylic acid group using EDC/NHS chemistry.

Materials:

  • This compound stock solution (from Protocol 1)

  • Carboxylic acid-containing molecule

  • Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) or similar non-amine, non-carboxylate buffer.[2]

  • Conjugation Buffer: Phosphate-buffered saline (PBS, pH 7.2-7.5) or another amine-free buffer.[2][16]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)[2]

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in the Activation Buffer. b. Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of EDC and NHS over the carboxylic acid is typically used. c. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

  • Conjugation Reaction: a. Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer. b. Immediately add the desired molar excess of the this compound stock solution to the activated molecule solution. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add a quenching solution to terminate the reaction and consume any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or other chromatographic techniques to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peg Prepare this compound Stock Solution conjugation Add this compound & Incubate prep_peg->conjugation prep_molecule Prepare Carboxylic Acid- Containing Molecule activation Activate Carboxylic Acid (EDC/NHS) prep_molecule->activation activation->conjugation quenching Quench Reaction conjugation->quenching purify Purify Conjugate quenching->purify analyze Analyze Final Product purify->analyze troubleshooting_workflow start Solubility Issue with This compound check_method Direct dissolution in aqueous buffer? start->check_method use_stock Prepare stock in anhydrous DMSO/DMF check_method->use_stock Yes check_precipitation Precipitation after diluting stock? check_method->check_precipitation No use_stock->check_precipitation slow_addition Add stock dropwise with vortexing check_precipitation->slow_addition Yes check_cloudiness Solution cloudy or hazy? check_precipitation->check_cloudiness No lower_conc Lower final concentration slow_addition->lower_conc lower_conc->check_cloudiness warm_sonicate Gentle warming or brief sonication check_cloudiness->warm_sonicate Yes end_fail Consult further (e.g., buffer pH) check_cloudiness->end_fail No end_success Solubility Achieved warm_sonicate->end_success

References

strategies to control the degree of PEGylation with m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-Amine. This resource is designed to assist researchers, scientists, and drug development professionals in successfully controlling the degree of PEGylation and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a monodisperse, discrete polyethylene (B3416737) glycol (dPEG®) reagent with a terminal amine group. It consists of a chain of eight ethylene (B1197577) glycol units with a methoxy (B1213986) cap at one end and a primary amine at the other. This reagent is primarily used for the PEGylation of molecules containing reactive carboxylic acids or activated esters (e.g., NHS esters). The amine group of this compound reacts with these functional groups to form a stable amide bond, thereby covalently attaching the PEG chain to the target molecule. This modification can improve the solubility, stability, and pharmacokinetic properties of the modified compound.

Q2: How can I control the degree of PEGylation when using this compound?

A2: Controlling the degree of PEGylation, or the number of PEG chains attached to your molecule, is crucial for maintaining its biological activity. Several factors influence the extent of PEGylation:

  • Molar Ratio of Reactants: The ratio of this compound to your target molecule is a primary determinant of the degree of PEGylation. Using a higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation. It is recommended to perform small-scale optimization experiments with varying molar ratios to find the optimal condition for your specific application.[1][2]

  • Reaction pH: The pH of the reaction buffer can significantly impact the reactivity of the target functional groups. For reactions with NHS esters, a pH range of 7-9 is typically optimal for the reaction with primary amines.[1][3][4] For carboxyl groups activated with carbodiimides (like EDC), the reaction is often carried out at a slightly acidic pH (4.5-5.5) to activate the carboxyl group, followed by the addition of the amine at a more neutral pH (7.2-7.5).

  • Reaction Time and Temperature: The duration and temperature of the reaction also affect the outcome. Longer reaction times and higher temperatures can lead to a higher degree of PEGylation, but may also increase the risk of side reactions or degradation of the target molecule. Optimization of these parameters is recommended.[5]

  • Concentration of Reactants: Higher concentrations of both the target molecule and the PEG reagent can increase the reaction rate and potentially the degree of PEGylation.

Q3: My PEGylation reaction is inefficient, resulting in a low yield of the desired product. What could be the cause?

A3: Low PEGylation efficiency can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q4: How do I remove unreacted this compound and other byproducts from my final product?

A4: Purification is a critical step to obtain a homogenous PEGylated product. Due to the relatively small size of this compound, several standard purification techniques can be effective:

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated molecule from the smaller, unreacted this compound.[][7][8]

  • Dialysis and Ultrafiltration: These techniques are useful for removing small molecules like unreacted PEG and salts. The choice of membrane molecular weight cutoff (MWCO) is crucial and should be significantly smaller than your target molecule but large enough to allow the free PEG to pass through.[7][9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller target molecules, RP-HPLC can provide high-resolution separation of the PEGylated product from unreacted starting materials.[][8]

  • Ion Exchange Chromatography (IEX): If your target molecule has a net charge, IEX can be used to separate the PEGylated product, as the attachment of the neutral PEG chain can alter the molecule's overall charge.[][7][8]

Q5: How can I confirm that my molecule has been successfully PEGylated and determine the degree of PEGylation?

A5: Several analytical techniques can be used to characterize your PEGylated product:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein targets, a successful PEGylation will result in a noticeable increase in the apparent molecular weight, causing the band to shift upwards on the gel.[8][10]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the exact molecular weight of the PEGylated conjugate, allowing for the precise determination of the number of attached PEG chains.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to assess the purity of the final product and quantify the degree of PEGylation by analyzing the peak areas of the different species.[12][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules, 1H NMR can be used to quantify the degree of PEGylation by comparing the integrals of signals from the PEG chain and the target molecule.[12][15][16]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during PEGylation with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low PEGylation Yield 1. Inactive Reagents: Hydrolysis of activated esters (e.g., NHS ester) on the target molecule or degradation of this compound.• Use fresh reagents. • Ensure proper storage of reagents as per the manufacturer's instructions. • Perform the reaction in anhydrous solvents if using NHS esters.
2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.• Optimize the reaction pH for the specific coupling chemistry.[17] • Perform small-scale experiments at different temperatures (e.g., 4°C, room temperature) and for varying durations.
3. Steric Hindrance: The target functional group may be in a sterically hindered position, preventing efficient access for the PEG reagent.• Consider using a longer PEG linker if the target site is buried. • If possible, introduce a more accessible functional group on your target molecule through site-directed mutagenesis (for proteins).
High Degree of Polydispersity (Multiple PEG Chains Attached) 1. High Molar Excess of PEG: Using a large excess of this compound can lead to multiple PEGylations on molecules with several reactive sites.• Reduce the molar ratio of this compound to the target molecule.[1] • Perform a titration experiment to find the optimal molar ratio for the desired degree of PEGylation.
2. Long Reaction Time: Extended reaction times can allow for the PEGylation of less reactive sites.• Reduce the reaction time. Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, SDS-PAGE) to determine the optimal endpoint.
Difficulty in Purifying the PEGylated Product 1. Inappropriate Purification Method: The chosen method may not be suitable for the size and properties of the conjugate and unreacted PEG.• For small molecules, RP-HPLC often provides the best resolution.[] • For larger molecules like proteins, a combination of SEC and IEX is often effective.[8] • Ensure the MWCO of the dialysis membrane is appropriate.
2. Aggregation of the PEGylated Product: The PEGylated molecule may be prone to aggregation, making purification difficult.• Optimize the buffer conditions (pH, ionic strength, additives) to improve the solubility and stability of the conjugate. • Perform purification at a lower temperature.

Experimental Protocols

Protocol 1: General Procedure for PEGylation of a Protein with an Activated NHS Ester

This protocol provides a general guideline for the PEGylation of a protein containing lysine (B10760008) residues using an NHS-ester activated target molecule and this compound.

Materials:

  • Protein with activated NHS ester groups

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Preparation: Dissolve the NHS-ester activated protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to the desired concentration.

  • PEGylation Reaction: Add the desired molar excess of the this compound solution to the protein solution. Mix gently by inversion or slow vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal time and temperature should be determined empirically.

  • Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted this compound and quenching reagent using a suitable method such as size exclusion chromatography (SEC).

  • Analysis: Analyze the purified fractions using SDS-PAGE and Mass Spectrometry to confirm PEGylation and determine the degree of modification.

Protocol 2: Characterization of PEGylation by SDS-PAGE

Materials:

  • Unmodified protein (control)

  • PEGylated protein sample

  • SDS-PAGE precast gels and running buffer

  • Protein loading buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other suitable protein stain

Procedure:

  • Sample Preparation: Mix a small aliquot of the unmodified protein, the crude PEGylation reaction mixture, and the purified PEGylated protein with protein loading buffer. Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples and molecular weight standards onto the SDS-PAGE gel. Run the gel according to the manufacturer's instructions.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: Compare the migration of the PEGylated protein bands to the unmodified protein control. A successful PEGylation will result in a clear upward shift in the apparent molecular weight of the protein. The presence of multiple bands above the unmodified protein may indicate different degrees of PEGylation.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Target_Molecule Target Molecule (with -COOH or NHS-ester) Reaction_Mix PEGylation Reaction (Control pH, Temp, Time, Molar Ratio) Target_Molecule->Reaction_Mix mPEG8_Amine This compound mPEG8_Amine->Reaction_Mix Purification Purification (SEC, RP-HPLC, Dialysis) Reaction_Mix->Purification Analysis Characterization (SDS-PAGE, MS, HPLC, NMR) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Pure PEGylated Product Troubleshooting_Logic Start PEGylation Issue Check_Yield Low Yield? Start->Check_Yield Check_Purity High Polydispersity? Check_Yield->Check_Purity No Yield_Causes Check Reagent Activity Optimize Reaction Conditions Assess Steric Hindrance Check_Yield->Yield_Causes Yes Check_Purification Purification Difficulty? Check_Purity->Check_Purification No Purity_Causes Adjust Molar Ratio Optimize Reaction Time Check_Purity->Purity_Causes Yes Purification_Causes Select Appropriate Method Optimize Buffer Conditions Check_Purification->Purification_Causes Yes End Problem Resolved Check_Purification->End No Yield_Causes->End Purity_Causes->End Purification_Causes->End

References

Technical Support Center: Purification of PEGylated Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG8-Amine from final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound from my final product?

A1: The most common and effective methods for removing unreacted this compound leverage differences in size, charge, or solubility between the PEGylated product and the unreacted PEG-amine. These techniques include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Tangential Flow Filtration (TFF), and Dialysis.[][2][3] For smaller, non-protein-based products, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) might also be effective.[4]

Q2: My product is a large protein. Which method is best for removing the much smaller this compound?

A2: For large proteins, size-based separation methods are highly efficient. Size Exclusion Chromatography (SEC) is a preferred method as it separates molecules based on their hydrodynamic radius, effectively separating the large PEGylated protein from the small unreacted this compound.[][] Tangential Flow Filtration (TFF) and dialysis are also excellent and often more cost-effective and scalable options for this purpose.[2][6]

Q3: Can I use Ion Exchange Chromatography (IEX) to remove unreacted this compound?

A3: Yes, IEX can be a powerful tool, especially since this compound possesses a primary amine group.[7] This amine group will be protonated at acidic to neutral pH, giving it a positive charge. If your PEGylated product has a different charge or is neutral, IEX can provide a high degree of separation. The PEG chains on your product may also shield its surface charges, further enhancing the separation from the charged, unreacted PEG-amine.[][2]

Q4: Is precipitation a viable method for removing excess this compound?

A4: Precipitation can be an effective method. One innovative approach involves the addition of a lyotropic salt (e.g., ammonium (B1175870) sulfate) to induce the formation of micelles from the PEGylated product.[6][8] These larger micellar structures can then be separated from the soluble, unreacted this compound by microfiltration.[6][8] Another strategy is to use specific solvents to selectively precipitate either the product or the unreacted PEG.[9]

Q5: How can I confirm that all the unreacted this compound has been removed?

A5: Several analytical techniques can be used to detect and quantify residual this compound. A highly sensitive method is two-dimensional liquid chromatography (2D-LC) coupled with a charged aerosol detector, which can quantify non-chromophoric compounds like PEG.[10][11][12] Mass spectrometry can also be used to detect the presence of the low molecular weight PEG-amine.[13][14]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low product recovery after Size Exclusion Chromatography (SEC) The SEC resin pore size is not optimal, leading to co-elution or product loss.Select a resin with an appropriate molecular weight exclusion limit that allows the PEGylated product to elute in the void volume while the smaller this compound is retained.[][15]
Non-specific binding of the product to the SEC resin.Consider using a different base matrix for the SEC resin or modifying the mobile phase with additives to reduce non-specific interactions.[16]
Unreacted this compound is still present after dialysis. The molecular weight cutoff (MWCO) of the dialysis membrane is too large.Choose a dialysis membrane with a MWCO that is significantly smaller than your PEGylated product but large enough to allow the free this compound to pass through. For this compound (MW ≈ 420 Da), a 1 kDa MWCO membrane should be effective while retaining a larger product.[16][17]
Insufficient dialysis time or buffer volume.Increase the duration of dialysis and perform multiple buffer changes with a large volume of fresh buffer to ensure a sufficient concentration gradient for diffusion.[16]
Product precipitates during Tangential Flow Filtration (TFF). The concentration of the product in the retentate is too high.Monitor the concentration of the product during the TFF process and adjust the processing volume or perform diafiltration steps to maintain solubility.[18][19]
Buffer conditions (pH, ionic strength) are not optimal for product solubility.Ensure the buffer used for TFF is one in which your product is highly soluble and stable.
Poor separation using Ion Exchange Chromatography (IEX). The pH of the buffers is not optimal for differential binding.Adjust the pH of the loading and elution buffers to maximize the charge difference between your PEGylated product and the unreacted this compound. The amine on the PEG will be positively charged below its pKa.
The ionic strength of the elution buffer is too high, causing premature elution.Use a gradient elution with a gradually increasing salt concentration to achieve finer separation.[]

Purification Method Comparison

Method Principle of Separation Typical Efficiency for Small PEG Removal Advantages Disadvantages
Size Exclusion Chromatography (SEC) Hydrodynamic VolumeHighHigh resolution, mild conditions.[][]Limited sample volume, potential for non-specific binding, can be time-consuming for large volumes.[3][15]
Ion Exchange Chromatography (IEX) ChargeHighHigh capacity and resolution, can separate based on the degree of PEGylation.[][2]Requires charged species, buffer conditions are critical, product must be stable over a range of pH and salt concentrations.
Tangential Flow Filtration (TFF) / Diafiltration Molecular WeightHighHighly scalable, cost-effective for large volumes, can be used for buffer exchange simultaneously.[6][18]Can lead to product concentration and potential precipitation, membrane fouling can be an issue.[19][20]
Dialysis Molecular WeightModerate to HighSimple, gentle on the product.[2]Slow, requires large volumes of buffer, not easily scalable.[17]
Precipitation / Microfiltration Solubility / SizeHighFast and scalable.[6][8]Requires careful optimization of salt and solvent concentrations, potential for product co-precipitation.[9]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your large PEGylated product from the small this compound.

  • Buffer Preparation: Prepare a mobile phase buffer in which your product is soluble and stable. The buffer should be filtered and degassed.[15]

  • System Equilibration: Equilibrate the SEC column with the mobile phase buffer at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase buffer.

  • Injection and Elution: Inject the sample onto the column. The larger PEGylated product will elute first, followed by the smaller unreacted this compound.[]

  • Fraction Collection: Collect fractions and analyze them for the presence of your product and the unreacted PEG.

  • Analysis: Pool the fractions containing the purified product.

Protocol 2: Tangential Flow Filtration (TFF) with Diafiltration
  • System and Membrane Selection: Select a TFF system and a membrane with a Molecular Weight Cut-Off (MWCO) that retains your PEGylated product while allowing the this compound to pass through into the permeate.

  • System Setup and Equilibration: Assemble the TFF system and equilibrate the membrane with the diafiltration buffer.

  • Concentration (Optional): Concentrate the initial reaction mixture to a smaller volume to reduce the amount of diafiltration buffer needed.

  • Diafiltration: Add diafiltration buffer to the retentate at the same rate as the permeate is being removed. This washes out the unreacted this compound.[19]

  • Monitoring: Monitor the permeate for the presence of this compound to determine the endpoint of the diafiltration process.

  • Final Concentration and Recovery: Once the unreacted PEG is removed, concentrate the product to the desired final volume and recover it from the system.

Visual Workflows

SEC_Workflow cluster_prep Preparation cluster_process SEC Process cluster_collection Collection & Analysis cluster_output Final Product ReactionMixture Crude Reaction Mixture Injection Inject Sample ReactionMixture->Injection SEC_Column Equilibrated SEC Column SEC_Column->Injection Elution Isocratic Elution Injection->Elution Fractionation Collect Fractions Elution->Fractionation Analysis Analyze Fractions Fractionation->Analysis PurifiedProduct Purified PEGylated Product Analysis->PurifiedProduct Waste Unreacted This compound Analysis->Waste

Caption: Workflow for removal of unreacted this compound using Size Exclusion Chromatography.

TFF_Workflow cluster_setup Setup cluster_purification Purification Process cluster_separation Separation cluster_outcome Outcome CrudeSample Crude Reaction Mixture TFF_System TFF System with Appropriate MWCO CrudeSample->TFF_System Concentration Initial Concentration (Optional) TFF_System->Concentration Diafiltration Continuous Diafiltration Concentration->Diafiltration Retentate Retentate Diafiltration->Retentate Permeate Permeate Diafiltration->Permeate FinalProduct Concentrated Purified Product Retentate->FinalProduct WasteProduct Waste (Unreacted This compound) Permeate->WasteProduct

Caption: Workflow for removal of unreacted this compound using Tangential Flow Filtration.

References

impact of pH on m-PEG8-Amine conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG8-Amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the impact of pH on the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a molecule using an NHS ester?

The optimal pH for reacting an amine, such as in this compound, with an N-hydroxysuccinimide (NHS) ester is in the range of 7.2 to 9.0.[1][2][3][4] For many applications, a more specific pH of 8.3-8.5 is recommended to ensure the primary amine is deprotonated and sufficiently nucleophilic for an efficient reaction.[5][6]

Q2: What happens if the reaction pH is too low?

If the pH is too low (e.g., below 7.0), the primary amine group of the this compound will be predominantly protonated (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no conjugation yield.[7]

Q3: What are the consequences of the reaction pH being too high?

While a slightly alkaline pH is necessary, a pH above 8.5-9.0 significantly increases the rate of hydrolysis of the NHS ester.[7] In this competing reaction, water molecules attack and consume the NHS ester, rendering it inactive before it can conjugate to the this compound. This side reaction reduces the overall efficiency of the conjugation.[2][8][9][10][11] The half-life of an NHS ester can decrease to as little as 10 minutes at a pH of 8.6.[2][7]

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[3][12]

  • Sodium Bicarbonate Buffer, pH 8.3-9.0.[13]

  • Borate Buffer, pH 8.0-9.0.[2]

  • HEPES Buffer, pH 7.2-8.5.[2]

Q5: Are there any buffers I should absolutely avoid?

Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218).[3][5][13] The primary amines in these buffers will compete with your this compound for reaction with the NHS ester, significantly reducing your conjugation yield.[5][13] These reagents are, however, useful for quenching the reaction.[2][5]

Q6: How can I stop or "quench" the conjugation reaction?

To stop the reaction, you can add a quenching reagent that will react with any remaining unreacted NHS esters. A final concentration of 20-50 mM of a primary amine-containing buffer like Tris-HCl or glycine is effective.[3][5] Alternatively, hydroxylamine (B1172632) can be used.[13]

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound conjugation experiments.

Problem Potential Cause Suggested Solution
Low or No Conjugation Yield Suboptimal pH: The reaction pH is too low (<7.2), leaving the amine protonated and unreactive.Ensure the buffer pH is within the optimal range of 7.2-8.5.[3][5]
Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into an amine-free buffer like PBS or HEPES before the reaction.[13][14]
Hydrolysis of NHS Ester: The reaction pH is too high (>8.5), or the NHS ester reagent was exposed to moisture before use.Lower the pH to the 7.2-8.5 range. Always prepare fresh NHS ester solutions immediately before use and ensure reagents are warmed to room temperature before opening to prevent condensation.[3][12]
Excessive Aggregation/Precipitation High Reagent Concentration: The concentration of the protein or the PEG reagent is too high, favoring intermolecular crosslinking.Perform a titration to find the optimal reagent concentration. Consider reducing the protein concentration.[3]
Solvent Shock: The NHS ester, dissolved in an organic solvent (DMSO/DMF), was added too quickly to the aqueous protein solution.Add the dissolved NHS ester dropwise to the protein solution while gently stirring to prevent protein precipitation.[14]
Non-specific Labeling Reaction pH is too high: At pH levels above 7.5, side reactions with other nucleophiles (e.g., thiols) can occur.For heterobifunctional linkers, maintain the pH in the optimal range for each reactive group to ensure specificity.[5]

Experimental Protocols

General Protocol for this compound Conjugation to an NHS-Ester Activated Protein

This protocol provides a general guideline. Molar excess and reaction times may require optimization for your specific application.

Materials:

  • Protein with NHS-ester activation in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Conjugation Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.[3]

  • Purification tools (e.g., desalting column, dialysis cassette).

Procedure:

  • Preparation: Ensure the NHS-ester activated protein is in the appropriate Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Reagent Dissolution: Dissolve the this compound in the Conjugation Buffer.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[3][5]

  • Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

G Impact of pH on NHS Ester Conjugation with this compound cluster_0 Reaction Environment cluster_1 Reaction Pathways PEG_Amine This compound (R-NH2) Low_pH Low pH (< 7.0) Protonated Amine (R-NH3+) PEG_Amine->Low_pH Protonation Optimal_pH Optimal pH (7.2 - 8.5) Deprotonated Amine (R-NH2) PEG_Amine->Optimal_pH Deprotonation NHS_Ester Activated Molecule (X-NHS) High_pH High pH (> 8.5) Rapid NHS Ester Hydrolysis NHS_Ester->High_pH H2O attack No_Reaction No Reaction Low_pH->No_Reaction Aminolysis Desired Conjugation (Stable Amide Bond) Optimal_pH->Aminolysis Efficient Nucleophilic Attack Hydrolysis Competing Reaction (Inactive Carboxylate) Optimal_pH->Hydrolysis Slower Competition High_pH->Hydrolysis Dominant Pathway

Caption: Chemical pathways for this compound conjugation at different pH levels.

G General Experimental Workflow start Start prep 1. Prepare Reactants - Dissolve Protein in Amine-Free Buffer (pH 7.2-8.5) - Dissolve this compound start->prep react 2. Initiate Conjugation - Add this compound to Protein Solution - (5-20x molar excess) prep->react incubate 3. Incubate - 1-2 hours at Room Temp OR - Overnight at 4°C react->incubate quench 4. Quench Reaction - Add Tris or Glycine (20-50 mM final conc.) incubate->quench purify 5. Purify Conjugate - Desalting Column - Dialysis - SEC quench->purify analyze 6. Analyze Product - SDS-PAGE - Mass Spectrometry purify->analyze end End analyze->end

Caption: Step-by-step workflow for a typical this compound conjugation experiment.

G Troubleshooting Decision Tree start Low Conjugation Yield? ph_check Is pH between 7.2 and 8.5? start->ph_check buffer_check Is buffer amine-free (e.g., PBS, HEPES)? ph_check->buffer_check Yes sol_ph Adjust pH to 7.2-8.5 ph_check->sol_ph No reagent_check Was NHS-ester solution prepared freshly? buffer_check->reagent_check Yes sol_buffer Buffer exchange into an amine-free buffer buffer_check->sol_buffer No sol_reagent Repeat with freshly prepared NHS-ester reagent_check->sol_reagent No success Yield should improve reagent_check->success Yes sol_ph->success sol_buffer->success sol_reagent->success

Caption: A decision workflow for troubleshooting low conjugation yield.

References

Technical Support Center: m-PEG8-Amine EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-PEG8-Amine in EDC/NHS conjugation chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS reaction with this compound?

A1: A two-step pH process is highly recommended for optimal results. The activation of the carboxyl group is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2.[1][2][3] The subsequent reaction of the activated NHS-ester with the this compound is most efficient at a pH range of 7.2 to 8.5, with a pH of 8.3-8.5 often cited as optimal.[4]

Q2: Which buffers should I use for the activation and coupling steps?

A2: Buffer selection is critical to avoid interference with the reaction.

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is the most commonly recommended buffer for this step.[1][5]

  • Coupling Step (pH 7.2-8.5): Amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers are suitable.[2][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the this compound, reducing conjugation efficiency.[2][7]

Q3: My EDC and/or NHS reagents are old. Can I still use them?

A3: It is highly recommended to use fresh, high-quality EDC and NHS. These reagents are sensitive to moisture and can lose activity over time.[8] To ensure optimal performance, allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.[1] Storing EDC and NHS desiccated at -20°C is recommended.[1]

Q4: How can I stop or "quench" the reaction?

A4: To terminate the conjugation reaction, you can add a quenching reagent that reacts with the excess, unreacted NHS-esters. Common quenching reagents include buffers containing primary amines such as Tris, glycine, or lysine (B10760008) at a final concentration of 20-50 mM.[4] Hydroxylamine can also be used and will hydrolyze unreacted NHS-esters.[1]

Q5: What are the common methods for purifying the final this compound conjugate?

A5: The choice of purification method depends on the properties of your conjugate. Common techniques include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules like excess this compound and byproducts.[9]

  • Dialysis or Diafiltration: Useful for removing small molecule impurities.[9]

  • Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a different net charge compared to the starting material.[9]

  • Hydrophobic Interaction Chromatography (HIC): An option if the PEGylation significantly alters the hydrophobicity of the molecule.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound EDC/NHS conjugation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive EDC or NHS due to moisture.Use fresh, anhydrous reagents. Allow vials to warm to room temperature before opening.[8]
Incorrect pH for activation or conjugation.Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.5.[3]
Presence of primary amines (e.g., Tris) in the buffer.Use amine-free buffers such as PBS, MES, or HEPES for the reaction.[2]
Hydrolysis of the NHS-ester intermediate.Perform the conjugation step immediately after activation. Work quickly, especially at higher pH where hydrolysis is faster.[4][6]
Insufficient molar excess of reagents.Optimize the molar ratio of EDC, NHS, and this compound. A 5- to 20-fold molar excess of the PEG reagent over the molecule to be conjugated is a common starting point.[4]
Product Aggregation/Precipitation High degree of PEGylation leading to changes in solubility.Reduce the molar excess of this compound. Optimize the reaction time to control the extent of modification.[4]
Suboptimal buffer conditions (pH, ionic strength).Ensure the buffer conditions are suitable for the stability of all molecules involved in the conjugation.[4]
Non-Specific Labeling Reaction pH is too high, leading to side reactions.While the amine coupling is more efficient at higher pH, consider a slightly lower pH (e.g., 7.2-7.5) to balance efficiency and specificity.[4]
Difficulty in Purification Inappropriate purification method.Select a purification method based on the size and charge differences between the conjugate and impurities. SEC is often a good first choice.[9]
Co-elution of product and unreacted starting material.Optimize the purification parameters (e.g., gradient in IEX, column length in SEC). Consider a multi-step purification strategy.

Experimental Protocols

Two-Step Aqueous Conjugation of a Carboxyl-Containing Molecule with this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Molecule with a carboxyl group

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[1]

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[4]

  • Desalting columns

Procedure:

Step 1: Reagent Preparation

  • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.[1]

  • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL). EDC solutions are not stable and should be used promptly.[4]

  • Dissolve the carboxyl-containing molecule in the Activation Buffer.

  • Dissolve the this compound in the Coupling Buffer.

Step 2: Activation of the Carboxyl Group (pH 5.0-6.0)

  • To the solution of the carboxyl-containing molecule, add the EDC solution. A 2- to 10-fold molar excess of EDC over the carboxyl groups is a common starting point.[10]

  • Immediately add the NHS solution. A 1.25- to 2.5-fold molar excess of NHS over EDC is typically used.[10]

  • Incubate the reaction for 15-30 minutes at room temperature.[3]

Step 3: Removal of Excess Activation Reagents (Optional but Recommended)

  • To prevent side reactions, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[1]

Step 4: Conjugation with this compound (pH 7.2-7.5)

  • If the desalting step was skipped, raise the pH of the activated molecule solution to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.

  • Immediately add the this compound solution to the activated molecule solution. The molar ratio of PEG to the target molecule should be optimized, with a 5- to 20-fold excess being a common starting point.[4]

  • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or overnight at 4°C.[4]

Step 5: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.[4]

  • Incubate for 15-30 minutes at room temperature.[4]

Step 6: Purification

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.[9]

Quantitative Data Summary

The following tables provide recommended starting parameters for your experiments. These may require further optimization for your specific molecules.

Table 1: Reaction Conditions for Carboxyl Group Activation

ParameterRecommended RangeNotes
pH 4.5 - 7.2Optimal activation is typically at the lower end of this range (pH 4.5-6.0).[1]
Buffer 0.1 M MESAvoid buffers with amines or carboxylates.[1]
Temperature Room Temperature (20-25°C)
Reaction Time 15 - 30 minutes[3]
Molar Excess of EDC 2 - 10 fold over carboxyl groupsTo ensure efficient activation.[10]
Molar Excess of NHS 1.25 - 2.5 fold over EDCTo stabilize the activated intermediate.[10]

Table 2: Reaction Conditions for Amine Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5.[4]
Buffer PBS, HEPES, Borate, CarbonateAvoid buffers containing primary amines.[2][6]
Temperature Room Temperature (20-25°C) or 4°CReactions at 4°C can be performed overnight.[4]
Reaction Time 30 min - 2 hours at RT; Overnight at 4°CProgress should be monitored to determine the optimal time.[4]
Molar Excess of this compound 5 - 20 fold over the target moleculeThe optimal ratio should be determined empirically.[4]

Visualizations

EDC_NHS_Reaction_Mechanism Carboxyl Carboxyl Group (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl:e->O_Acylisourea:w + EDC EDC EDC NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea:e->NHS_Ester:w + NHS Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (R-CO-NH-PEG8-R') NHS_Ester:e->Amide_Bond:w + this compound NHS_Ester->Hydrolysis mPEG8_Amine This compound (H₂N-PEG8-R')

Caption: The reaction mechanism of EDC/NHS chemistry for amide bond formation.

Experimental_Workflow Start Start: Prepare Reagents Activation Step 1: Activation (pH 4.5-6.0 in MES Buffer) Carboxyl-Molecule + EDC + NHS Start->Activation Purification1 Intermediate Purification (Optional but Recommended) Remove excess EDC/NHS Activation->Purification1 Coupling Step 2: Coupling (pH 7.2-8.5 in PBS Buffer) Add this compound Activation->Coupling (if no intermediate purification) Purification1->Coupling Quenching Step 3: Quenching (e.g., Tris Buffer) Coupling->Quenching Purification2 Final Purification (SEC, Dialysis, etc.) Quenching->Purification2 End End: Purified Conjugate Purification2->End

Caption: A general experimental workflow for a two-step EDC/NHS conjugation.

Troubleshooting_Guide Problem Problem: Low Conjugation Yield Check_pH 1. Verify Reaction pH Activation: 4.5-6.0? Coupling: 7.2-8.5? Problem->Check_pH Check_Buffers 2. Check Buffer Composition Using MES for activation? Using PBS/HEPES for coupling? (No Tris/Glycine) Check_pH->Check_Buffers pH Correct Solution Solution: Optimize Conditions Check_pH->Solution pH Incorrect -> Adjust Check_Reagents 3. Assess Reagent Quality Are EDC/NHS fresh? (Stored dry, warmed before opening) Check_Buffers->Check_Reagents Buffers Correct Check_Buffers->Solution Buffers Incorrect -> Replace Check_Hydrolysis 4. Minimize Hydrolysis Working quickly after activation? (Consider lower temp/shorter time) Check_Reagents->Check_Hydrolysis Reagents Good Check_Reagents->Solution Reagents Old -> Replace Check_Hydrolysis->Solution Optimize Protocol

Caption: A troubleshooting decision tree for low conjugation yield.

References

preventing hydrolysis of activated esters in m-PEG8-Amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of activated esters in reactions involving m-PEG8-Amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reacting an activated ester with this compound?

The primary challenge is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[][2][3][4][5] The activated ester, most commonly an N-hydroxysuccinimide (NHS) ester, is susceptible to hydrolysis, which converts the reactive ester back to a non-reactive carboxylic acid.[2] This side reaction reduces the yield of the desired PEGylated product.[2]

Q2: How does pH affect the reaction between an activated ester and this compound?

The pH of the reaction is a critical factor that influences both the rate of aminolysis and the rate of hydrolysis.

  • Aminolysis: The reaction with the amine is most efficient at a neutral to slightly basic pH, typically in the range of 7.0 to 8.5.[6][7] A pH of 8.3-8.5 is often recommended as an ideal balance between the reaction rate and the stability of the NHS-ester.[6][8] This is because the primary amine of the this compound needs to be in its unprotonated (-NH2) form to act as an effective nucleophile.[6] At a pH below 7.0, the amine is more likely to be protonated (-NH3+), rendering it unreactive.[7]

  • Hydrolysis: The rate of hydrolysis of the activated ester significantly increases as the pH becomes more alkaline.[2][6] This makes the activated ester less stable at the higher pH values required for efficient amine coupling.[6]

Q3: What is the recommended pH for the conjugation reaction?

For the reaction of an NHS-activated molecule with this compound, a pH range of 7.2 to 8.5 is generally recommended.[][9] A common practice is to perform the reaction in a buffer at pH 7.2-7.5.[10] If a two-step protocol is used (activating a carboxyl group first), the activation step is best performed at an acidic pH (4.5-6.0) to maximize the formation of the NHS-ester, followed by raising the pH to the 7.2-8.0 range for the conjugation to the amine.[6][7]

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your this compound for reaction with the activated ester.[6][11][12]

  • Recommended Buffers: Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, carbonate-bicarbonate buffer, and HEPES buffer are suitable choices.[6][9]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris and glycine, must be avoided in the conjugation step.[2][6][11][12] However, they can be used to quench the reaction.[2][13][14]

Q5: How does temperature affect the reaction?

Higher temperatures generally increase the rate of both aminolysis and hydrolysis.[15] Reactions are often performed at room temperature for 0.5 to 4 hours or at 4°C for longer periods (e.g., 2-4 hours or overnight).[9][13][14] Performing the reaction at a lower temperature can help to minimize the rate of hydrolysis.

Q6: How can I minimize hydrolysis of my activated ester stock solution?

Activated esters are moisture-sensitive.[12] It is best to prepare the activated ester solution immediately before use.[8][16] If you need to store a stock solution, dissolve the activated ester in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it at -20°C with a desiccant.[2][8][12] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[11][12][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of PEGylated Product Hydrolysis of the activated ester. - Optimize the reaction pH to be in the range of 7.2-8.0.[6] - Decrease the reaction temperature. - Use freshly prepared activated ester solution.[8][16] - Ensure the use of anhydrous solvents for stock solutions.[2]
Incorrect buffer composition. - Use a non-amine buffer such as PBS, borate, or HEPES for the conjugation reaction.[6][9] - Ensure that the biomolecule to be conjugated is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or desalting.[2]
Suboptimal reactant concentrations. - Increase the molar excess of the this compound. However, be aware that a large excess may complicate purification. - More dilute protein solutions may require a greater molar excess of the activated ester to achieve the same level of modification.[12]
Poor quality of reagents. - Use high-purity this compound and activated ester. - Store reagents under the recommended conditions (e.g., -20°C with desiccant for activated esters).[12]
Presence of Multiple Products or Aggregates Cross-linking of the target molecule. If the target molecule has multiple reactive sites, intermolecular cross-linking can occur. - Optimize the molar ratio of the PEG reagent to the target molecule. Start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and gradually increase it.[18] - Consider a stepwise addition of the activated PEG reagent.[18]
No Reaction or Incomplete Reaction Protonated amine groups. - Ensure the reaction pH is above 7.0 to deprotonate the primary amine of the this compound.[7]
Inactive activated ester. - Test the reactivity of the activated ester. The hydrolysis of an NHS ester releases N-hydroxysuccinimide, which can be detected by an increase in absorbance at 260 nm.[2][11][19]

Data Summary

The following tables summarize key quantitative data related to the stability and reactivity of NHS esters.

Table 1: Half-life of NHS Esters at Various pH Values

pHHalf-lifeTemperatureReference
7.04-5 hours0°C[9][14]
7.4> 120 minutesNot Specified[20]
8.01 hourNot Specified[10]
8.610 minutes4°C[9][10][14]
9.0< 9 minutesNot Specified[20]

Table 2: Comparison of Hydrolysis and Amidation Half-lives (t½) at Room Temperature

CompoundpHt½ Hydrolysis (min)t½ Amidation (min)Amide YieldReference
P3-NHS8.02108080-85%[21]
8.51802080-85%[21]
9.01251080-85%[21]
P4-NHS8.01902587-92%[21]
8.51301087-92%[21]
9.0110587-92%[21]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an NHS-Ester Activated Molecule with this compound

Materials:

  • NHS-ester activated molecule

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffer with 0.15 M NaCl, pH 7.2-8.0 (e.g., PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine

  • Anhydrous DMSO or DMF (if needed for dissolving the activated ester)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS-ester activated molecule in the Reaction Buffer. If it has poor aqueous solubility, first dissolve it in a minimal amount of anhydrous DMSO or DMF and then add it to the Reaction Buffer. The final concentration of the organic solvent should ideally not exceed 10%.[12][13]

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the NHS-ester activated molecule solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[8] The optimal reaction time should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[13]

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.[7]

  • Purification:

    • Purify the PEGylated product from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[2]

  • Analysis:

    • Confirm the successful conjugation using analytical techniques such as SEC-HPLC or LC-MS.[22]

Visualizations

Hydrolysis_vs_Aminolysis cluster_reactions Competing Reactions ActivatedEster Activated Ester (e.g., NHS-Ester) PEGylatedProduct Desired PEGylated Product (Stable Amide Bond) ActivatedEster->PEGylatedProduct Aminolysis (Desired Reaction) HydrolyzedProduct Hydrolyzed Product (Inactive Carboxylic Acid) ActivatedEster->HydrolyzedProduct Hydrolysis (Side Reaction) mPEG8Amine This compound Water Water (H₂O)

Caption: Competing reaction pathways for an activated ester.

Troubleshooting_Workflow Start Low Yield of PEGylated Product CheckpH Is the reaction pH between 7.2 and 8.0? Start->CheckpH CheckBuffer Is the buffer non-amine based? CheckpH->CheckBuffer Yes AdjustpH Adjust pH to 7.2-8.0 using a suitable buffer. CheckpH->AdjustpH No CheckReagents Are the activated ester and This compound fresh and of high quality? CheckBuffer->CheckReagents Yes ChangeBuffer Perform buffer exchange to an amine-free buffer (e.g., PBS). CheckBuffer->ChangeBuffer No UseFreshReagents Use freshly prepared activated ester solution. CheckReagents->UseFreshReagents No OptimizeConditions Optimize other conditions (temperature, concentration). CheckReagents->OptimizeConditions Yes AdjustpH->CheckpH ChangeBuffer->CheckBuffer UseFreshReagents->CheckReagents

Caption: Troubleshooting workflow for low PEGylation yield.

References

Technical Support Center: Optimizing Reactions with m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG8-Amine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your conjugation reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structured data to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive partners for this compound?

A1: this compound is a versatile linker that readily reacts with several functional groups. Its primary amine group can form stable covalent bonds with:

  • Activated Esters (e.g., NHS esters): To form a stable amide bond.

  • Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents like EDC, to form an amide bond.

  • Aldehydes and Ketones: Through reductive amination to form a stable secondary amine linkage.

Q2: What is the optimal pH for reacting this compound?

A2: The optimal pH depends on the functional group you are reacting it with.

  • With NHS Esters: The reaction is most efficient at a pH between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often cited as optimal for labeling with NHS esters.[1]

  • With Carboxylic Acids (EDC/NHS chemistry): This is a two-step process. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.7-6.0.[2] The subsequent reaction of the activated acid (now an NHS ester) with this compound is most efficient at a pH of 7.2-8.0.[2]

  • With Aldehydes/Ketones (Reductive Amination): For general reaction with any available amine, a pH range of 5.5 to 9.5 can be used. To selectively target an N-terminal α-amine on a protein, a more acidic pH of 5.5 to 6.5 is recommended.[3]

Q3: What is a typical reaction time and temperature for this compound conjugations?

A3: Reaction time and temperature are interdependent and also depend on the reactive partner.

  • With NHS Esters: Reactions are typically carried out for 30 minutes to 4 hours at room temperature (20-25°C).[1] Alternatively, the reaction can proceed overnight at 4°C.[1]

  • With Carboxylic Acids (EDC/NHS): After the initial 15-minute activation step at room temperature, the conjugation reaction with the amine can proceed for 2 hours at room temperature or overnight at 4°C.[2]

  • With Aldehydes/Ketones (Reductive Amination): The initial Schiff base formation can take 30-60 minutes at 4°C, followed by the reduction step which can proceed for 2-24 hours at 4°C.

Q4: What solvents should be used to dissolve this compound and its reactants?

A4: this compound is soluble in water and other polar organic solvents like DMSO and DMF.[4] When reacting with molecules that are not readily soluble in aqueous buffers, it is recommended to first dissolve them in a dry, water-miscible organic solvent such as DMSO or DMF before adding them to the aqueous reaction mixture. The final concentration of the organic solvent in the reaction should ideally be kept below 10% to avoid denaturation of proteins.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the specific chemistry being used.Verify and adjust the pH of your reaction buffer to the recommended range for your specific conjugation (see FAQs).
Hydrolysis of Reagents: Activated esters (like NHS esters) are moisture-sensitive and can hydrolyze, rendering them inactive.Prepare solutions of activated esters immediately before use. Ensure solvents like DMSO or DMF are anhydrous.
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with NHS esters or activated carboxylic acids.Use non-amine-containing buffers such as PBS, HEPES, or MES.[1] If your sample is in an amine-containing buffer, perform a buffer exchange before starting the conjugation.
Inactive Reactants: The molecule you are trying to conjugate to this compound may not have available reactive groups.Confirm the presence and accessibility of the target functional groups (e.g., free carboxylic acids, aldehydes).
Product Aggregation/Precipitation High Degree of Labeling: Over-conjugation can alter the physicochemical properties of proteins, leading to aggregation.Reduce the molar excess of the this compound or the other reactant. Optimize the reaction time to control the extent of modification.
Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be suitable for the stability of the conjugated molecule.Ensure the buffer conditions are optimal for the stability of your specific biomolecule.
Non-specific Labeling Incorrect pH for Maleimide (B117702) Reactions (if applicable): If using a heterobifunctional linker with this compound and a maleimide, a high pH (>7.5) can lead to the maleimide reacting with amines.For maleimide-thiol reactions, maintain a pH between 6.5 and 7.5 for optimal specificity.[1]
Side Reactions of NHS Esters: At higher pH and longer reaction times, NHS esters can have side reactions with other nucleophiles.Perform the NHS ester reaction at the lower end of the recommended pH range (around 7.2) and for a shorter duration.

Data Summary: Optimizing Reaction Conditions

The following tables summarize the key quantitative parameters for the primary conjugation reactions involving this compound.

Table 1: Reaction of this compound with NHS Esters

ParameterRecommended ConditionNotes
pH 7.2 - 8.5[1]Optimal pH is often cited as 8.3-8.5.[1] Avoid buffers containing primary amines (e.g., Tris, glycine).[1]
Temperature Room Temperature (20-25°C) or 4°C[1]Room temperature reactions are faster. Reactions at 4°C can be performed overnight.[1]
Reaction Time 30 min - 4 hours at RT; Overnight at 4°C[1]Progress should be monitored to determine the optimal time.
Molar Excess of NHS Ester 5 to 20-fold over this compoundThe optimal ratio should be determined empirically.

Table 2: Reaction of this compound with Carboxylic Acids (via EDC/NHS)

ParameterRecommended ConditionNotes
Activation pH (EDC/NHS) 4.7 - 6.0[2]The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH.[2]
Conjugation pH (with Amine) 7.2 - 8.0[2]The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH.[2]
Temperature Room Temperature (20-25°C) or 4°C[2]Room temperature reactions are faster, while reactions at 4°C can proceed overnight.
Reaction Time Activation: 15 min at RT. Conjugation: 2 hours at RT or Overnight at 4°C.[2]Reaction progress can be monitored using analytical techniques.
Molar Ratio (Carboxylic Acid:EDC:NHS) 1:2:2A molar excess of EDC and NHS ensures efficient activation of the carboxylic acid.[2]
Molar Excess of Activated Acid 10-20 fold over this compoundThe optimal ratio should be determined empirically for each specific application.[2]

Experimental Protocols

Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule

Materials:

  • This compound

  • NHS Ester-Activated Molecule

  • Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the amine-free reaction buffer to the desired concentration.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in a dry, water-miscible organic solvent to a high concentration.

  • Initiate Conjugation: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the this compound solution while gently stirring. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

Materials:

  • This compound

  • Carboxylic Acid-Containing Molecule

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification system

Procedure:

  • Prepare Carboxylic Acid Solution: Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Activate Carboxylic Acid: Add EDC and NHS to the carboxylic acid solution at a 2:2 molar excess relative to the carboxylic acid. Incubate for 15 minutes at room temperature.

  • Prepare this compound Solution: Dissolve this compound in the Conjugation Buffer.

  • Initiate Conjugation: Immediately add the activated carboxylic acid solution to the this compound solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

Visualized Workflows

experimental_workflow_nhs cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_peg Dissolve this compound in Amine-Free Buffer initiate Initiate Conjugation (pH 7.2-8.5) prep_peg->initiate prep_nhs Dissolve NHS-Ester in Anhydrous DMSO/DMF prep_nhs->initiate incubate Incubate RT: 30-60 min 4°C: 2-4 hours initiate->incubate quench Quench (Optional) with Tris or Glycine incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify experimental_workflow_edc cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_post Post-Reaction prep_cooh Dissolve Carboxylic Acid in Activation Buffer activate Activate with EDC/NHS (pH 4.7-6.0, 15 min) prep_cooh->activate conjugate Initiate Conjugation (pH 7.2-8.0) activate->conjugate prep_peg Dissolve this compound in Conjugation Buffer prep_peg->conjugate incubate Incubate RT: 2 hours 4°C: Overnight conjugate->incubate quench Quench (Optional) with Tris or Glycine incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify

References

Technical Support Center: Characterization of Impurities in m-PEG8-Amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during conjugation reactions involving m-PEG8-Amine. Understanding and characterizing potential impurities is critical for ensuring the quality, safety, and efficacy of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound reactions?

A1: Impurities in this compound reactions can be broadly categorized as:

  • Unreacted Starting Materials: Excess this compound or the molecule it is being conjugated to (e.g., a protein, peptide, or small molecule with a carboxylic acid or NHS ester).

  • Side-Reaction Products: These depend on the coupling chemistry used. For example, with NHS ester reactions, hydrolyzed NHS ester is a common impurity. In carbodiimide-mediated couplings (e.g., with EDC), byproducts such as N-acylurea and guanidinium (B1211019) derivatives can form.[1][2]

  • PEG-related Impurities: The starting this compound may contain low levels of PEG diol or other PEG derivatives from its synthesis.

  • Aggregates: High degrees of labeling or inappropriate reaction conditions can lead to the aggregation or precipitation of the conjugated product.[3]

Q2: How does pH affect the formation of impurities in reactions with this compound?

A2: pH is a critical factor. When reacting this compound with an NHS ester, the optimal pH is typically between 7.2 and 8.5.[3] At a pH above 9.0, the hydrolysis of the NHS ester increases significantly, which can reduce labeling efficiency and generate the corresponding carboxylic acid as an impurity.[4] For carbodiimide (B86325) coupling reactions (e.g., with EDC), the activation of the carboxylic acid is most efficient at a pH of 4.5-7.2, while the reaction of the activated acid with the amine is more efficient at a pH of 7-8.[5][6]

Q3: What are the key byproducts to look for when using EDC/NHS chemistry with this compound?

A3: When coupling a carboxylic acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the following byproducts are common:

  • O-acylisourea intermediate: This is an unstable intermediate that can be hydrolyzed back to the starting carboxylic acid or rearrange to form an unreactive N-acylurea.[5]

  • EDC-urea byproduct: A soluble urea (B33335) derivative is formed from EDC during the reaction.[5]

  • Hydrolyzed NHS ester: The NHS ester formed in situ can hydrolyze back to the carboxylic acid and NHS.

  • Guanidinium byproduct: A side-reaction can occur where the this compound reacts with the EDC coupling reagent.[1]

Q4: Can I use buffers like Tris or glycine (B1666218) in my this compound conjugation reaction?

A4: No, it is crucial to use an amine-free buffer when reacting this compound with an activated ester like an NHS ester.[7] Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the activated ester, leading to lower yields of the desired conjugate and the formation of unwanted side products. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.[6][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Conjugation Efficiency 1. Hydrolysis of activated ester (e.g., NHS ester): The reagent may have been exposed to moisture, or the reaction pH is too high.[4] 2. Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the reaction.[7] 3. Suboptimal reaction pH: The pH may not be in the optimal range for the specific coupling chemistry.[3] 4. Inactive this compound: Improper storage or handling of the reagent.1. Use fresh, high-quality reagents and anhydrous solvents for stock solutions. Ensure the reaction pH is within the recommended range (typically 7.2-8.5 for NHS esters).[3] 2. Perform buffer exchange into an amine-free buffer such as PBS or HEPES.[7] 3. Adjust the pH of the reaction buffer to the optimal range for your specific conjugation. 4. Use a fresh vial of this compound and ensure it has been stored under the recommended conditions (-20°C, desiccated).
Presence of Multiple Peaks in HPLC Analysis 1. Incomplete reaction: Unreacted starting materials are present. 2. Formation of side-products: Hydrolysis of activated esters or formation of byproducts from coupling agents.[1][2] 3. Over-labeling or multiple labeling sites: If the target molecule has multiple reaction sites.1. Increase the reaction time or the molar excess of one of the reactants. 2. Optimize reaction conditions (pH, temperature, buffer) to minimize side reactions. Purify the product using appropriate chromatography techniques.[8] 3. Reduce the molar excess of the labeling reagent to achieve a lower degree of labeling.
Product Aggregation or Precipitation 1. High degree of labeling: This can lead to changes in the physicochemical properties of the molecule, reducing its solubility.[3] 2. High concentration of organic solvent: If the this compound is dissolved in a high concentration of an organic solvent like DMSO or DMF.[7] 3. Unstable protein/molecule: The molecule being conjugated may be unstable under the reaction conditions.1. Decrease the molar excess of the this compound in the reaction. 2. Keep the volume of the added organic solvent stock solution low, ideally less than 10% of the total reaction volume.[7] 3. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Experimental Protocols

Protocol 1: Characterization of Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for analyzing the purity of an this compound conjugation product and detecting unreacted starting materials and byproducts.

  • System: An HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes. This should be optimized for your specific conjugate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength appropriate for your molecule (e.g., 214 nm for peptides or 280 nm for proteins).

  • Sample Preparation: Dissolve the reaction mixture in a minimal amount of the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Identification of Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is for the identification of impurities by determining their molecular weights.

  • System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • Column and Mobile Phases: As described for HPLC.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds.

  • Data Analysis: The masses of the observed peaks can be compared to the theoretical masses of the expected product, starting materials, and potential byproducts.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information to confirm the identity of the desired product and characterize impurities.

  • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample should be purified to isolate the compound of interest and then dissolved in an appropriate deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • Experiments: ¹H NMR is used to identify the characteristic peaks of the this compound and the conjugated molecule. 2D NMR experiments (e.g., COSY, HSQC) can be used for more detailed structural assignment.

Visualizations

G cluster_0 Reaction Mixture Unreacted this compound Unreacted this compound Unreacted Target Molecule Unreacted Target Molecule Desired Conjugate Desired Conjugate Side Products Side Products Reaction Mixture Reaction Mixture Purification (e.g., HPLC, SEC) Purification (e.g., HPLC, SEC) Reaction Mixture->Purification (e.g., HPLC, SEC) Separation Purification (e.g., HPLC, SEC)->Desired Conjugate Isolated Product Impurity Fractions Impurity Fractions Purification (e.g., HPLC, SEC)->Impurity Fractions Isolated Impurities Characterization (LC-MS, NMR) Characterization (LC-MS, NMR) Impurity Fractions->Characterization (LC-MS, NMR) Identification

Caption: Workflow for the purification and characterization of impurities.

G Carboxylic Acid Carboxylic Acid O-acylisourea Intermediate O-acylisourea Intermediate Carboxylic Acid->O-acylisourea Intermediate + EDC This compound This compound Desired Amide Conjugate Desired Amide Conjugate This compound->Desired Amide Conjugate Guanidinium Byproduct Guanidinium Byproduct This compound->Guanidinium Byproduct + EDC EDC EDC EDC->O-acylisourea Intermediate NHS NHS NHS Ester NHS Ester NHS->NHS Ester O-acylisourea Intermediate->NHS Ester + NHS N-acylurea (Side Product) N-acylurea (Side Product) O-acylisourea Intermediate->N-acylurea (Side Product) Rearrangement NHS Ester->Desired Amide Conjugate + this compound Hydrolyzed Carboxylic Acid Hydrolyzed Carboxylic Acid NHS Ester->Hydrolyzed Carboxylic Acid Hydrolysis

References

enhancing the reproducibility of m-PEG8-Amine conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of m-PEG8-Amine conjugations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the conjugation of molecules to primary amines using this compound, often via an N-hydroxysuccinimide (NHS) ester intermediate.

Q1: What is the optimal pH for conjugating an m-PEG8-NHS ester to a primary amine?

A1: The reaction of an NHS ester with a primary amine is most efficient at a pH between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often considered optimal for labeling.[1] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[1] Phosphate-buffered saline (PBS) or HEPES are suitable non-amine containing buffers.[1]

Q2: I am observing low or no conjugation efficiency. What are the possible causes and solutions?

A2: Low conjugation efficiency can stem from several factors:

  • Hydrolysis of the NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. It is recommended to prepare reagent solutions immediately before use and to use high-quality, anhydrous solvents like DMSO or DMF for initial dissolution.[1]

  • Inactive target molecule: The primary amines on your target molecule may not be available for reaction. Ensure that the amine-containing molecule is in an amine-free buffer at the correct pH.[2]

  • Incorrect buffer composition: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with the intended reaction.[1][3] Always use a non-amine containing buffer like PBS or HEPES.[1]

  • Low protein concentration: Reaction kinetics are concentration-dependent. If the protein concentration is too low (e.g., <1-2 mg/mL), the reaction may be inefficient.[3]

Q3: My protein is precipitating during the conjugation reaction. How can I prevent this?

A3: Protein precipitation or aggregation can occur for a few reasons:

  • High degree of PEGylation: Over-modification of the protein can alter its properties and lead to aggregation.[1] To mitigate this, you can reduce the molar excess of the m-PEG8-NHS ester or shorten the reaction time.[1][3]

  • Suboptimal buffer conditions: The buffer's pH and ionic strength should be suitable for the stability of your specific protein.[1]

  • Organic solvent concentration: When dissolving the PEG reagent in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture does not exceed 10% to avoid denaturing the protein.[1][2] Adding the organic solvent dropwise while gently stirring can also help.[3]

  • Reaction temperature: Performing the reaction at a lower temperature (4°C) can sometimes improve protein stability.[3]

Q4: How can I control the reaction to achieve a specific degree of labeling?

A4: Controlling the degree of labeling is crucial for reproducibility. This can be achieved by:

  • Optimizing the molar excess: The ratio of the m-PEG8-reagent to the target molecule is a key factor. A 5 to 20-fold molar excess of the NHS ester over the amine-containing molecule is a common starting point, but this should be determined empirically for your specific system.[1]

  • Controlling the reaction time: Shorter reaction times will generally result in a lower degree of labeling, while longer times will increase it. Typical reaction times range from 30 minutes to 2 hours at room temperature, or overnight at 4°C.[1] Monitoring the reaction's progress is recommended.[1]

Q5: How do I quench the reaction once it has reached the desired endpoint?

A5: To stop the conjugation reaction, you can add a quenching buffer containing a high concentration of a primary amine. Common quenching reagents include Tris-HCl or glycine, typically at a final concentration of 20-50 mM.[1] An incubation period of 15-30 minutes after adding the quenching buffer is usually sufficient to consume any unreacted NHS ester.[1][3]

Data Presentation: Reaction Parameters

The efficiency of this compound conjugations is highly dependent on the reaction conditions. The following tables summarize key quantitative parameters for conjugations involving NHS esters and maleimides, which are often used in conjunction with PEG linkers.

Table 1: Key Parameters for m-PEG8-NHS Ester Conjugation with Primary Amines

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH is often cited as 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).[1]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster. Reactions at 4°C can be performed overnight.[1][2]
Reaction Time 30 min - 4 hours at RT; Overnight at 4°CProgress should be monitored to determine the optimal time for the desired degree of labeling.[1]
Molar Excess of NHS Ester 5 to 20-fold over the amine-containing moleculeThe optimal ratio should be determined empirically for each specific application.[1]

Table 2: Key Parameters for Maleimide Conjugation with Thiols (for context in bifunctional linkers)

ParameterRecommended RangeNotes
pH 6.5 - 7.5This range provides high selectivity for thiols over amines.[1]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are generally complete within 2-4 hours.[1]
Reaction Time 2 - 4 hours at RT; Overnight at 4°CReaction progress can be monitored by analytical techniques.[1]
Molar Excess of Maleimide 10 to 20-fold over the thiol-containing moleculeA molar excess helps to drive the reaction to completion.[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to this compound conjugations.

Protocol 1: General Procedure for m-PEG8-NHS Ester Conjugation to a Protein

This protocol describes the conjugation of an m-PEG8-NHS ester to a protein containing primary amines.

Materials:

  • Protein containing primary amines

  • m-PEG8-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Non-amine containing buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the non-amine containing buffer at a concentration of 1-10 mg/mL.

  • Prepare the m-PEG8-NHS Ester Solution: Immediately before use, dissolve the m-PEG8-NHS ester in a small amount of anhydrous DMSO or DMF.[1]

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG8-NHS ester to the protein solution.[1] The final concentration of the organic solvent should be kept below 10%.[1]

  • Incubate: Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[1] Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate: Remove excess, unreacted reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conjugating an m-PEG8-NHS ester to a primary amine-containing molecule.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) conjugation Combine and Incubate (RT for 30-120 min or 4°C overnight) prep_protein->conjugation prep_peg Prepare m-PEG8-NHS Ester (dissolve in DMSO/DMF) prep_peg->conjugation quench Quench Reaction (add Tris or Glycine) conjugation->quench purify Purify Conjugate (SEC, Dialysis) quench->purify analyze Analyze Conjugate (SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for m-PEG8-NHS ester conjugation.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues during this compound conjugations.

G start Start issue Low Conjugation Yield? start->issue check_reagents Check Reagent Stability (Fresh PEG-NHS? Anhydrous solvent?) issue->check_reagents Yes aggregation Protein Aggregation? issue->aggregation No check_buffer Verify Buffer Composition (Amine-free? Correct pH?) check_reagents->check_buffer check_conditions Optimize Reaction Conditions (Increase molar excess? Extend reaction time?) check_buffer->check_conditions fail Further Optimization Needed check_conditions->fail reduce_peg Reduce PEG:Protein Ratio aggregation->reduce_peg Yes success Successful Conjugation aggregation->success No optimize_buffer Optimize Buffer for Stability reduce_peg->optimize_buffer lower_temp Lower Reaction Temperature to 4°C optimize_buffer->lower_temp lower_temp->fail

Caption: Troubleshooting guide for this compound conjugations.

References

Validation & Comparative

m-PEG8-Amine vs. Other PEG-Amine Linkers in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in bioconjugation for enhancing the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs). The choice of the PEG linker is critical, influencing the solubility, stability, pharmacokinetics, and efficacy of the resulting bioconjugate. This guide provides an objective comparison of m-PEG8-Amine, a discrete PEG linker, with other PEG-Amine linkers, supported by experimental data and detailed protocols to inform rational drug design and development.

The Role of PEG Linkers in Bioconjugation

PEG linkers are prized for their hydrophilicity, biocompatibility, and ability to shield biomolecules from enzymatic degradation and immune recognition.[1][2] Amine-reactive PEG linkers are commonly used to target primary amines on biomolecules, such as the lysine (B10760008) residues on proteins.[3][4] The length and structure of the PEG chain are key determinants of the bioconjugate's properties.[5][6]

Discrete PEG linkers, like this compound, offer a defined molecular weight and structure, ensuring homogeneity in the final product, which is a significant advantage over traditional polydisperse PEGs.[7] This homogeneity is crucial for consistent and reproducible drug quality.

Quantitative Comparison of PEG-Amine Linker Performance

The selection of a PEG-Amine linker significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths and reactive groups.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

ParameterShort PEG Linkers (e.g., PEG2-PEG4)Intermediate PEG Linkers (e.g., PEG8-PEG12)Long PEG Linkers (e.g., >PEG24, 4-10 kDa)Key Findings & References
In Vitro Cytotoxicity Generally maintains high potency.Often represents a balance between improved pharmacokinetics and retained potency.Can exhibit a significant reduction in cytotoxicity.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction in one study.[3][6]
Pharmacokinetics (PK) Faster clearance, shorter half-life.Slower clearance, longer half-life, often reaching a plateau of PK improvement.Significantly prolonged half-life.The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.[8]
In Vivo Efficacy May lead to reduced in vivo efficacy due to rapid clearance.Often shows a significant improvement in in vivo efficacy.Can lead to the highest in vivo efficacy, but may also be impacted by reduced in vitro potency.The improved pharmacokinetic profile can lead to sustained exposure to the target tissue, resulting in better therapeutic outcomes.[6][8]
Solubility & Aggregation Less effective at solubilizing hydrophobic payloads.Balances hydrophilicity and steric hindrance.Highly effective at improving solubility and reducing aggregation of hydrophobic drugs.The hydrophilic PEG chain effectively counteracts the payload's hydrophobicity, preventing aggregation.[2][9]

Table 2: Comparison of Amine-Reactive Chemistries for Bioconjugation

Linker ChemistryTarget Functional GroupBond FormedKey AdvantagesKey Disadvantages
m-PEG-Amine (for subsequent activation) Carboxylic acids, activated estersAmideForms a highly stable and irreversible bond.[10][11]Requires activation of the carboxyl group on the target molecule or the amine on the PEG.
m-PEG-NHS Ester Primary Amines (e.g., Lysine)AmideHigh reactivity with amines, forming a stable bond.[4][10]Susceptible to hydrolysis in aqueous solutions, which can lower conjugation efficiency. Can lack specificity, leading to a heterogeneous mixture of conjugates.[12]
m-PEG-Aldehyde Primary Amines (e.g., N-terminus)Secondary Amine (after reduction)Site-specific conjugation can be achieved at the N-terminus under controlled pH. Forms a stable, irreversible linkage.Requires a subsequent reduction step.[12]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates.

Protocol 1: General Procedure for Protein PEGylation using an Amine-Reactive NHS-Ester PEG Linker

This protocol describes the covalent attachment of an N-hydroxysuccinimide (NHS) ester-activated PEG linker to a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer)

  • m-PEG-NHS ester (e.g., m-PEG8-NHS ester)

  • Amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer, pH 7.2-8.5)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis)[13]

Procedure:

  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired pH (7.2-8.5).[14]

  • PEG-NHS Ester Preparation: Allow the vial of m-PEG-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15]

  • Conjugation Reaction: Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution while gently vortexing. A 20-fold molar excess is a common starting point.[15] Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C with gentle stirring.[15]

  • Quenching the Reaction: To terminate the conjugation, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[15]

  • Purification: Remove excess, unreacted PEG-NHS ester and quenching buffer byproducts using size-exclusion chromatography or dialysis.[13][15]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, which will show a shift to a higher molecular weight compared to the native protein.[13] Further characterization can be performed using techniques like mass spectrometry to determine the degree of PEGylation.[16]

Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE

Procedure:

  • Prepare SDS-PAGE gels of an appropriate acrylamide (B121943) concentration (e.g., 4-12% gradient gel).

  • Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions.

  • Run the gel according to standard procedures.

  • Visualize the protein bands using a suitable stain (e.g., Coomassie Blue). A successful PEGylation will result in a distinct band or a smear at a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.[13]

Visualizing Bioconjugation Concepts

Diagrams created using Graphviz (DOT language) can help illustrate key processes and relationships in bioconjugation.

cluster_0 Bioconjugation Workflow Protein Protein (with primary amines) Conjugation Conjugation Reaction (Amide Bond Formation) Protein->Conjugation PEG_Linker This compound Derivative (e.g., NHS Ester) PEG_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization PEG_Protein PEGylated Protein Purification->PEG_Protein

Caption: A generalized workflow for protein PEGylation.

cluster_1 Impact of PEG Linker Length on ADC Properties Short_PEG Short PEG Linker (e.g., PEG2-4) High_Potency High In Vitro Potency Short_PEG->High_Potency Intermediate_PEG Intermediate PEG Linker (e.g., PEG8-12) Improved_PK Improved Pharmacokinetics Intermediate_PEG->Improved_PK High_Efficacy High In Vivo Efficacy Intermediate_PEG->High_Efficacy Long_PEG Long PEG Linker (e.g., >PEG24) Long_PEG->Improved_PK Long_PEG->High_Efficacy Reduced_Potency Reduced In Vitro Potency Long_PEG->Reduced_Potency

Caption: Relationship between PEG linker length and ADC properties.

Conclusion

The selection of a PEG-Amine linker is a critical decision in the design of bioconjugates. This compound, as a discrete and intermediate-length linker, offers a favorable balance of properties for many applications, particularly in the development of ADCs. It can enhance solubility and improve pharmacokinetics without drastically reducing the in vitro potency of the conjugated molecule. However, the optimal linker is application-dependent. Shorter PEG linkers may be preferable when maximizing in vitro potency is the primary goal, while longer PEG chains are advantageous for highly hydrophobic molecules or when a significantly extended circulation half-life is required. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions in the rational design of novel and effective bioconjugates.

References

comparing m-PEG8-Amine to NHS-ester PEG linkers for protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of m-PEG8-Amine and NHS-ester PEG Linkers for Protein Labeling

For researchers, scientists, and drug development professionals, the strategic selection of a PEG linker is a critical step in the development of bioconjugates, influencing the efficacy, stability, and pharmacokinetic profile of the final product. This guide provides a detailed, data-driven comparison between two common classes of PEGylation reagents: this compound and N-hydroxysuccinimide (NHS)-ester PEG linkers, focusing on their application in protein labeling.

Introduction to Amine- and NHS-ester-Reactive PEGylation

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to enhance the therapeutic properties of proteins and peptides.[1][] This process, known as PEGylation, can improve a molecule's solubility, increase its stability against enzymatic degradation, and reduce its immunogenicity.[1][3] The choice of linker is dictated by the available functional groups on the target protein and the desired characteristics of the final conjugate.

NHS-ester PEG linkers are one of the most common types of PEGylation reagents.[4] They feature an N-hydroxysuccinimide ester group that reacts efficiently and specifically with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[4][5][6]

This compound is a methoxy-capped, eight-unit PEG linker with a terminal primary amine. Unlike NHS-esters, the amine group on this linker is not directly reactive with common protein side chains. Instead, it is typically used to conjugate with molecules containing carboxylic acid groups. This reaction requires activation of the carboxyl group, commonly achieved through carbodiimide (B86325) chemistry (e.g., using EDC and NHS), to form a stable amide bond.[7][8]

Head-to-Head Comparison: Chemical and Performance Attributes

The selection between an NHS-ester and an amine-terminated PEG linker depends fundamentally on the conjugation strategy. NHS-esters directly target native amine groups on a protein, while this compound serves as a nucleophile to attack activated carboxyl groups.

FeatureNHS-ester PEG LinkerThis compound Linker
Target Functional Group Primary amines (-NH₂) on lysine residues and N-terminus.[4][5]Carboxylic acids (-COOH) on aspartic/glutamic acid residues or C-terminus (requires activation).[7][8]
Reaction Chemistry One-step direct acylation.[9]Two-step: 1) Carboxylic acid activation (e.g., with EDC/NHS), 2) Amine coupling.[9]
Bond Formed Stable amide bond.[3][10]Stable amide bond.[4]
Optimal Reaction pH 7.0 - 9.0.[5][10]pH 4.5-5.5 for carboxyl activation (EDC); pH 7.2-7.5 for amine coupling.[9]
Reagent Stability NHS-ester group is moisture-sensitive and prone to hydrolysis; should be used immediately after preparation.[5]The amine group is stable; the linker has a good shelf life.[11]
Conjugate Stability The resulting amide bond is highly stable.[12]The resulting amide bond is highly stable.[12]
Solubility The hydrophilic PEG spacer enhances the aqueous solubility of the final conjugate.[1][13]The hydrophilic PEG spacer enhances the aqueous solubility of the final conjugate.[7][8]
Primary Application General protein labeling via abundant lysine residues.[4][6]Labeling of proteins via carboxyl groups; surface modification of nanoparticles.[4][14]

Reaction Mechanisms and Workflow

The distinct chemistries of this compound and NHS-ester PEG linkers dictate their reaction pathways and experimental workflows.

Signaling Pathways and Logical Relationships

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Lysine Residue) Conjugate Protein-NH-CO-PEG (Stable Amide Bond) Protein->Conjugate pH 7-9 NHS_PEG NHS-ester-PEG NHS_PEG->Conjugate NHS_leaving NHS byproduct NHS_PEG->NHS_leaving released Amine_PEG_Reaction cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Protein_COOH Protein-COOH (Asp/Glu Residue) Activated_Protein Protein-CO-NHS (Active NHS Ester) Protein_COOH->Activated_Protein pH 4.5-5.5 EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Protein Final_Conjugate Protein-CO-NH-PEG8-m (Stable Amide Bond) Activated_Protein->Final_Conjugate pH 7.2-7.5 Amine_PEG H₂N-PEG8-m Amine_PEG->Final_Conjugate Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Protein in Correct Buffer r1 Calculate Molar Excess & Mix Reagents p1->r1 p2 Prepare Fresh Linker Solution p2->r1 r2 Incubate (Time & Temp Dependent) r1->r2 r3 Quench Reaction r2->r3 a1 Purify Conjugate (Dialysis / Desalting) r3->a1 a2 Characterize Product (SDS-PAGE, MS) a1->a2

References

The Decisive Advantage of Definition: A Comparative Guide to Monodisperse m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of precision and reproducibility is paramount. In the realm of bioconjugation and PEGylation, the choice of linking reagent can profoundly impact the final product's homogeneity, efficacy, and performance. This guide provides a data-driven comparison of monodisperse m-PEG8-Amine against its polydisperse counterparts, highlighting the critical advantages of molecular uniformity.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a well-established strategy to enhance the therapeutic properties of proteins, peptides, and small-molecule drugs. It can improve solubility, extend circulation half-life, and reduce immunogenicity.[1][2] However, the nature of the PEG reagent itself—specifically its dispersity—is a crucial and often underestimated factor. Polydisperse PEGs, which consist of a mixture of polymer chains with a range of molecular weights, can lead to heterogeneous final products, complicating synthesis, purification, and characterization.[1] This guide will demonstrate the advantages of using a monodisperse reagent, this compound, which has a precisely defined structure, leading to superior control and reproducibility in drug development.

Unveiling the Impact of Dispersity: A Head-to-Head Comparison

The core advantage of monodisperse this compound lies in its defined molecular weight and structure, which contrasts sharply with the inherent variability of polydisperse PEG-amines.[3] This fundamental difference translates into significant downstream benefits, from reaction outcomes to in-vivo performance.

Key Performance Metrics: Monodisperse vs. Polydisperse PEG
FeatureMonodisperse this compoundPolydisperse m-PEG-Amine (e.g., MW 2000 Da)
Composition Single, defined molecular weight (383.48 g/mol for this compound)[4]Mixture of polymers with a distribution of molecular weights (Polydispersity Index (PDI) > 1.0)[1]
Product Homogeneity Produces a single, well-defined conjugate, simplifying characterization and ensuring batch-to-batch consistency.[5][6]Results in a heterogeneous mixture of conjugates with varying PEG chain lengths, complicating analysis and purification.[7]
Pharmacokinetics Enables precise control over the conjugate's hydrodynamic radius, leading to more predictable and reproducible pharmacokinetic profiles.[8][9]The mixture of PEG sizes leads to variable pharmacokinetic properties within a single batch, potentially affecting efficacy and safety.[8][9]
Reproducibility High batch-to-batch consistency in the final PEGylated product.[6]Low batch-to-batch consistency due to the inherent variability of the starting PEG material.[1]
Regulatory Perspective A well-defined molecular entity is easier to characterize and document for regulatory submissions.The heterogeneous nature of the final product can pose significant challenges for regulatory approval.

Experimental Evidence: The In-Vivo Advantage of Monodispersity

While direct comparative studies on this compound are limited, compelling evidence from analogous systems highlights the profound impact of PEG dispersity on biological performance. A study on PEGylated gold nanoparticles (AuNPs) provides a stark illustration of these differences.

In this study, AuNPs were functionalized with either monodisperse mPEG-thiol or polydisperse mPEG-thiol. The subsequent in-vitro and in-vivo performance was evaluated.

In-Vitro Protein Adsorption

Monodisperse PEG-AuNPs exhibited significantly lower protein adsorption compared to their polydisperse counterparts. This is attributed to the formation of a uniform and dense PEG layer on the nanoparticle surface, which effectively repels protein binding.[8][9][10]

NanoparticleRelative Protein Adsorption (%)
Polydisperse PEG2k-AuNPs 100%
Monodisperse PEG36-AuNPs ~40%
Monodisperse PEG45-AuNPs ~30%
(Data adapted from a comparative study on PEGylated gold nanoparticles.[8][9])

This reduced protein adsorption is critical for avoiding rapid clearance by the mononuclear phagocyte system and enhancing circulation time.[2]

Pharmacokinetics and Tumor Accumulation

The in-vivo consequences of these physicochemical differences are significant. Monodisperse PEG-AuNPs demonstrated a markedly longer blood circulation half-life and enhanced accumulation in tumor tissues compared to the polydisperse PEG-AuNPs.[8][9][10]

NanoparticleBlood Half-Life (hours)Tumor Accumulation (%ID/g at 24h)
Polydisperse PEG2k-AuNPs ~5~4
Monodisperse PEG45-AuNPs ~16~10
(Data adapted from a comparative study on PEGylated gold nanoparticles in tumor-bearing mice.[8][9])

These findings strongly suggest that the homogeneity of monodisperse PEGs like this compound can lead to superior in-vivo performance of the resulting bioconjugates.

Visualizing the Advantage: From Reaction to Biological Fate

The following diagrams illustrate the fundamental differences between monodisperse and polydisperse PEGylation and their downstream consequences.

cluster_0 PEGylation Reaction Protein Protein MonoConjugate Homogeneous PEGylated Protein Protein->MonoConjugate + PolyConjugate Heterogeneous PEGylated Protein Protein->PolyConjugate + mPEG8Amine Monodisperse This compound mPEG8Amine->MonoConjugate PolyPEGAmine Polydisperse m-PEG-Amine PolyPEGAmine->PolyConjugate

Caption: Monodisperse vs. Polydisperse PEGylation Reaction.

cluster_1 In-Vivo Fate of PEGylated Nanoparticles MonoNP Monodisperse PEG-NP Circulation1 Prolonged Circulation MonoNP->Circulation1 PolyNP Polydisperse PEG-NP Circulation2 Rapid Clearance PolyNP->Circulation2 Tumor Enhanced Tumor Accumulation Circulation1->Tumor Liver Liver/Spleen Uptake Circulation2->Liver

References

The Balancing Act: How PEG Linker Length Dictates Conjugate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a meticulous process of balancing various factors to maximize therapeutic efficacy while minimizing off-target toxicity. Central to this optimization is the linker, the molecular bridge connecting the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug). Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a pivotal tool for fine-tuning the physicochemical and pharmacological properties of these complex molecules. The length of the PEG chain, in particular, exerts a profound impact on a conjugate's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its biological activity.[1]

This guide provides an objective comparison of how different PEG linker lengths affect conjugate performance, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The Trade-Off: Pharmacokinetics vs. Potency

The incorporation of PEG linkers into bioconjugates serves multiple purposes. The hydrophilic nature of PEG can mitigate aggregation issues associated with hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the conjugate's integrity.[1] Furthermore, PEGylation can shield the conjugate from the immune system, potentially reducing immunogenicity, and increase its hydrodynamic radius, leading to a longer plasma half-life.[1]

However, the selection of PEG linker length is not a one-size-fits-all solution. It represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity. While longer PEG linkers generally improve in vivo performance by extending circulation time, they can sometimes hinder in vitro potency.[1] This phenomenon is often attributed to steric hindrance, where a longer PEG chain may impede the interaction of the targeting moiety with its receptor or obstruct the release of the payload at the target site.[2]

Quantitative Comparison of PEG Linker Length on Conjugate Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)

Conjugate TypePEG Linker LengthTarget Cell LineIC50 (nM)Key Findings & Reference(s)
Affibody-MMAE ConjugateNo PEG (HM)NCI-N87~5Baseline cytotoxicity.[3][4][5]
Affibody-MMAE Conjugate4 kDa PEG (HP4KM)NCI-N8731.9A 4.5-fold reduction in cytotoxicity compared to the non-PEGylated conjugate.[3][4][5]
Affibody-MMAE Conjugate10 kDa PEG (HP10KM)NCI-N87111.3A 22-fold reduction in cytotoxicity compared to the non-PEGylated conjugate.[3][4][5]
Carbonic Anhydrase InhibitorShort/Medium PEG (1-3.4 kDa)HT-29More PotentShorter PEG backbones resulted in more efficient tumor cell killing.[6]
Carbonic Anhydrase InhibitorLong PEG (20 kDa)HT-29Less PotentLonger PEG linkers may decrease the availability of the warhead for binding to the target.[6]

Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK)

Conjugate TypePEG Linker LengthAnimal ModelHalf-Life (t1/2)Key Findings & Reference(s)
Affibody-MMAE ConjugateNo PEG (HM)Mice19.6 minRapid clearance from circulation.[3]
Affibody-MMAE Conjugate4 kDa PEG (HP4KM)Mice49.2 minA 2.5-fold extension in half-life.[3][4][5]
Affibody-MMAE Conjugate10 kDa PEG (HP10KM)Mice219.0 minAn 11.2-fold extension in half-life.[3][4][5]
Trastuzumab ConjugateNo PEGMice-Prolonged blood retention.[7]
Trastuzumab ConjugateShort PEG8MiceFaster ClearanceContrary to the general trend, a short PEG linker led to faster blood clearance while maintaining tumor uptake, resulting in high-contrast imaging.[7]
Methotrexate-Chitosan NPs750 Da PEGRatsShorter t1/2βShorter elimination half-life compared to longer PEG chains.[8]
Methotrexate-Chitosan NPs2000 Da PEGRatsIntermediate t1/2βLonger PEG chains provide better protection from the reticuloendothelial system.[8]
Methotrexate-Chitosan NPs5000 Da PEGRatsLonger t1/2βA linear relationship was observed between PEG molecular weight and the area under the concentration-time curve.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugates with varying PEG linker lengths.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the potency of a bioconjugate in killing target cells.

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • Bioconjugates with different PEG linker lengths

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Cell Seeding: Plate target cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[9]

    • Treatment: Prepare serial dilutions of the bioconjugates in complete cell culture medium and add them to the cells.[9]

    • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[9]

    • Viability Assessment: Add a cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.[2][9]

    • Data Analysis: Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][10]

Protocol 2: In Vitro Plasma Stability Assay

This assay assesses the stability of the bioconjugate in plasma, which is critical for predicting its in vivo performance.

  • Materials:

    • Bioconjugate

    • Human or mouse plasma

    • Incubator at 37°C

    • LC-MS system

  • Procedure:

    • Incubation: Incubate the bioconjugate in plasma at 37°C.[9]

    • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).[9]

    • Sample Preparation: At each time point, the ADC and its related species are often captured using immunocapture techniques (e.g., using magnetic beads coated with a target antigen or anti-IgG antibody) to isolate them from the complex plasma matrix.[11][12][13]

    • Analysis: Analyze the captured material by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the integrity of the conjugate, measure the drug-to-antibody ratio (DAR), and quantify any released payload.[14]

Visualizing Workflows and Pathways

ADC Development and Evaluation Workflow

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation In Vitro & In Vivo Evaluation Antibody Antibody Conjugation Conjugation Antibody->Conjugation Linker_Payload Linker-Payload (Varying PEG Length) Linker_Payload->Conjugation Purification Purification Conjugation->Purification ADC_Product ADC Product Purification->ADC_Product In_Vitro_Stability In Vitro Stability (Plasma) ADC_Product->In_Vitro_Stability In_Vitro_Activity In Vitro Activity (Cytotoxicity) ADC_Product->In_Vitro_Activity Pharmacokinetics Pharmacokinetics (In Vivo) In_Vitro_Stability->Pharmacokinetics Efficacy Efficacy (In Vivo) In_Vitro_Activity->Efficacy Data_Analysis Data Analysis & Optimization Pharmacokinetics->Data_Analysis Efficacy->Data_Analysis

Caption: A generalized workflow for the synthesis and evaluation of ADCs with varying PEG linker lengths.

Generalized ADC-Induced Apoptosis Pathway

ADC_Apoptosis ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage/ Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Simplified signaling pathway of ADC-induced apoptosis following receptor-mediated endocytosis.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the stability and activity of bioconjugates. While longer PEG chains can enhance pharmacokinetic properties, leading to prolonged circulation and potentially greater efficacy in vivo, this often comes at the cost of reduced in vitro potency.[1][3] Conversely, shorter PEG linkers may result in higher in vitro activity but can lead to rapid clearance, limiting the therapeutic window.[1] The optimal PEG linker length is therefore highly dependent on the specific characteristics of the targeting moiety, the payload, and the desired therapeutic outcome. A thorough evaluation of a series of PEG linker lengths using standardized in vitro and in vivo assays is essential to identify the conjugate with the most favorable balance of properties for a given application.

References

A Comparative Guide to Validating m-PEG8-Amine Conjugation Success by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of methoxy-polyethylene glycol (m-PEG) linkers to therapeutic proteins, peptides, or small molecules is a critical step in drug development. This process, known as PEGylation, can significantly improve a drug's solubility, stability, and pharmacokinetic profile.[1][2] This guide provides a detailed comparison of analytical techniques used to validate the covalent attachment of m-PEG8-Amine, a discrete PEG linker, to a target molecule. We will focus on the practical application and data interpretation of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Overview of the Validation Process

Validation of a PEGylation reaction confirms the successful covalent linkage of the PEG moiety to the target molecule and allows for the characterization of the resulting conjugate. The primary goals of this analysis are to:

  • Confirm Covalent Attachment: Demonstrate an increase in molecular weight corresponding to the mass of the this compound linker.

  • Assess Purity: Separate the PEGylated product from unreacted starting materials and reaction byproducts.

  • Characterize Heterogeneity: Determine the distribution of PEGylated species (e.g., mono-, di-, or multi-PEGylated products).

Reverse-phase HPLC (RP-HPLC) and electrospray ionization mass spectrometry (ESI-MS) are powerful and complementary techniques for achieving these goals.[1][]

Comparative Analysis: Pre- vs. Post-Conjugation

The most direct way to validate the success of the conjugation reaction is to compare the analytical profiles of the reaction mixture before and after the reaction has proceeded. A successful conjugation will result in the appearance of a new species with altered chromatographic and mass spectrometric properties.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[] The addition of the hydrophilic this compound chain to a molecule will typically decrease its retention time on a non-polar stationary phase (like C18 or C4) compared to the unconjugated molecule.[4]

Table 1: Comparison of Expected HPLC Data

AnalyteExpected Retention Time (Relative)Peak Characteristics
Unconjugated MoleculeLongerSharp, single peak (assuming purity)
This compound Conjugate Shorter A new, distinct peak appearing earlier than the unconjugated molecule. The presence of multiple new peaks may indicate different degrees of PEGylation.
Unreacted this compoundVery Short / in Void VolumeMay not be well-retained on the column.
Mass Spectrometry (MS)

ESI-MS is used to determine the molecular weight of the analytes with high accuracy.[2][5] Successful conjugation is confirmed by an increase in mass corresponding to the molecular weight of the attached this compound moiety. For molecules that can accept multiple charges, such as proteins and peptides, ESI-MS will produce a complex spectrum of multiply charged ions that can be deconvoluted to determine the zero-charge mass.[1]

Table 2: Comparison of Expected Mass Spectrometry Data

AnalyteExpected Molecular Weight (Da)Mass Spectrum Characteristics
Unconjugated MoleculeMA series of multiply charged ions that deconvolute to the mass M.
This compound Conjugate M + 411.5 (for a single conjugation)A new series of multiply charged ions that deconvolute to a mass corresponding to the original molecule plus the mass of the this compound linker (C₁₉H₄₁N₁O₈ ≈ 411.5 Da).
Unreacted this compound411.5May be observed in the low mass region of the spectrum.

Note: The exact mass of this compound can vary slightly based on its isotopic composition.

Experimental Protocols

Below are detailed protocols for the conjugation reaction and subsequent analysis by HPLC and MS.

Protocol 1: this compound Conjugation to a Protein via NHS Ester Chemistry

This protocol describes a common method for conjugating an amine-containing PEG linker to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein using a homobifunctional NHS ester crosslinker.

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[6][7]

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve an amine-to-amine crosslinker (e.g., BS3 or a water-soluble variant) in the reaction buffer.

  • Activation Step: Add a 10- to 50-fold molar excess of the crosslinker to the protein solution. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column or dialysis, exchanging the buffer back to the reaction buffer.

  • This compound Addition: Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM. Incubate for 15-30 minutes.[6]

  • Purification: Purify the conjugate from excess reagents using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: RP-HPLC Analysis

This protocol outlines a general method for analyzing the reaction mixture by RP-HPLC.

  • Column: C18 or C4, 3.5-5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 220 nm and 280 nm.

  • Column Temperature: 45-80°C (higher temperatures can improve peak shape for large proteins).[4]

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-65% B[8]

    • 25-30 min: 65-90% B

    • 30-35 min: 90% B

    • 35-40 min: Re-equilibrate at 20% B

Protocol 3: ESI-MS Analysis

This protocol provides general parameters for LC-MS analysis.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1]

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Temperature: 250-350°C.

  • Mass Range: 500-4000 m/z (adjust based on the expected charge state distribution).

  • Data Analysis: Use deconvolution software to convert the multiply charged spectrum to a zero-charge mass spectrum.[1]

Visualizing the Workflow

The following diagrams illustrate the conjugation and validation workflow.

G cluster_conjugation Conjugation cluster_validation Validation start Target Molecule + This compound reaction Conjugation Reaction (e.g., NHS ester chemistry) start->reaction quench Quench Reaction reaction->quench purify Purification (e.g., SEC) quench->purify product Purified Conjugate purify->product hplc RP-HPLC Analysis product->hplc ms ESI-MS Analysis product->ms data Data Analysis & Comparison hplc->data ms->data result Validation Confirmed data->result

Caption: Workflow for this compound conjugation and validation.

G cluster_hplc HPLC Analysis cluster_ms Mass Spec Analysis unconjugated_hplc Unconjugated Molecule (Longer Retention Time) unconjugated_ms Unconjugated Molecule (Mass = M) conjugated_hplc Conjugated Product (Shorter Retention Time) conjugated_ms Conjugated Product (Mass = M + 411.5 Da) start Reaction Mixture start->unconjugated_hplc Separation start->conjugated_hplc Separation start->unconjugated_ms Detection start->conjugated_ms Detection

References

Navigating In Vivo Stability: A Comparative Guide to m-PEG8-Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The choice of a linker, such as m-PEG8-Amine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the in vivo stability of this compound conjugates against other common PEGylation strategies, supported by experimental data and detailed methodologies.

The Role of PEGylation in In Vivo Stability

Polyethylene glycol (PEG) is a hydrophilic polymer widely used to modify therapeutic molecules. This process, known as PEGylation, can enhance the in vivo stability of proteins, peptides, and small molecules by:

  • Increasing Hydrodynamic Size: Larger molecules are less susceptible to renal clearance, leading to a longer circulation half-life.

  • Shielding from Proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, protecting the drug from degradation.

  • Reducing Immunogenicity: PEG can mask epitopes on the surface of proteins, reducing their recognition by the immune system.

The length and structure of the PEG linker are crucial parameters that dictate the extent of these effects. While longer PEG chains generally lead to a more pronounced increase in half-life, recent studies have revealed a more nuanced relationship, particularly for short-chain PEGs like this compound.

In Vivo Stability of this compound Conjugates: A Surprising Finding

Contrary to the general assumption that all PEGylation extends circulation time, studies have shown that conjugation with a short PEG8 linker can, in some contexts, lead to faster clearance from the blood. For instance, a PEGylated antibody with a short PEG8 linker demonstrated significantly faster blood clearance compared to its non-PEGylated counterpart, while maintaining tumor uptake.[1] This phenomenon can be advantageous for applications like immuno-positron emission tomography (PET) imaging, where rapid clearance from non-target tissues leads to higher contrast images at earlier time points.[1][2]

The amide bond formed by the reaction of an amine-terminated PEG with a carboxylic acid on the target molecule is generally stable against hydrolysis in vivo.

Comparative In Vivo Performance of PEGylation Strategies

The in vivo stability of a PEGylated molecule is not solely dependent on the presence of PEG but is a complex interplay of the PEG's size, structure, the nature of the conjugated molecule, and the linker chemistry.

PEGylation StrategyGeneral Impact on In Vivo Half-LifeKey ConsiderationsSupporting Insights
Short-Chain Linear PEG (e.g., this compound) Can lead to faster clearance for large molecules like antibodies, but may extend the half-life of small molecules and peptides.The effect is highly dependent on the parent molecule's size and clearance mechanism.[1][3]For antibodies, faster clearance can be beneficial for imaging applications.[1] For small molecules, even a short PEG can provide protection from enzymatic degradation and reduce renal clearance.
Long-Chain Linear PEG (e.g., m-PEG24-Amine) Generally leads to a significant increase in circulation half-life.May cause a reduction in the biological activity of the conjugated molecule due to steric hindrance.[4][5]A study on antibody-drug conjugates (ADCs) showed that a methyl-PEG24 moiety prolonged half-life and enhanced tolerability.[5]
Branched PEG Often provides a greater increase in hydrodynamic size and longer half-life compared to linear PEGs of similar molecular weight.Can offer improved shielding from proteolysis and the immune system.[6]Branched PEGs have been shown to enhance the retention and shielding of antibody fragments.[6]
Cleavable Linkers The stability is designed to be conditional, allowing for drug release at the target site (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes).The half-life of the intact conjugate is determined by the linker's cleavage kinetics in vivo.These are a key component of many antibody-drug conjugates, enabling targeted drug delivery.[7]
Alternative Polymers (e.g., PASylation) Can significantly extend plasma half-life, offering a biological alternative to PEGylation.As a polypeptide, it is biodegradable and may have a different immunogenicity profile compared to PEG.PASylated proteins have demonstrated considerably prolonged circulation and boosted in vivo bioactivity.[8]

Experimental Protocols for Assessing In Vivo Stability

Determining the in vivo stability of a PEGylated conjugate involves a series of well-defined experimental procedures.

Pharmacokinetic Study in an Animal Model

This protocol outlines a general procedure for a pharmacokinetic study in mice.

Materials:

  • This compound conjugated molecule and unconjugated control.

  • Saline or other appropriate vehicle for injection.

  • Male or female mice (e.g., Balb/c), 6-8 weeks old.

  • Syringes and needles for intravenous injection.

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

  • Centrifuge for plasma separation.

  • Analytical instrumentation for quantification (e.g., LC-MS/MS, ELISA).

Procedure:

  • Dosing: Administer a single intravenous (IV) bolus of the test compound at a predetermined dose to a cohort of mice.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-injection).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.[]

  • Data Analysis: Plot the plasma concentration-time data and perform pharmacokinetic analysis to determine parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Biodistribution Study using Radiolabeling

This protocol describes a method to assess the tissue distribution of a PEGylated conjugate.

Materials:

  • Radiolabeled (e.g., with Iodine-125 or Zirconium-89) PEGylated conjugate.

  • Animal model (e.g., tumor-bearing mice for oncology applications).

  • Gamma counter for measuring radioactivity.

Procedure:

  • Administration: Inject the radiolabeled conjugate into the animal model.

  • Tissue Harvesting: At predetermined time points, euthanize the animals and harvest major organs and tissues of interest (e.g., blood, liver, kidneys, spleen, tumor).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile of the conjugate.

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Study cluster_analysis Analysis prep Prepare this compound Conjugate admin Administer Conjugate to Animal Model prep->admin sampling Collect Blood/Tissue Samples at Time Points admin->sampling quant Quantify Conjugate Concentration (LC-MS/MS or ELISA) sampling->quant pk_analysis Pharmacokinetic Analysis (t½, CL, AUC) quant->pk_analysis

Experimental workflow for in vivo stability assessment.

clearance_pathways cluster_conjugate PEGylated Conjugate in Circulation cluster_clearance Clearance Pathways conjugate This compound Conjugate renal Renal Clearance (for smaller conjugates) conjugate->renal Size < Renal Cutoff hepatic Hepatic Clearance (for larger conjugates) conjugate->hepatic Size > Renal Cutoff proteolysis Proteolytic Degradation conjugate->proteolysis Enzymatic Activity

Major clearance pathways for PEGylated conjugates.

stability_comparison cluster_factors Influencing Factors center In Vivo Stability peg_length PEG Length center->peg_length peg_structure PEG Structure (Linear vs. Branched) center->peg_structure conjugate_mol Parent Molecule center->conjugate_mol linker_chem Linker Chemistry center->linker_chem

Factors influencing in vivo stability.

References

m-PEG8-Amine performance in different bioconjugation chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is paramount in the design of effective bioconjugates. The methoxy-polyethylene glycol-amine with an eight-unit PEG chain (m-PEG8-Amine) is a versatile tool, offering a balance of hydrophilicity, flexibility, and reactive potential. This guide provides an objective comparison of this compound's performance in various bioconjugation chemistries, supported by experimental data and detailed protocols to inform your selection process.

The primary amine group of this compound allows for its participation in several common bioconjugation reactions, most notably with carboxylic acids (or their activated esters) and carbonyls (aldehydes and ketones). The choice of reaction chemistry significantly impacts the efficiency, stability, and specificity of the resulting conjugate.

Performance Comparison of Bioconjugation Chemistries

The performance of this compound is best understood in the context of the functional groups it reacts with on the target biomolecule. The following tables summarize key quantitative data and performance characteristics for the most common conjugation strategies involving an amine linker.

Table 1: Performance Comparison of Amine-Reactive Bioconjugation Chemistries

FeatureNHS Ester ChemistryReductive Amination
Target Functional Group Primary Amines (-NH₂)Aldehydes (-CHO), Ketones (C=O)
Reactive Partner for this compound Activated Carboxylic Acid (NHS Ester)Aldehyde or Ketone
Resulting Linkage Amide BondSecondary Amine Bond
Reaction pH 7.0 - 8.5[1][2]4.0 - 6.0 (Schiff base formation), neutral for reduction[2]
Reaction Kinetics Relatively fast (30-60 minutes at room temperature)[3]Generally slower, requires two steps
Bioconjugation Efficiency (Yield) Generally high and high-yielding with accessible primary amines[2][3]Can be very efficient, with faster conversion rates and greater tunability compared to NHS ester chemistry[2]
Stability of Linkage Highly stable under a wide range of physiological conditions[2][3]Very stable secondary amine bond[4]
Specificity & Stoichiometry Can react with multiple lysine (B10760008) residues, potentially leading to a heterogeneous mixture of conjugates[3]Site-specific if a unique aldehyde or ketone is available on the biomolecule
Key Advantages High reactivity with readily available amine groups on proteins.Forms a very stable linkage; allows for site-specific conjugation if the carbonyl is unique.
Key Disadvantages Can lead to product heterogeneity; NHS esters are susceptible to hydrolysis in aqueous solutions.[5]Requires a two-step process (Schiff base formation and reduction); the initial Schiff base is unstable.[4]

Table 2: Comparison with Other Common PEG8 Linkers

Linker ChemistryTarget Functional GroupResulting LinkageKey AdvantagesKey Disadvantages
m-PEG8-NHS Ester Primary Amines (e.g., Lysine)[5]Amide[5]High reactivity with amines.[5]Susceptible to hydrolysis; can lack specificity.[5]
m-PEG8-Aldehyde Primary Amines (N-terminus)[5], Hydrazides, Aminooxy groups[2]Secondary Amine (after reduction)[5], Hydrazone, OximeSite-specific conjugation at the N-terminus is possible under controlled pH.[5]Requires a subsequent reduction step for amine conjugation; hydrazone bonds can be unstable at acidic pH.[2][4]
Maleimide-PEG8-NHS Ester Thiols (e.g., Cysteine), Primary Amines[3]Thioether, AmideHighly specific for cysteine residues.[5]Potential for retro-Michael addition, leading to dissociation of the conjugate.[3][5]
Methyltetrazine-PEG8-DBCO Trans-cyclooctene (TCO), Azides[6]Dihydropyridazine, TriazoleExtremely fast, catalyst-free, bioorthogonal reactions with high stability.[6]Requires the introduction of non-native functional groups (azide or TCO) onto the biomolecule.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are protocols for key experiments involving amine-reactive chemistries.

Protocol 1: Conjugation of this compound to a Carboxylic Acid via EDC/NHS Chemistry

This protocol describes the activation of a carboxylic acid on a biomolecule to an NHS ester, followed by conjugation to this compound.

Materials:

  • Biomolecule with a carboxylic acid group in an amine-free buffer (e.g., MES buffer, 0.1 M, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents: Prepare a 10 mg/mL solution of this compound in anhydrous DMSO. Prepare 100 mg/mL solutions of EDC and NHS in Activation Buffer immediately before use.[7]

  • Activation of Carboxylic Acid:

    • Dissolve the biomolecule in Activation Buffer.

    • Add a molar excess of EDC and NHS to the biomolecule solution.

    • Incubate for 15-30 minutes at room temperature.[7]

  • Conjugation Reaction:

    • Exchange the buffer of the activated biomolecule to Reaction Buffer (PBS, pH 7.4) using a desalting column.

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the activated biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Conjugation of this compound via Reductive Amination

This protocol describes the conjugation of this compound to an aldehyde- or ketone-containing biomolecule.

Materials:

  • Biomolecule with an aldehyde or ketone group in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents: Prepare a 10 mg/mL solution of this compound in anhydrous DMSO. Prepare a fresh solution of the reducing agent in a suitable buffer.

  • Schiff Base Formation and Reduction:

    • Dissolve the aldehyde/ketone-containing biomolecule in the reaction buffer.

    • Add a 20- to 50-fold molar excess of this compound to the biomolecule solution.

    • Add a molar excess of the reducing agent (e.g., NaBH₃CN) to the reaction mixture. The reaction proceeds in one pot.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The progress should be monitored to determine the optimal time.

  • Purification: Purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in the described bioconjugation chemistries.

G cluster_0 NHS Ester Chemistry Workflow start Start activate Activate Carboxylic Acid (EDC, NHS) start->activate conjugate Conjugate with This compound activate->conjugate quench Quench Reaction (e.g., Tris buffer) conjugate->quench purify Purify Conjugate quench->purify end End purify->end

Workflow for NHS Ester Conjugation

G cluster_1 Reductive Amination Workflow start_ra Start react React Aldehyde/Ketone with This compound and Reducing Agent (e.g., NaBH3CN) start_ra->react purify_ra Purify Conjugate react->purify_ra end_ra End purify_ra->end_ra

Workflow for Reductive Amination

References

A Comparative Guide to m-PEG8-Amine and Alternative Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a crosslinker is a critical step in the development of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutic molecules such as antibody-drug conjugates (ADCs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a defined chain length like m-PEG8-Amine, have gained prominence for their ability to enhance hydrophilicity and improve in vivo performance. This guide provides an objective comparison of this compound with other crosslinking alternatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation bioconjugates.

The Role of PEGylation in Bioconjugate Design

PEGylation, the covalent attachment of polyethylene glycol chains, is a widely adopted strategy to improve the physicochemical properties of biomolecules. The hydrophilic and flexible nature of the PEG chain can shield the conjugated molecule from enzymatic degradation, reduce immunogenicity, and increase its hydrodynamic radius, often leading to a longer plasma half-life. The length of the PEG chain is a crucial parameter, representing a trade-off between enhancing these favorable properties and potentially introducing steric hindrance that could impede binding to a target.

Head-to-Head Comparison: Performance of this compound vs. Alternatives

The following tables summarize key performance metrics of bioconjugates synthesized with this compound and other commonly used crosslinkers. The data is compiled from various studies to highlight the impact of linker composition on critical parameters.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
ParameterShort PEG Linker (e.g., PEG4)Intermediate PEG Linker (e.g., PEG8)Long PEG Linker (e.g., PEG24+)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading may be observed.Often shows higher and more optimal drug loading efficiencies.Can lead to lower drug loading due to steric hindrance.Intermediate PEG lengths often provide a good balance for achieving a higher DAR without compromising other properties.[1]
In Vitro Cytotoxicity (IC50) Generally maintains high potency.May show a slight decrease in potency compared to shorter PEGs.Can lead to a more substantial reduction in in vitro cytotoxicity.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede payload release.[2]
Plasma Half-life (t½) Faster clearance, shorter half-life.Slower clearance, longer half-life.Significantly prolonged half-life.Increasing PEG length generally leads to a longer circulation time.[2]
Thermal Stability (Tm) Modest impact on stability.Can influence the thermal stability of the conjugate. A study on an ADC with a PEG8 linker showed a decrease in Tm of up to 3.8°C.[3]Longer PEGs can have a more pronounced effect on the protein's thermal stability.The conjugation process and the linker itself can alter the conformational stability of the antibody.[3][4]
Table 2: Comparison of PEGylated vs. Non-PEGylated Linkers
Parameterm-PEG-Amine LinkersNon-PEG Linkers (e.g., SMCC)Key Findings & References
Hydrophilicity HighLowThe ethylene (B1197577) glycol units in PEG linkers increase water solubility, which can be crucial for hydrophobic payloads. The cyclohexane (B81311) and succinimide (B58015) moieties in SMCC are hydrophobic.[5]
In Vitro Plasma Stability High (stable amide bond)High (stable thioether bond)While both form stable bonds, the overall stability of the ADC in circulation can be influenced by the linker's hydrophobicity.[5][6]
Tendency for Aggregation LowHigher, especially with hydrophobic drugs.The hydrophilicity of PEG linkers helps to prevent aggregation of the final ADC product.[7][8]
Pharmacokinetics (PK) Longer plasma half-life, lower clearance.Faster clearance due to higher hydrophobicity.The hydrophilic nature of PEG reduces non-specific interactions and clearance by the reticuloendothelial system.[5]

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of key processes in the comparison of these crosslinkers.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) Reduced_mAb Reduced mAb (Free -SH groups) mAb->Reduced_mAb Reduction (TCEP) Conjugation Conjugation Reaction Reduced_mAb->Conjugation Drug Cytotoxic Drug Drug_Linker Activated Drug-Linker Drug->Drug_Linker Linker This compound or Alternative Linker Linker->Drug_Linker Drug_Linker->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Final_ADC Purified ADC Purification->Final_ADC

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Linker_Impact_Logic Linker_Choice Linker Choice (e.g., this compound vs. SMCC) Hydrophilicity Hydrophilicity Linker_Choice->Hydrophilicity determines Stability Plasma Stability Linker_Choice->Stability affects Aggregation Aggregation Tendency Hydrophilicity->Aggregation reduces PK_Profile Pharmacokinetic Profile (t½, Clearance) Hydrophilicity->PK_Profile improves Stability->PK_Profile Therapeutic_Index Therapeutic Index Aggregation->Therapeutic_Index impacts PK_Profile->Therapeutic_Index influences

Logical flow of how linker choice influences ADC performance.

Detailed Experimental Protocols

Accurate comparison of crosslinkers requires standardized and well-documented experimental procedures.

Protocol 1: Antibody-Drug Conjugation with an Amine-Reactive Linker

This protocol describes a general method for conjugating an amine-reactive PEG linker to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL.

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 (must not contain primary amines like Tris).[9]

  • This compound (or other amine-reactive PEG) activated with an NHS ester.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.

Procedure:

  • Antibody Preparation: If the mAb is in a buffer containing primary amines, exchange it into the Conjugation Buffer using a desalting column or dialysis.[10]

  • Linker Preparation: Immediately before use, dissolve the amine-reactive PEG linker in DMF or DMSO to a concentration of ~10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. Incubate the reaction for 1-2 hours at room temperature or 2 hours at 4°C with gentle stirring.[10] The optimal linker-to-antibody ratio should be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted linker.[10]

  • Purification: Remove unconjugated linker and other small molecules by SEC or dialysis against a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration (e.g., by measuring absorbance at 280 nm) and the Drug-to-Antibody Ratio (DAR).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC and can be determined using Hydrophobic Interaction Chromatography (HIC).

Materials:

  • Purified ADC sample.

  • High-Performance Liquid Chromatography (HPLC) system.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[11]

  • Chromatography: Inject the sample onto the HIC column. Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Data Analysis: The unconjugated antibody will elute first, followed by the species with increasing DAR values (DAR2, DAR4, etc.). The average DAR is calculated by integrating the peak areas of each species and weighting them by their respective DAR.[11]

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line and a non-target control cell line.

  • Complete cell culture medium.

  • ADC with different linkers.

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[12]

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[12][13]

  • ADC Treatment: Prepare serial dilutions of the ADCs. Remove the old medium from the cells and add the diluted ADCs. Incubate for 72-96 hours.[1][13]

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[13][14]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Conclusion

The choice of crosslinker is a pivotal decision in the design of bioconjugates. This compound and other intermediate-length PEG linkers often represent a favorable balance, enhancing hydrophilicity and improving pharmacokinetic profiles without drastically compromising the biological activity of the conjugated molecule. Compared to non-PEGylated linkers like SMCC, PEG linkers offer distinct advantages in mitigating aggregation and improving in vivo stability, which are critical for the development of safe and effective therapeutics. However, the optimal linker is always context-dependent, and the experimental protocols provided herein offer a framework for the empirical evaluation and selection of the most suitable crosslinker for a given application.

References

Evaluating the Impact of m-PEG8-Amine on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of therapeutic proteins is paramount to enhancing their clinical efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of m-PEG8-Amine, a short-chain amino-terminated PEG reagent, with other common PEGylation alternatives, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of PEGylation Reagents

The choice of PEGylation reagent significantly influences the resulting conjugate's biological activity, stability, and immunogenicity. While direct comparative studies for this compound are limited in publicly available literature, this section summarizes quantitative data from studies on short-chain and other relevant PEGylation reagents to provide a comparative perspective.

Table 1: Effect of PEGylation on Protein Activity and Stability

ParameterThis compound (Predicted/Extrapolated)m-PEG-NHS (5 kDa)Branched PEG (20 kDa)Unmodified Protein
Relative Activity (%) 85 - 95%70 - 85%50 - 70%100%
Thermal Stability (Tm, °C) Increase of 1-3 °CIncrease of 2-5 °CIncrease of 5-10 °CBaseline
Proteolytic Resistance (t½, hours) 2 - 46 - 1012 - 241
In Vivo Half-life (hours) 4 - 812 - 2024 - 482
Immunogenicity Reduction (%) 20 - 40%40 - 60%60 - 80%0%

Note: Data for this compound is extrapolated based on trends observed with other short-chain PEGs. Actual values may vary depending on the protein and conjugation conditions.

Table 2: Physicochemical Properties of PEGylated Proteins

PropertyThis compound Conjugatem-PEG-NHS (5 kDa) ConjugateBranched PEG (20 kDa) ConjugateUnmodified Protein
Hydrodynamic Radius (nm) Slight IncreaseModerate IncreaseSignificant IncreaseBaseline
Isoelectric Point (pI) Shift towards basicShift towards acidicShift towards acidicBaseline
Solubility IncreasedSignificantly IncreasedMarkedly IncreasedBaseline
Aggregation Propensity ReducedSignificantly ReducedMarkedly ReducedBaseline

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful evaluation of PEGylated proteins.

Protocol 1: Protein PEGylation with this compound using EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein via its carboxylic acid groups (e.g., aspartic and glutamic acid residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching solution (e.g., 1 M hydroxylamine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in the activation buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Activation of Carboxyl Groups: Add EDC and NHS to the protein solution. A common molar ratio is a 2- to 5-fold molar excess of EDC and NHS over the number of carboxyl groups on the protein. Incubate for 15-30 minutes at room temperature.

  • PEGylation Reaction: Add the dissolved this compound to the activated protein solution. A 10- to 50-fold molar excess of this compound is a typical starting point.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis against a suitable buffer.

Protocol 2: Analysis of PEGylation Efficiency and Protein Function

A. Characterization of PEGylation:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. PEGylated proteins will show a significant increase in apparent molecular weight.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate to confirm the degree of PEGylation.[1]

  • HPLC Analysis (SEC-HPLC or RP-HPLC): Separate and quantify the unmodified protein, PEGylated species, and free PEG. SEC-HPLC separates based on hydrodynamic volume, with PEGylated proteins eluting earlier.[2]

B. Functional Assays:

  • In Vitro Activity Assay: Use a relevant bioassay to determine the specific activity of the PEGylated protein compared to the unmodified control. This could be an enzyme activity assay, a cell-based proliferation or apoptosis assay, or a receptor-binding assay.

  • Thermal Stability Assay (Differential Scanning Calorimetry - DSC): Determine the melting temperature (Tm) of the PEGylated and unmodified proteins to assess changes in thermal stability.

  • Proteolytic Stability Assay: Incubate the PEGylated and unmodified proteins with a relevant protease (e.g., trypsin, chymotrypsin) and analyze the degradation over time using SDS-PAGE or HPLC.

  • In Vivo Pharmacokinetic Study: Administer the PEGylated and unmodified proteins to an animal model and measure the plasma concentration over time to determine the half-life.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis Protein Protein Solution (1-10 mg/mL) Activation Activate Carboxyls (EDC/NHS) Protein->Activation PEG_Amine This compound Stock Solution Conjugation PEGylation Reaction (2h RT or O/N 4°C) PEG_Amine->Conjugation Activation->Conjugation Quenching Quench Reaction (Hydroxylamine) Conjugation->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Functional_Assay Functional Assays (Activity, Stability, PK) Purification->Functional_Assay

A typical experimental workflow for protein PEGylation and analysis.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Gene_Expression Gene Expression (Proliferation, Survival, Migration) Akt->Gene_Expression Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression VEGF VEGF VEGF->VEGFR2 Binding PEG_VEGF PEGylated VEGF PEG_VEGF->VEGFR2 Binding (Potentially altered affinity)

VEGF signaling pathway, a common target for PEGylated protein therapeutics.

References

quantitative analysis of m-PEG8-Amine conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a critical strategy for improving the therapeutic properties of biomolecules. The choice of PEGylation chemistry directly impacts the efficiency of the conjugation reaction, the stability of the resulting conjugate, and the overall success of the therapeutic candidate. This guide provides a quantitative analysis of the conjugation efficiency of m-PEG8-Amine and compares its performance with common alternatives, supported by experimental data and detailed protocols.

Comparison of Key PEGylation Chemistries

The efficiency of a PEGylation reaction is highly dependent on the reactive groups on the PEG reagent and the target molecule. Here, we compare three common strategies for targeting primary amines and carboxyl groups using m-PEG8 derivatives.

FeatureThis compound (with EDC/NHS)m-PEG8-NHS Esterm-PEG8-Aldehyde (Reductive Amination)
Target Functional Group Carboxylic Acids (-COOH)Primary Amines (-NH2)Primary Amines (-NH2)
Resulting Bond AmideAmideSecondary Amine
Reaction pH Activation: 4.5-6.0; Coupling: 7.2-8.0[1][2][3]7.0-9.0[4][5]6.5-7.5 (Schiff base), Reduction at ~7.0
Reaction Speed Multi-step, can be several hours[3]Fast (30-60 minutes at room temp)[6]Schiff base formation is reversible; overall reaction can take several hours[7]
Bond Stability Highly StableHighly StableHighly Stable
Key Advantages Targets available carboxyl groups.High reactivity with abundant amine groups; forms highly stable bonds.[4][6]Can be site-specific at the N-terminus under controlled pH.[7]
Key Disadvantages Multi-step process; EDC is prone to hydrolysis which can lower efficiency.[8][9]Susceptible to hydrolysis in aqueous solutions; can lead to a heterogeneous mixture of conjugates.[10]Requires a reduction step with a reducing agent.[10]
Reported Efficiency Can be variable; high efficiency is achievable but requires optimization to overcome hydrolysis of activated esters.[8][9]Generally high, but can be variable depending on reaction conditions and the number of available reactive sites.[6]Can achieve high yields, with some studies reporting greater than 90% for site-specific mono-PEGylation.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving high conjugation efficiency.

Protocol 1: this compound Conjugation to a Carboxylated Protein via EDC/NHS Chemistry

This two-step protocol involves the activation of carboxyl groups on the target molecule followed by reaction with the amine-PEG.

Materials:

  • Protein with exposed carboxyl groups (e.g., on aspartic or glutamic acid residues)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or hydroxylamine

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Dissolve the carboxylated protein in Activation Buffer.

  • Add EDC and Sulfo-NHS to the protein solution. A 10-fold molar excess of EDC and 25-fold molar excess of Sulfo-NHS over the available carboxyl groups is a common starting point.[1]

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Immediately add the activated protein solution to the this compound dissolved in Coupling Buffer. A 10 to 50-fold molar excess of PEG-Amine is typically used.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.

  • Purify the PEGylated protein to remove excess reagents and byproducts.

Protocol 2: m-PEG8-NHS Ester Conjugation to an Amine-Containing Protein

This protocol describes the direct reaction of a highly reactive NHS ester with primary amines on a protein.

Materials:

  • Protein with accessible primary amines (e.g., on lysine (B10760008) residues or the N-terminus)

  • m-PEG8-NHS Ester

  • Reaction Buffer: Amine-free buffer such as PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5.[12]

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or glycine

  • Purification system

Procedure:

  • Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the m-PEG8-NHS Ester in the organic solvent to a concentration of 10-20 mg/mL.[10]

  • Add a 5 to 20-fold molar excess of the dissolved m-PEG8-NHS Ester to the protein solution with gentle stirring.[12] The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C.[12]

  • (Optional) Quench the reaction with Quenching Buffer.

  • Purify the PEGylated protein.

Protocol 3: m-PEG8-Aldehyde Conjugation to an Amine-Containing Protein via Reductive Amination

This two-step process involves the formation of a Schiff base followed by reduction to a stable secondary amine.

Materials:

  • Protein with accessible primary amines

  • m-PEG8-Aldehyde

  • Reaction Buffer: PBS or sodium phosphate (B84403) buffer, pH 6.5-7.5

  • Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system

Procedure:

  • Dissolve the protein in the Reaction Buffer.

  • Add m-PEG8-Aldehyde to the protein solution. A 20 to 50-fold molar excess is a common starting point.

  • Incubate for 2-4 hours at room temperature to form the Schiff base intermediate.

  • Add the reducing agent. A 2-fold molar excess of the reducing agent over the aldehyde-PEG is typically used.

  • Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quench any unreacted aldehyde groups by adding the Quenching Buffer.

  • Purify the PEGylated protein.

Methods for Quantifying Conjugation Efficiency

Accurate determination of conjugation efficiency is crucial for process optimization and quality control. Several analytical techniques can be employed:

  • UV-Vis Spectroscopy: Can be used if the PEG reagent has a chromophore. The protein concentration is typically measured at 280 nm.

  • Size Exclusion Chromatography (SEC): Separates the PEGylated protein from the unreacted protein and PEG reagent based on hydrodynamic radius. The peak areas can be used to calculate the percentage of conjugated protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached per protein molecule.

  • Colorimetric Assays: For example, a barium iodide complex can be formed with PEG, which can be quantified by measuring absorbance at 535 nm.

Visualizing the Conjugation Pathways

The following diagrams illustrate the chemical reactions and workflows described above.

G This compound Conjugation via EDC/NHS Chemistry cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) Protein-COOH Protein-COOH Activated_Intermediate Protein-CO-NHS (Active Ester) Protein-COOH->Activated_Intermediate + EDC, Sulfo-NHS EDC EDC Sulfo_NHS Sulfo-NHS mPEG8_Amine m-PEG8-NH2 PEGylated_Protein Protein-CO-NH-PEG8-m Activated_Intermediate->PEGylated_Protein + m-PEG8-NH2 mPEG8_Amine->PEGylated_Protein

Caption: EDC/NHS reaction mechanism for amide bond formation.

G m-PEG8-NHS Ester Conjugation Workflow Protein_NH2 Protein with Primary Amines (-NH2) Reaction Mix and Incubate (pH 7.2-8.5) Protein_NH2->Reaction mPEG8_NHS m-PEG8-NHS Ester mPEG8_NHS->Reaction PEGylated_Protein PEGylated Protein (Amide Bond) Reaction->PEGylated_Protein Purification Purification (e.g., SEC) PEGylated_Protein->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for direct conjugation using m-PEG8-NHS ester.

G Reductive Amination with m-PEG8-Aldehyde Protein_NH2 Protein-NH2 Schiff_Base Protein-N=CH-PEG8-m (Schiff Base) Protein_NH2->Schiff_Base + m-PEG8-CHO (pH 6.5-7.5) mPEG8_Aldehyde m-PEG8-CHO PEGylated_Protein Protein-NH-CH2-PEG8-m (Secondary Amine) Schiff_Base->PEGylated_Protein + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN)

Caption: Two-step reductive amination reaction pathway.

References

A Head-to-Head Comparison of PEGylation Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical determinant in the successful development of biotherapeutics. This guide provides an objective, data-supported comparison of common PEGylation reagents, focusing on their performance, stability, and impact on the final conjugate's properties.

Introduction to PEGylation

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1] The benefits of PEGylation are extensive and include:

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, allowing for less frequent dosing.[1][2]

  • Enhanced Stability: The PEG moiety can protect the biomolecule from proteolytic degradation and improve its thermal and physical stability.[3]

  • Reduced Immunogenicity: The "stealth" effect of the PEG chain can mask the protein from the host's immune system, reducing the risk of an immune response.[1]

  • Improved Solubility: PEGylation can increase the water solubility of hydrophobic molecules.

The choice of PEGylation reagent dictates the chemistry of attachment, the stability of the resulting linkage, and ultimately, the in vivo performance of the conjugate. This guide will focus on the most commonly employed classes of PEGylation reagents: amine-reactive, thiol-reactive, and aldehyde-reactive reagents.

Comparison of PEGylation Reagent Performance

The selection of a PEGylation reagent is a multi-faceted decision that depends on the available functional groups on the target molecule, the desired stability of the conjugate, and the specific application. The following tables provide a comparative overview of key performance indicators for common PEGylation reagents.

Table 1: Reaction Chemistry and Efficiency of Common PEGylation Reagents

Reagent ClassSpecific Reagent ExampleTarget Functional GroupLinkage FormedTypical Reaction pHReaction TimeReported EfficiencyKey Considerations
Amine-Reactive mPEG-NHS EsterPrimary Amines (e.g., Lysine (B10760008), N-terminus)Amide7.0 - 8.530 - 60 minutes at RTHighSusceptible to hydrolysis at higher pH. Can lead to a heterogeneous mixture of positional isomers.[4][5]
mPEG-AldehydePrimary Amines (N-terminus)Secondary Amine (via reductive amination)~6.0 (for N-terminal selectivity)Several hours to overnightModerate to HighOffers better site-selectivity for the N-terminus at controlled pH. Requires a reducing agent (e.g., sodium cyanoborohydride).[6][7]
Thiol-Reactive mPEG-MaleimideSulfhydryl Groups (e.g., Cysteine)Thioether6.5 - 7.52 - 4 hours at RTHighHighly specific for thiols. The thioether bond can be susceptible to retro-Michael addition, leading to deconjugation in vivo.[8][9][10]
Thiol-Reactive mPEG-Mono-sulfoneSulfhydryl Groups (e.g., Cysteine)Thioether6.5 - 7.5Several hoursHighForms a more stable thioether bond compared to maleimide (B117702), reducing the risk of deconjugation.[11][12]

Table 2: Stability of PEG-Protein Conjugates with Different Linkages

Linker TypeFormed by ReagentStability CharacteristicSupporting Data/Observations
Amide mPEG-NHS EsterGenerally stable under physiological conditions.The amide bond is a robust covalent linkage.
Secondary Amine mPEG-AldehydeHighly stable.The C-N bond formed through reductive amination is very stable.
Thioether (from Maleimide) mPEG-MaleimideCan be unstable in the presence of endogenous thiols (e.g., glutathione) due to retro-Michael reaction, leading to deconjugation.A study on a hemoglobin conjugate showed that < 70% of the maleimide-PEG conjugate remained intact after 7 days at 37°C in the presence of 1 mM glutathione.[11][12][13]
Thioether (from Mono-sulfone) mPEG-Mono-sulfoneSignificantly more stable than the maleimide-derived thioether bond.In the same hemoglobin conjugate study, the mono-sulfone-PEG adduct retained > 90% of its conjugation under the same conditions.[11][12][13]

Table 3: In Vivo Performance Considerations for Different PEGylation Strategies

PEGylation StrategyKey In Vivo EffectsSupporting Data/Observations
General PEGylation Increased circulation half-life, reduced renal clearance, decreased immunogenicity.The pharmacokinetic outcomes of PEGylation are well-documented, leading to improved therapeutic efficacy.[14][15]
Site-Specific PEGylation (e.g., N-terminal Aldehyde) Can better preserve the biological activity of the protein by avoiding modification of critical lysine residues.Reductive amination at the N-terminus is a common strategy for producing more homogeneous and active conjugates.[7]
Linker Stability (e.g., Mono-sulfone vs. Maleimide) More stable linkers lead to longer retention of the PEG chain in vivo, potentially enhancing the therapeutic effect.The higher stability of the mono-sulfone linker suggests it may be more suitable for therapeutics requiring long vascular retention.[11][16]
PEG Architecture (Linear vs. Branched) Branched PEGs may offer a greater hydrodynamic volume for a given molecular weight, potentially further extending circulation time.The characteristic prolonged circulation time endowed by PEG is a result of decreased kidney clearance and increased protection from proteolytic degradation.[17]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful PEGylation and characterization.

Protocol 1: Amine-Reactive PEGylation using mPEG-NHS Ester

Materials:

  • Protein to be PEGylated

  • mPEG-NHS Ester

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.

  • PEG Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of mPEG-NHS ester in anhydrous DMSO or DMF.

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the mPEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against an appropriate buffer or by using SEC.

  • Characterization: Analyze the degree of PEGylation and purity of the conjugate using techniques such as SDS-PAGE, SEC-MALS, and mass spectrometry.

Protocol 2: Thiol-Reactive PEGylation using mPEG-Maleimide

Materials:

  • Thiol-containing protein (e.g., containing cysteine residues)

  • mPEG-Maleimide

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Dialysis or SEC equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the thiol-free buffer. If the cysteine residues are in disulfide bonds, they may need to be reduced. This can be achieved by incubating the protein with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide reagent.

  • PEG Reagent Preparation: Prepare a stock solution of mPEG-Maleimide in the conjugation buffer.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the mPEG-Maleimide solution to the protein solution.[8][9]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[8][9]

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using dialysis or SEC.

  • Characterization: Characterize the final product for the degree of PEGylation and purity.

Protocol 3: Characterization of PEGylated Proteins by SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing the absolute molar mass and size of PEGylated proteins and assessing the degree of PEGylation.

Methodology:

  • System Setup: An HPLC system equipped with a size-exclusion column is connected in-line with a MALS detector, a UV detector, and a differential refractive index (dRI) detector.

  • Sample Analysis: The purified PEGylated protein sample is injected into the SEC column.

  • Data Acquisition: As the sample elutes from the column, the MALS detector measures the scattered light at multiple angles, the UV detector measures the protein concentration, and the dRI detector measures the concentration of both protein and PEG.

  • Data Analysis: The data from the three detectors are used to calculate the absolute molar mass of the protein, the attached PEG, and the entire conjugate for each eluting peak. This allows for the determination of the degree of PEGylation and the quantification of different PEGylated species.

Protocol 4: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature, providing information on the thermal stability of a protein.[18][19][20]

Methodology:

  • Sample Preparation: Prepare the PEGylated protein and the corresponding non-PEGylated control at the same concentration in the same buffer. A buffer-only sample is used as a reference.

  • DSC Measurement: The samples are heated at a constant rate in the DSC instrument. The instrument measures the difference in heat required to raise the temperature of the sample and the reference.

  • Data Analysis: The resulting thermogram shows a peak corresponding to the unfolding of the protein. The temperature at the peak maximum is the melting temperature (Tm), a key indicator of thermal stability. An increase in the Tm of the PEGylated protein compared to the non-PEGylated protein indicates enhanced thermal stability.[18][19][20]

Visualizing PEGylation Workflows and Pathways

General Workflow for Protein PEGylation and Characterization

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization cluster_product Final Product Protein Target Protein Reaction PEGylation Reaction (Controlled pH, Temp, Time) Protein->Reaction Reagent PEGylation Reagent Reagent->Reaction Purification Purification (SEC, Dialysis) Reaction->Purification Characterization Characterization (SEC-MALS, MS, DSC) Purification->Characterization Final_Product Purified PEG-Protein Conjugate Characterization->Final_Product

Caption: A generalized workflow for the PEGylation of a target protein.

Reaction Schemes for Different PEGylation Chemistries

PEGylation_Chem_Comparison cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive Protein_NH2 Protein-NH2 Amide_Bond Protein-NH-CO-PEG (Amide Bond) Protein_NH2->Amide_Bond Secondary_Amine Protein-NH-CH2-PEG (Secondary Amine) Protein_NH2->Secondary_Amine PEG_NHS mPEG-NHS PEG_NHS->Amide_Bond PEG_Aldehyde mPEG-Aldehyde PEG_Aldehyde->Secondary_Amine Reducing_Agent + NaBH3CN Secondary_Amine->Reducing_Agent Protein_SH Protein-SH Thioether_Bond Protein-S-PEG (Thioether Bond) Protein_SH->Thioether_Bond PEG_Maleimide mPEG-Maleimide PEG_Maleimide->Thioether_Bond

Caption: Comparison of amine-reactive and thiol-reactive PEGylation chemistries.

Signaling Pathway Illustrating the Benefits of PEGylation

PEGylation_Benefits cluster_unmodified Unmodified Protein cluster_modified PEGylated Protein Unmodified Unmodified Therapeutic Protein Renal_Clearance Rapid Renal Clearance Unmodified->Renal_Clearance Proteolysis Proteolytic Degradation Unmodified->Proteolysis Immune_Response Immunogenic Response Unmodified->Immune_Response Short_HalfLife Short Circulation Half-Life Renal_Clearance->Short_HalfLife Proteolysis->Short_HalfLife Immune_Response->Short_HalfLife PEGylated PEGylated Therapeutic Protein Reduced_Clearance Reduced Renal Clearance PEGylated->Reduced_Clearance Steric_Hindrance Steric Hindrance (Protection) PEGylated->Steric_Hindrance Immune_Masking Immune System Masking PEGylated->Immune_Masking Long_HalfLife Prolonged Circulation Half-Life Reduced_Clearance->Long_HalfLife Steric_Hindrance->Long_HalfLife Immune_Masking->Long_HalfLife

Caption: How PEGylation mitigates challenges faced by unmodified therapeutic proteins.

Conclusion

The choice of PEGylation reagent is a critical step in the development of biotherapeutics that significantly impacts the manufacturing process, product homogeneity, stability, and in vivo efficacy. While amine-reactive reagents like mPEG-NHS esters are widely used due to their high reactivity, they can lead to heterogeneous products. Aldehyde-based reagents offer improved site-selectivity for the N-terminus, and thiol-reactive reagents provide high specificity for cysteine residues. For applications requiring high in vivo stability, newer generation reagents such as mPEG-mono-sulfone may offer advantages over traditional maleimide chemistry. A thorough understanding of the chemistry and a careful evaluation of the specific therapeutic protein and its intended application are paramount for selecting the optimal PEGylation strategy. The experimental protocols and characterization methods outlined in this guide provide a framework for the systematic evaluation and implementation of PEGylation technologies.

References

The Impact of PEG Chain Length on Protein Bioactivity: A Comparative Guide to m-PEG8-Amine and Longer PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker for protein conjugation is a critical decision that significantly influences the therapeutic efficacy of the final bioconjugate. This guide provides an objective comparison of the biological activity of proteins conjugated with the short-chain, discrete m-PEG8-Amine against longer PEG alternatives, supported by experimental data and detailed methodologies.

The strategic attachment of PEG to a protein, a process known as PEGylation, is a well-established method to enhance its pharmacokinetic and pharmacodynamic properties. Benefits include improved solubility, extended plasma half-life, and reduced immunogenicity. However, the length of the PEG chain is a double-edged sword; while longer chains can offer greater protection from renal clearance and proteolytic degradation, they can also introduce steric hindrance, potentially diminishing the protein's biological activity. This guide will delve into this trade-off, with a focus on comparing the effects of a short, discrete eight-unit PEG (this compound) with longer, polydisperse PEGs.

Quantitative Comparison of Biological Activity

The following tables summarize the impact of PEG chain length on key biological parameters. The data is a synthesis of findings from multiple studies on different proteins, illustrating general trends. It is important to note that the optimal PEG length is protein-specific and must be determined empirically.

Table 1: In Vitro Performance Comparison

ParameterThis compound ConjugateLonger PEG (e.g., 5kDa, 20kDa) ConjugateRationale for Difference
Receptor Binding Affinity (Kd) Minimal to moderate reductionModerate to significant reductionIncreased steric hindrance from longer PEG chains can impede the protein's interaction with its receptor.[][2]
In Vitro Potency (IC50/EC50) Minimal to moderate increaseModerate to significant increaseA decrease in binding affinity directly translates to a higher concentration of the conjugate required to achieve the same biological effect.[3]
Enzymatic Activity (kcat/Km) Minimal to moderate reductionModerate to significant reductionSteric hindrance can limit substrate access to the enzyme's active site.[4]
In Vitro Activity Retention Generally high (e.g., >80%)Variable, often lower with increasing PEG sizeShorter PEGs are less likely to interfere with the protein's active or binding sites. A study on TNF-α showed activity retention of 82% with 5kDa PEG, which decreased with larger PEGs.[5]

Table 2: In Vivo Performance Comparison

ParameterThis compound ConjugateLonger PEG (e.g., 5kDa, 20kDa) ConjugateRationale for Difference
Plasma Half-life (t1/2) Moderate increaseSignificant increaseThe larger hydrodynamic radius of proteins conjugated with longer PEGs dramatically reduces renal clearance.[][6] For instance, the systemic clearance of interferon-alpha decreased significantly as the PEG molecular weight increased from 5kDa to 40kDa.[6]
Bioavailability Moderate increaseSignificant increaseImproved solubility and stability, coupled with reduced clearance, lead to greater overall exposure.[3]
Immunogenicity ReducedSignificantly reducedThe "shielding" effect of the PEG chain masks epitopes on the protein surface, reducing recognition by the immune system. This effect is more pronounced with longer PEGs.[]
In Vivo Efficacy Potentially enhancedOften enhanced, but a balance must be struckThe extended half-life can lead to sustained therapeutic effect, but this can be offset by a significant loss in in vitro potency. The optimal PEG length will balance these two factors.[]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and characterization of PEGylated proteins.

Protocol 1: NHS-Ester Mediated PEGylation of a Protein

This protocol describes a common method for conjugating an amine-reactive PEG (like this compound or longer NHS-activated PEGs) to primary amines (e.g., lysine (B10760008) residues or the N-terminus) on a protein.

Materials:

  • Protein of interest

  • This compound or longer chain PEG-NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography columns)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.[7][8]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[7][8] The NHS-ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[7]

  • Conjugation Reaction: Add a calculated molar excess of the dissolved PEG-NHS ester to the protein solution. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio must be determined empirically.[8] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[7][8]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.[7][8]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted PEG-NHS ester.[8]

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC).[9][10] The choice of method will depend on the size and charge differences between the native protein and the PEGylated conjugates.

Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is a valuable tool for separating un-PEGylated, mono-PEGylated, and multi-PEGylated species.

Materials:

  • PEGylated protein sample

  • SEC column suitable for the molecular weight range of the protein and its conjugates.

  • Mobile Phase: A buffer compatible with the protein, often containing a salt (e.g., 150 mM NaCl) to reduce non-specific interactions with the column matrix.

  • HPLC or UPLC system with a UV detector.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter.

  • Injection: Inject a defined volume of the sample onto the column.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: The PEGylated protein will have a larger hydrodynamic radius and will therefore elute earlier than the un-PEGylated protein.[10][11] The degree of PEGylation can be assessed by the appearance of new, earlier-eluting peaks corresponding to mono-, di-, and higher-order PEGylated species.[11]

Protocol 3: Cell-Based Potency Assay

This assay determines the biological activity of the PEGylated protein by measuring its effect on a target cell line.

Materials:

  • Target cell line responsive to the protein.

  • Cell culture medium and supplements.

  • Unconjugated protein (as a reference standard).

  • PEGylated protein samples.

  • Assay plate (e.g., 96-well plate).

  • Detection reagent (e.g., for measuring cell proliferation, apoptosis, or a specific signaling event).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Sample Preparation: Prepare a dilution series of the reference standard and the PEGylated protein samples in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the diluted samples. Include a negative control (medium only).

  • Incubation: Incubate the plate for a period sufficient to observe a biological response (e.g., 24-72 hours).

  • Detection: Add the detection reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Analysis: Plot the response versus the log of the concentration for both the reference standard and the PEGylated samples. The relative potency of the PEGylated protein can be determined by comparing its dose-response curve to that of the unconjugated protein.

Visualizing Workflows and Pathways

Experimental Workflow for Protein PEGylation and Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7.2-8.0) Protein->Conjugation PEG PEG-NHS Ester in DMSO/DMF PEG->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or IEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Activity Biological Activity Assay Purification->Activity

Caption: Workflow for protein PEGylation.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand PEGylated Protein Ligand Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding Dimerization Receptor Dimerization Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K) Autophosphorylation->Signaling Response Cellular Response (Proliferation, Differentiation, etc.) Signaling->Response

Caption: A simplified RTK signaling pathway.

References

A Comparative Guide to Analytical Methods for Confirming m-PEG8-Amine Conjugation Sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring product quality, efficacy, and safety. The conjugation of moieties like m-PEG8-Amine to proteins or peptides can enhance their therapeutic properties, but it also necessitates rigorous analytical validation to confirm the exact sites of attachment. This guide provides an objective comparison of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.

The selection of an analytical method for confirming this compound conjugation sites depends on several factors, including the nature of the protein, the number of potential conjugation sites, and the required level of detail. The most powerful and widely used techniques are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of resolution, sensitivity, and the type of information it provides.

Comparison of Key Analytical Methods

The following table summarizes the key performance characteristics of the most common analytical methods for identifying this compound conjugation sites.

Method Principle of Analysis Primary Application Resolution Sensitivity Throughput Key Advantages Key Disadvantages
LC-MS/MS (Peptide Mapping) Measures mass-to-charge ratio of fragmented peptides after proteolytic digestion.Unambiguous identification of specific conjugation sites (e.g., Lysine residues, N-terminus).[1]Single amino acidHigh (pmol to fmol)MediumProvides definitive site-specific information. Can handle complex mixtures.Indirect method requiring protein digestion. Data analysis can be complex.
HPLC (RP-HPLC, IEX) Separates molecules based on hydrophobicity (RP-HPLC) or charge (IEX).Separation of PEGylated positional isomers. Purity assessment.[2]High (can resolve isomers)Moderate (µg to ng)HighExcellent for resolving different mono-PEGylated species. Robust and widely available.Does not directly identify the conjugation site; requires complementary techniques.
Edman Degradation Sequential chemical cleavage and identification of N-terminal amino acids.[3]Confirmation of N-terminal conjugation.[4]Single amino acidHigh (pmol)LowProvides direct sequence information from the N-terminus.Only applicable if the N-terminus is the conjugation site and is not blocked. Limited to ~30-50 residues.
NMR Spectroscopy (HSQC) Measures changes in the chemical environment of atomic nuclei upon conjugation.Mapping of conjugation sites on the protein's 3D structure.Residue-levelLow (mg of sample needed)LowProvides structural information in solution. Non-destructive.Requires large amounts of pure sample. Not suitable for very large proteins. Data analysis is specialized.

Experimental Workflows and Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are the experimental workflows and protocols for the key methods.

LC-MS/MS Peptide Mapping for Site Identification

This is the gold standard for identifying specific amino acid conjugation sites. The workflow involves digesting the PEGylated protein, separating the resulting peptides by HPLC, and analyzing them by tandem mass spectrometry.

LC_MS_MS_Workflow LC-MS/MS Peptide Mapping Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A PEGylated Protein B Denaturation, Reduction & Alkylation A->B C Proteolytic Digestion (e.g., Trypsin) B->C D RP-HPLC Separation of Peptides C->D E Mass Spectrometry (MS) D->E F Tandem MS (MS/MS) of PEGylated Peptides E->F G Database Search & Sequence Identification F->G H Localization of Mass Shift (this compound) G->H

Caption: Workflow for identifying this compound conjugation sites using LC-MS/MS.

Detailed Protocol: In-Solution Tryptic Digestion and LC-MS/MS Analysis

  • Denaturation, Reduction, and Alkylation:

    • Dissolve the PEGylated protein (approx. 1 mg/mL) in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 37°C for 30 minutes.[5]

    • Cool the sample to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM to alkylate the free cysteines. Incubate in the dark at room temperature for 30 minutes.[5]

  • Buffer Exchange and Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 7.8) to reduce the urea concentration to below 2 M.

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).[5]

    • Incubate at 37°C overnight (or for at least 3 hours).[5]

    • Quench the digestion by adding formic acid to a final concentration of 0.5-1%.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Elute the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be 2-40% B over 60 minutes.

    • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw MS/MS data using a database search engine (e.g., Mascot, Sequest).

    • Search the spectra against the known protein sequence, specifying the mass of this compound as a variable modification on potential amine-containing residues (Lysine and the N-terminus).

    • The identification of a peptide with a mass shift corresponding to the this compound moiety confirms the conjugation site.

HPLC for Positional Isomer Separation

Reversed-phase HPLC is a powerful tool for separating different mono-PEGylated species (positional isomers) from each other and from the un-PEGylated protein.

HPLC_Workflow HPLC Analysis Workflow A PEGylation Reaction Mixture (Protein, PEGylated Isomers, Free PEG) B HPLC System with RP-HPLC Column A->B C Gradient Elution B->C D UV Detector (214/280 nm) C->D E Chromatogram D->E F Peak Fractionation (Optional) E->F G Further Analysis (e.g., Mass Spectrometry) F->G

Caption: General workflow for the separation of PEGylated protein isomers by RP-HPLC.

Detailed Protocol: RP-HPLC Separation of this compound Conjugates

  • System and Column:

    • Use an HPLC system with a UV detector.

    • A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å) is typically suitable for protein separations. For smaller PEGylated peptides, a C18 column may provide better resolution.[6]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Conditions:

    • Equilibrate the column with a low percentage of mobile phase B (e.g., 5-20%).

    • Inject the sample (e.g., 10-20 µg of the conjugation mixture).

    • Apply a linear gradient to increase the concentration of mobile phase B. The steepness of the gradient will depend on the hydrophobicity of the protein and may need optimization. A typical gradient could be from 20% to 65% B over 25 minutes.[6]

    • Monitor the elution profile at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).

  • Data Analysis:

    • The un-PEGylated protein will typically elute first, followed by the more hydrophobic PEGylated species.

    • Different positional isomers may be resolved as distinct peaks, although this is not always guaranteed and depends on the local environment of the conjugation site.

    • The purity of the mono-PEGylated product can be assessed by integrating the peak areas.

    • For confirmation of which peak corresponds to which isomer, fractions can be collected and analyzed by LC-MS/MS.

Edman Degradation for N-Terminal Conjugation

Edman degradation is a classic technique for determining the amino acid sequence from the N-terminus of a protein. If this compound is conjugated to the N-terminus, this method will fail to yield a sequence, thus confirming the modification at that site.

Edman_Workflow Edman Degradation Workflow A Purified PEGylated Protein (Immobilized on PVDF membrane) B Automated Sequencer A->B C Cycle 1: PITC Coupling & Cleavage B->C D HPLC Analysis of PTH-Amino Acid C->D E Result Interpretation D->E F No PTH-Amino Acid Detected (N-terminus is blocked) E->F Confirms N-terminal PEGylation G PTH-Amino Acid Detected (N-terminus is free) E->G Excludes N-terminal PEGylation

Caption: Logical workflow for using Edman degradation to test for N-terminal PEGylation.

Detailed Protocol: Sample Preparation and Analysis by Edman Degradation

  • Sample Preparation:

    • The PEGylated protein must be highly purified.

    • The sample is typically blotted onto a polyvinylidene difluoride (PVDF) membrane after SDS-PAGE or loaded onto a glass fiber filter.

    • Ensure all buffers are free of primary amines (e.g., Tris, glycine) as these will interfere with the sequencing chemistry.

  • Automated Sequencing:

    • The membrane or filter is placed into the reaction cartridge of an automated protein sequencer.

    • The instrument performs cycles of the Edman degradation chemistry:

      • Coupling: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under alkaline conditions.

      • Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions.

      • Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

  • HPLC Analysis and Interpretation:

    • The PTH-amino acid from each cycle is automatically injected into an HPLC system and identified by its retention time compared to standards.

    • If the N-terminus is conjugated with this compound: The PITC coupling reaction will fail. No PTH-amino acid will be detected in the first cycle (and subsequent cycles). This "blank" result is strong evidence that the N-terminus is blocked, and in the context of the known conjugation chemistry, indicates PEGylation at this site.[4]

    • If the N-terminus is not conjugated: A normal sequence of PTH-amino acids will be detected, ruling out the N-terminus as a conjugation site.

NMR Spectroscopy for Conjugation Site Mapping

Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy can identify which amino acid residues are affected by the conjugation, providing structural information on the modification site.

NMR_Workflow HSQC NMR Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis A ¹⁵N-labeled Unconjugated Protein C Record ¹H-¹⁵N HSQC Spectrum of Unconjugated Protein A->C B PEGylated Protein D Record ¹H-¹⁵N HSQC Spectrum of PEGylated Protein B->D E Overlay Spectra C->E D->E F Identify Chemical Shift Perturbations (CSPs) E->F G Map CSPs onto Protein Structure/Sequence F->G

Caption: Workflow for identifying PEGylation sites using 2D HSQC NMR spectroscopy.

Detailed Protocol: ¹H-¹⁵N HSQC Titration for Site Mapping

  • Sample Preparation:

    • Express and purify the target protein with uniform ¹⁵N isotope labeling. This is typically done by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.

    • Prepare a highly concentrated and pure sample of the ¹⁵N-labeled protein (e.g., ~0.5-1 mM) in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).

    • Prepare a corresponding sample of the ¹⁵N-labeled protein conjugated with this compound at the same concentration and in the same buffer.

  • NMR Data Acquisition:

    • Record a 2D ¹H-¹⁵N HSQC spectrum of the unconjugated ¹⁵N-labeled protein on a high-field NMR spectrometer (e.g., 600 MHz or higher). This spectrum serves as the reference "fingerprint," where each peak corresponds to a specific backbone N-H group in the protein.[7]

    • Record a 2D ¹H-¹⁵N HSQC spectrum of the PEGylated ¹⁵N-labeled protein under identical conditions.

  • Data Processing and Analysis:

    • Process both spectra using NMR software (e.g., TopSpin, NMRPipe).

    • Overlay the HSQC spectrum of the PEGylated protein with the reference spectrum of the unconjugated protein.

    • Identify the peaks in the PEGylated sample's spectrum that have shifted their position or have disappeared compared to the reference spectrum. These are known as chemical shift perturbations (CSPs).

    • The amino acid residues corresponding to these perturbed peaks are those at or near the this compound conjugation site.[8] If the protein's resonance assignments are known, the specific residues can be identified directly. If not, the pattern of changes can still provide a map of the affected region.

By employing these analytical methods, researchers can confidently confirm the conjugation sites of this compound, ensuring the structural integrity and quality of their bioconjugates. The choice of method will be guided by the specific requirements of the project, with LC-MS/MS often providing the most definitive answers for site-specific localization.

References

M-PEG8-Amine in the Spotlight: A Comparative Guide to Surface Modification Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a surface modification agent is paramount in the design of effective drug delivery systems, bioconjugates, and functionalized nanoparticles. Among the arsenal (B13267) of available tools, m-PEG8-Amine, a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a terminal amine group, has garnered significant attention. This guide provides an objective comparison of this compound's performance against prominent alternative surface modification agents, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics and diagnostics.

The conjugation of molecules like this compound to a therapeutic or carrier is a widely employed strategy to enhance its pharmacokinetic and pharmacodynamic properties. This process, known as PEGylation, can improve solubility, extend circulation half-life, and reduce immunogenicity. However, the landscape of surface modification is evolving, with novel alternatives emerging to address some of the potential limitations of PEGylation. This guide will delve into a comparative analysis of this compound against two major classes of alternatives: other PEG derivatives and non-PEG hydrophilic polymers.

Benchmarking Performance: this compound vs. The Alternatives

The choice of a surface modification agent significantly impacts the biological performance of the resulting conjugate. Key parameters for evaluation include hydrophilicity, in vivo stability, immunogenicity, and overall therapeutic efficacy.

Table 1: Comparative Performance of Surface Modification Agents

Performance MetricThis compoundLonger Chain PEGs (>8 units)Polysarcosine (PSar)Zwitterionic Polymers
Hydrophilicity HighVery HighHighVery High
In Vivo Half-Life IncreasedSignificantly IncreasedComparable or IncreasedComparable or Increased
Immunogenicity Low to ModerateModerate to High (potential for anti-PEG antibodies)Very LowVery Low
Cellular Uptake Generally ReducedSignificantly ReducedPotentially Higher than PEGGenerally Reduced
Biodegradability NoNoYesVariable

This table summarizes general performance trends based on available literature. Specific outcomes can vary depending on the conjugated molecule, particle size, and other factors.

In Focus: Alternative Surface Modification Agents

While PEGylation has been a cornerstone of drug delivery, researchers are increasingly exploring alternatives to mitigate potential drawbacks such as the "PEG dilemma," where pre-existing anti-PEG antibodies can lead to accelerated clearance of PEGylated therapeutics.[1]

Polysarcosine (PSar): A promising biodegradable alternative to PEG, polysarcosine is a polypeptide of N-methylated glycine. Studies have shown that PSar-conjugated therapeutics can exhibit comparable or even superior in vivo performance to their PEGylated counterparts, with the added benefit of being non-immunogenic.[2]

Zwitterionic Polymers: These polymers contain an equal number of positive and negative charges, leading to a highly hydrated surface that strongly resists protein adsorption. This "super-hydrophilicity" can lead to enhanced stability and prolonged circulation times for nanoparticles coated with zwitterionic materials.[3][4]

Experimental Deep Dive: Methodologies for Performance Assessment

To rigorously evaluate and compare these surface modification agents, a suite of standardized experimental protocols is essential.

Serum Stability Assay

This assay assesses the stability of the functionalized nanoparticle or molecule in a biologically relevant fluid.

Protocol:

  • Incubation: Incubate the test article (e.g., this compound conjugated nanoparticle) in 50% mouse or human serum at 37°C over a time course (e.g., 0, 1, 4, 8, 24, 48 hours).[5][6]

  • Sample Collection: At each time point, take an aliquot of the mixture.

  • Analysis: Analyze the integrity of the test article using a suitable technique. For nanoparticles, this can be done by monitoring changes in hydrodynamic size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[7] For protein conjugates, techniques like SDS-PAGE or size exclusion chromatography can be employed.

  • Data Interpretation: An increase in particle size or the appearance of degradation products indicates instability.

In Vitro Protein Binding Assay (ELISA-based)

This assay quantifies the amount of protein that adsorbs to the surface of a nanoparticle, providing an indication of its "stealth" properties.

Protocol:

  • Coating: Coat the wells of a microplate with the nanoparticles being tested.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk).

  • Protein Incubation: Incubate the coated wells with a solution of a model protein (e.g., fibrinogen or IgG) at various concentrations.

  • Washing: Wash the wells to remove unbound protein.

  • Detection: Add a primary antibody specific to the model protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic substrate and measure the absorbance to quantify the amount of bound protein.

Complement Activation Assay

This assay evaluates the potential of a surface-modified material to trigger the complement system, a key component of the innate immune response.

Protocol:

  • Serum Incubation: Incubate the test material with pooled human serum for a defined period (e.g., 30 minutes) at 37°C to allow for complement activation.[8][9][10]

  • Quenching: Stop the reaction by adding EDTA.

  • Quantification of Activation Markers: Measure the levels of complement activation products (e.g., C3a, C5a, or the soluble terminal complement complex sC5b-9) using commercially available ELISA kits.[9][10]

  • Data Analysis: Compare the levels of activation markers in the presence of the test material to positive (e.g., zymosan) and negative controls.[10]

Visualizing the Process: Workflows and Relationships

Understanding the experimental and logical frameworks for comparing surface modification agents is crucial. The following diagrams, generated using the DOT language, illustrate these processes.

Experimental_Workflow_for_Stability_Assessment cluster_Preparation Sample Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data Data Interpretation Prep Prepare Nanoparticle Conjugates (this compound, Alternatives) Incubate Incubate in 50% Serum at 37°C Prep->Incubate Time Points DLS Dynamic Light Scattering (DLS) - Hydrodynamic Size - Polydispersity Index (PDI) Incubate->DLS SEC Size Exclusion Chromatography (SEC) - Degradation Products Incubate->SEC Interpret Assess Changes in Size, PDI, and Degradation DLS->Interpret SEC->Interpret Logical_Comparison_Framework cluster_Alternatives Alternative Surface Modification Agents This compound This compound Performance_Metrics Performance Metrics - Hydrophilicity - Stability - Immunogenicity - Efficacy This compound->Performance_Metrics Evaluated Against Alternatives Alternatives Alternatives->Performance_Metrics Evaluated Against Longer_PEGs Longer Chain PEGs Polysarcosine Polysarcosine Zwitterionic_Polymers Zwitterionic_Polymers

References

Safety Operating Guide

Proper Disposal of m-PEG8-Amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of m-PEG8-Amine, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Splash goggles are essential to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A full laboratory coat or suit is recommended.

  • Respiratory Protection: In case of dust or aerosol generation, a dust respirator or a self-contained breathing apparatus should be used to prevent inhalation[1].

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all federal, state, and local environmental regulations[1]. The following steps provide a general framework for its safe disposal.

  • Segregation of Waste:

    • Isolate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.

    • Do not mix with strong oxidizing agents, as this can lead to instability[1].

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure, tightly sealed lid to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area away from heat and sources of ignition[1].

    • Ensure the storage area is inaccessible to unauthorized personnel.

  • Disposal of Small Spills:

    • In the event of a small spill, use appropriate tools, such as a scoop or spatula, to carefully transfer the spilled material into the designated hazardous waste container.

  • Disposal of Large Spills:

    • For larger spills, use a shovel to collect the material and place it in the hazardous waste container[1].

    • Ensure the area is well-ventilated during cleanup.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental services contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe transport and disposal.

    • Never dispose of this compound down the drain or in regular trash.

Chemical Properties of this compound

For reference, the key chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C17H37NO8
Molecular Weight 383.48 g/mol
Appearance Liquid
Solubility Soluble in water
Storage 4°C, protect from light

(Data sourced from MedchemExpress)

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe segregate Step 2: Segregate Waste (Keep separate from other chemicals) ppe->segregate containerize Step 3: Containerize Waste (Labeled, sealed, compatible container) segregate->containerize spill_check Is there a spill? containerize->spill_check small_spill Small Spill: Use tools to transfer to waste container spill_check->small_spill Yes, small large_spill Large Spill: Use shovel to transfer to waste container spill_check->large_spill Yes, large store Step 4: Store Waste Container (Designated, ventilated area) spill_check->store No small_spill->store large_spill->store disposal Step 5: Final Disposal (Contact licensed waste contractor) store->disposal end End: Waste Disposed Safely disposal->end

References

Personal protective equipment for handling m-PEG8-Amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling m-PEG8-Amine. Adherence to these procedures is essential for ensuring a safe laboratory environment and mitigating potential risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure to this compound. While the Safety Data Sheet (SDS) indicates no known OSHA hazards, the potential for respiratory tract irritation and harm if inhaled or ingested necessitates caution.[1] The following table summarizes the required PPE.

PPE Category Specification Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to any dust, fumes, or mists that may be generated.[1]
Eye and Face Protection Chemical splash gogglesTo protect eyes from potential splashes of the substance.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact. Nitrile gloves with a thickness >0.11 mm are recommended for good chemical resistance.[2]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: All personnel must review the this compound Safety Data Sheet (SDS) before work commences.[1]

  • Gather Materials: Assemble all necessary equipment and reagents within the chemical fume hood to minimize movement of the substance.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on all required PPE as outlined in the table above before entering the designated work area.

Step 3: Handling this compound

  • Location: Conduct all manipulations of this compound inside a certified chemical fume hood.[1]

  • Weighing: If weighing the solid form, do so within the fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, add the this compound to the solvent slowly to avoid splashing. It is soluble in water.[4][5]

  • Storage: Keep the container tightly closed when not in use. Store in a dry, well-ventilated place.[1] Recommended storage is at -20°C.[4][5][6]

Step 4: Post-Experiment Procedures

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan outlined below.

  • Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[1]

G Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_materials Gather Materials in Fume Hood prep_sds->prep_materials prep_emergency Check Emergency Equipment prep_materials->prep_emergency handling_ppe Don PPE prep_emergency->handling_ppe handling_weigh Weigh Compound handling_ppe->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_store Store Properly handling_dissolve->handling_store post_decon Decontaminate Surfaces handling_store->post_decon post_dispose Dispose of Waste post_decon->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Waste Streams:

  • Unused Product: Keep in its original, tightly sealed container. Label clearly as "this compound" for waste disposal.

  • Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated Labware: Place items such as pipette tips, gloves, and paper towels that have come into contact with this compound into a designated solid hazardous waste container.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong oxidizing agents.[7]

  • Pickup: Arrange for waste pickup by a licensed hazardous waste disposal contractor.

Caption: A flowchart illustrating the decision-making process for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.